molecular formula C2H6N4O2 B021567 Oxalyldihydrazide CAS No. 996-98-5

Oxalyldihydrazide

Cat. No.: B021567
CAS No.: 996-98-5
M. Wt: 118.10 g/mol
InChI Key: SWRGUMCEJHQWEE-UHFFFAOYSA-N
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Description

Oxalyldihydrazide, also known as this compound, is a useful research compound. Its molecular formula is C2H6N4O2 and its molecular weight is 118.10 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 264. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Dicarboxylic Acids - Oxalates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethanedihydrazide
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InChI

InChI=1S/C2H6N4O2/c3-5-1(7)2(8)6-4/h3-4H2,(H,5,7)(H,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWRGUMCEJHQWEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(=O)NN)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20870823
Record name Oxalyl hydrazide
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Molecular Weight

118.10 g/mol
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CAS No.

996-98-5
Record name Oxalic acid, dihydrazide
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Record name Oxalic acid hydrazide
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Record name Oxalyl dihydrazide
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Record name Ethanedioic acid, 1,2-dihydrazide
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Record name Oxalyl hydrazide
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Record name Oxalohydrazide
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Bonding of Oxalyldihydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, bonding, and key experimental data for oxalyldihydrazide (C₂H₆N₄O₂). It is intended to serve as a core reference for professionals in chemical research and drug development.

Molecular Structure and Bonding

This compound, with the chemical formula NH₂NHCOCONHNH₂, is a symmetrical molecule derived from oxalic acid and hydrazine (B178648).[1] At its core is a central carbon-carbon single bond connecting two carbonyl groups. Each carbonyl carbon is, in turn, bonded to the nitrogen atom of a hydrazide functional group (-CONHNH₂).

Conformation and Crystallography

In the solid state, the N-N-C-C-N-N backbone of this compound predominantly adopts a planar trans-trans-trans conformation. The molecule is known to exhibit significant polymorphism, meaning it can crystallize into multiple different crystal structures (polymorphs). At least five distinct polymorphs have been identified, differing in the rotational orientation of the terminal -NH₂ groups relative to the molecular backbone. This conformational flexibility gives rise to a variety of complex hydrogen-bonding networks.[2]

Hydrogen Bonding and Supramolecular Chemistry

The this compound molecule contains four hydrogen bond donor sites (two -NH and two -NH₂ groups) and four potential hydrogen bond acceptor sites (two carbonyl oxygens and two primary amine nitrogens). This abundance of donor and acceptor sites leads to the formation of extensive and varied intermolecular hydrogen-bonding arrangements, which are fundamental to the structure and stability of its different crystalline polymorphs.[2] This rich hydrogen-bonding capability also makes it a valuable building block in supramolecular chemistry and crystal engineering.

Coordination Chemistry

As a ligand, this compound can coordinate with metal ions. It typically acts as a neutral bidentate or tetradentate chelating agent, binding to metal centers through the carbonyl oxygen atoms and the terminal amine nitrogen atoms. This chelating ability allows it to form stable complexes with various transition metals, including manganese, iron, copper, and nickel, making it relevant in the fields of coordination chemistry and materials science.[1]

Quantitative Data

The following tables summarize key quantitative data for this compound based on crystallographic and spectroscopic analysis.

Crystallographic Data

Definitive crystal structure analysis has revealed several polymorphs of this compound. The precise bond lengths and angles for each polymorph are available from the Cambridge Crystallographic Data Centre (CCDC).

Parameter Description Source
Formula C₂H₆N₄O₂[1]
Molar Mass 118.096 g·mol⁻¹[1]
Polymorphs At least five polymorphs have been structurally characterized.[2]
CCDC Numbers 617205, 617206, 617207, 617208[3]
Typical Bond Length (C-C) ~1.53 ÅReference value
Typical Bond Length (C=O) ~1.23 ÅReference value
Typical Bond Length (C-N) ~1.33 ÅReference value
Typical Bond Length (N-N) ~1.42 ÅReference value
Note: Specific, experimentally determined bond lengths and angles for each polymorph are detailed in the cited literature and corresponding CCDC entries. The values provided are typical for similar chemical environments.
Spectroscopic Data

Spectroscopic analysis provides confirmation of the functional groups present in the molecule.

Table 2: Characteristic Infrared (IR) Absorption Bands

Wavenumber (cm⁻¹) Vibration Mode Functional Group Intensity
3300 - 3200N-H StretchAmine (-NH₂) & Amide (-NH)Strong, multiple bands
3050 - 2950N-H StretchAmine (-NH₂) & Amide (-NH)Strong, multiple bands
1680 - 1640C=O Stretch (Amide I)Carbonyl (-CO)Strong
1650 - 1580N-H BendAmine (-NH₂)Medium
1570 - 1515N-H Bend, C-N Stretch (Amide II)Amide (-CONH)Medium
1150 - 1050N-N StretchHydrazine (-NH-NH₂)Medium-Weak
Note: Peak positions are approximate and can be influenced by the sample state (solid, solution) and polymorphism due to variations in hydrogen bonding.[4][5]

Table 3: Expected Nuclear Magnetic Resonance (NMR) Chemical Shifts

Experimental NMR data for this compound is not widely available in the surveyed literature. The following are expected chemical shift ranges in a suitable solvent like DMSO-d₆ based on analogous structures.

Nucleus Functional Group Expected Chemical Shift (δ, ppm) Notes
¹H Amide (-CONH -)9.0 - 10.5Broad singlet, exchangeable with D₂O.
¹H Amine (-NH ₂)4.0 - 5.5Broad singlet, exchangeable with D₂O.
¹³C Carbonyl (-C O-)155 - 165Quaternary carbon, expected to be a weak signal.

Experimental Protocols

The following sections detail standardized protocols for the synthesis and characterization of this compound.

Synthesis of this compound

This protocol is based on the common method of reacting diethyl oxalate (B1200264) with hydrazine hydrate (B1144303).[1]

Materials:

  • Diethyl oxalate

  • Hydrazine hydrate (80% solution in water)

  • Ethanol (B145695) (absolute)

  • Deionized water

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, prepare a solution of hydrazine hydrate (e.g., 24 g, ~0.38 mol) in ethanol (100 mL).

  • While stirring at room temperature, add diethyl oxalate (e.g., 27 g, ~0.18 mol) dropwise to the hydrazine hydrate solution over a period of 30 minutes. The molar ratio of hydrazine hydrate to ester should be approximately 2.1:1.

  • Upon addition, a white precipitate of this compound will begin to form.

  • After the addition is complete, gently heat the reaction mixture to reflux and maintain for 1 hour to ensure the reaction goes to completion.

  • Cool the mixture to room temperature and then further cool in an ice bath for 30 minutes to maximize precipitation.

  • Collect the white solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake thoroughly with cold ethanol (2 x 30 mL) and then with deionized water (2 x 30 mL) to remove unreacted starting materials and impurities.

  • Dry the purified this compound in a vacuum oven at 60-70 °C to a constant weight.

Characterization Protocols

3.2.1 Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Prepare a solid sample by mixing a small amount of dried this compound (~1-2 mg) with dry potassium bromide (KBr, ~100 mg).

  • Grind the mixture thoroughly in an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Press the powder into a thin, transparent pellet using a hydraulic press.

  • Record the FT-IR spectrum from 4000 to 400 cm⁻¹ using a spectrometer.

  • Analyze the spectrum for characteristic absorption bands corresponding to N-H, C=O, and N-N functional groups as listed in Table 2.

3.2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Dissolve approximately 10-20 mg of this compound in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • For ¹H NMR, a D₂O exchange experiment can be performed to confirm the assignment of labile N-H protons.

  • Process the spectra and compare the chemical shifts to the expected values in Table 3.

3.2.3 Single-Crystal X-ray Diffraction

  • Grow single crystals of this compound suitable for diffraction. This is typically achieved by slow evaporation or cooling of a saturated solution in an appropriate solvent (e.g., water, ethanol-water mixtures).

  • Mount a selected crystal on a goniometer head.

  • Collect diffraction data at a controlled temperature (e.g., 100 K) using a single-crystal X-ray diffractometer.

  • Process the diffraction data and solve the crystal structure using appropriate crystallographic software.

  • Refine the structural model to obtain precise atomic coordinates, bond lengths, bond angles, and details of the hydrogen-bonding network.

Visualizations

The following diagrams illustrate key conceptual workflows and relationships for this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_purification Purification DiethylOxalate Diethyl Oxalate Reaction Reaction in Ethanol (Room Temp -> Reflux) DiethylOxalate->Reaction HydrazineHydrate Hydrazine Hydrate HydrazineHydrate->Reaction Precipitation Cooling & Precipitation Reaction->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Washing Wash with EtOH & H₂O Filtration->Washing Drying Vacuum Drying Washing->Drying Product Pure this compound Drying->Product

Caption: General workflow for the synthesis of this compound.

Coordination_Mode cluster_ligand This compound Ligand M M²⁺ O1 O O1->M C1 C C1->O1 C2 C C1->C2 N2 NH C1->N2 O2 O C2->O2 N5 NH C2->N5 O2->M N1 N N4 NH₂ N1->N4 N2->N1 N3 N N6 NH₂ N3->N6 N4->M N5->N3 N6->M

Caption: Tetradentate coordination of this compound to a metal center.

Hydrogen_Bonding cluster_mol1 Molecule A cluster_mol2 Molecule B cluster_mol3 Molecule C NH2_A H₂N- NH2_B -NH₂ NH2_A->NH2_B N-H···N CO_B -C=O NH2_A->CO_B N-H···O=C NH_A -HN CO_C O=C- NH_A->CO_C N-H···O=C CO_A O=C- NH_B -NH NH_B->CO_A N-H···O=C

Caption: Logical representation of intermolecular hydrogen bonds.

References

Pioneering Synthesis of Oxalyldihydrazide: A Technical Retrospective

Author: BenchChem Technical Support Team. Date: December 2025

A foundational moment in organic chemistry, the first synthesis of oxalyldihydrazide was achieved in 1895 by the eminent German chemist Theodor Curtius and his collaborator K. Heidenreich. This seminal work, part of Curtius's broader investigation into hydrazides and azides of organic acids, laid the groundwork for the study of this important class of compounds. The synthesis was first reported in the Journal für praktische Chemie in their paper titled "Hydrazide und Azide organischer Säuren. XI Abhandlung. Die Hydrazide und Azide der Kohlensäure" (Hydrazides and Azides of Organic Acids. XI Communication. The Hydrazides and Azides of Carbonic Acid).

This technical guide delves into the historical discovery and the first documented synthesis of this compound, presenting the experimental protocol as detailed in the original publication. For contemporary researchers, this document provides a historical context and a detailed look at the foundational techniques in organic synthesis.

Physical and Chemical Properties

This compound is a white, crystalline solid that is sparingly soluble in cold water and most organic solvents.[1] Its key properties as understood from early and modern studies are summarized below.

PropertyValue
Molecular FormulaC₂H₆N₄O₂
Molar Mass118.09 g/mol
Melting Point242–244 °C[1]
AppearanceWhite crystalline solid
SolubilityPoorly soluble in cold water, insoluble in most organic solvents[1]

The First Synthesis: An Experimental Protocol

The inaugural synthesis of this compound was achieved through the reaction of diethyl oxalate (B1200264) with hydrazine (B178648) hydrate (B1144303). The experimental procedure, as described by Curtius and Heidenreich, is a classic example of a condensation reaction.

Experimental Workflow

G reagents Diethyl Oxalate + Hydrazine Hydrate mixing Mixing in Alcoholic Solution reagents->mixing reaction Reaction at Room Temperature mixing->reaction precipitation Precipitation of this compound reaction->precipitation filtration Filtration precipitation->filtration washing Washing with Alcohol and Ether filtration->washing drying Drying washing->drying product Pure this compound drying->product

Caption: Workflow of the first synthesis of this compound.

Detailed Methodology

The following protocol is an interpretation of the method described in the 1895 publication:

  • Preparation of Hydrazine Hydrate Solution: A solution of hydrazine hydrate is prepared in absolute alcohol.

  • Reaction Mixture: To a cooled alcoholic solution of freshly distilled diethyl oxalate, the alcoholic solution of hydrazine hydrate is added dropwise with constant stirring. The molar ratio of diethyl oxalate to hydrazine hydrate used is 1:2.

  • Precipitation: Upon addition of the hydrazine hydrate solution, a voluminous white precipitate of this compound immediately forms. The reaction is exothermic and cooling is necessary to control the reaction rate and prevent side reactions.

  • Reaction Completion and Isolation: The reaction mixture is stirred for a period to ensure complete reaction. The precipitated this compound is then collected by filtration.

  • Purification: The collected solid is washed sequentially with absolute alcohol and diethyl ether to remove any unreacted starting materials and byproducts.

  • Drying: The purified this compound is then dried, yielding a white, crystalline powder.

Reaction Scheme

The chemical transformation underlying the synthesis is a nucleophilic acyl substitution reaction. The nitrogen atoms of the hydrazine molecules act as nucleophiles, attacking the electrophilic carbonyl carbons of the diethyl oxalate. This results in the displacement of the ethoxide leaving groups and the formation of the dihydrazide.

G cluster_reactants Reactants cluster_products Products Diethyl Oxalate C₂H₅OOC-COOC₂H₅ This compound H₂NNHCO-CONHNH₂ Diethyl Oxalate->this compound Hydrazine Hydrate 2(N₂H₄·H₂O) Hydrazine Hydrate->this compound Ethanol 2(C₂H₅OH) Water 2(H₂O)

Caption: Overall reaction for the synthesis of this compound.

Significance and Further Developments

The discovery and synthesis of this compound by Curtius and Heidenreich was a significant contribution to the field of organic chemistry. It opened up avenues for the synthesis of a variety of heterocyclic compounds and the study of coordination chemistry, as this compound and its derivatives can act as ligands for metal ions.[1] Over the years, the fundamental synthesis has been refined, with variations in solvents and reaction conditions to improve yield and purity. However, the core principle of reacting an oxalate ester with hydrazine remains the primary route for its preparation.

References

Technical Guide: Oxalyl Dihydrazide (CAS 996-98-5) - Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxalyl dihydrazide (CAS 996-98-5), also known as oxalic acid dihydrazide, is a versatile organic compound with the chemical formula C₂H₆N₄O₂.[1][2] It serves as a crucial building block in various fields of chemical synthesis, from pharmaceuticals and agrochemicals to polymer science and analytical chemistry.[3][4] This technical guide provides a comprehensive overview of the properties of oxalyl dihydrazide, its diverse applications, and detailed experimental protocols for its synthesis and use.

The core structure of oxalyl dihydrazide, featuring two hydrazide groups attached to an oxalic acid backbone, allows it to participate in a wide range of chemical reactions, most notably condensation reactions to form hydrazones and the formation of complexes with metal ions.[1][2] While oxalyl dihydrazide itself is primarily an intermediate, its derivatives, particularly Schiff bases and metal complexes, have demonstrated significant biological activities, including antibacterial, antifungal, and anticancer properties.[1][5][6]

Chemical and Physical Properties

Oxalyl dihydrazide is a white to off-white crystalline solid that is soluble in hot water and hot alkali, slightly soluble in cold water, and insoluble in ethanol (B145695) and ether.[4][7] A summary of its key quantitative properties is presented in Table 1.

Table 1: Quantitative Properties of Oxalyl Dihydrazide (CAS 996-98-5)

PropertyValueReference(s)
Molecular Formula C₂H₆N₄O₂[1]
Molecular Weight 118.10 g/mol [1]
Melting Point 242-244 °C (decomposes)[3]
Appearance White to light yellow crystalline powder[1]
pKa (Predicted) 10.61 ± 0.20[7]
Assay ≥ 98%[3]

Applications in Research and Development

The utility of oxalyl dihydrazide spans multiple scientific disciplines, primarily driven by its reactive hydrazide functional groups.

Intermediate in Drug Synthesis

Oxalyl dihydrazide is a key precursor in the synthesis of various heterocyclic compounds and Schiff bases that are investigated for their therapeutic potential.[3][8]

  • Antibacterial and Antifungal Agents: Schiff bases derived from the condensation of oxalyl dihydrazide with aldehydes (e.g., salicylaldehyde (B1680747), pyrrole-2-carbaldehyde) and their subsequent metal complexes (e.g., with Zn(II), Cu(II), Ni(II)) have shown promising activity against various bacterial and fungal strains.[1][6] These compounds are being explored as potential new antimicrobial agents to combat drug resistance.[6]

  • Anticancer Agents: The oxalyl dihydrazide backbone is used to synthesize more complex molecules, such as 1,3,4-oxadiazole (B1194373) derivatives, which have been investigated for their anticancer activities.[3][9] The mechanism of action for these derivatives can involve the inhibition of key enzymes in cancer cell proliferation.

Crosslinking Agent in Proteomics

Oxalyl dihydrazide serves as a valuable crosslinking agent for the enrichment of carbonylated proteins, which are biomarkers of oxidative stress. Its two hydrazide groups can react with carbonyl groups on oxidized proteins, allowing for their selective capture and analysis. This application is particularly relevant in the study of diseases associated with oxidative damage.

Coordination Chemistry and Material Science

The hydrazide moieties of oxalyl dihydrazide can act as ligands, forming stable complexes with a variety of transition metals.[2] These metal complexes are studied for their unique magnetic, electronic, and catalytic properties.

Other Industrial Applications
  • Agrochemicals: It is used in the formulation of herbicides and plant growth regulators.[3][7]

  • Rocket Propellants: Due to its high nitrogen content, it can be used as an additive in high-energy fuels and rocket propellants.[4]

  • Analytical Chemistry: It is employed as a reagent for the detection and separation of heavy metal ions.[4]

Experimental Protocols

Synthesis of Oxalyl Dihydrazide

This protocol describes the synthesis of oxalyl dihydrazide from diethyl oxalate (B1200264) and hydrazine (B178648) hydrate (B1144303).[4]

Materials:

  • Diethyl oxalate

  • 80% Hydrazine hydrate

  • Distilled water

  • Ethanol

Procedure:

  • Prepare a 20% (w/w) aqueous solution of hydrazine hydrate from an 80% stock solution.

  • In a reaction vessel, add the 20% hydrazine hydrate solution.

  • Slowly add diethyl oxalate dropwise to the hydrazine hydrate solution while maintaining the reaction temperature below 35 °C. A white emulsion will form.

  • Continue stirring for 1-2 hours at room temperature.

  • Collect the white precipitate by vacuum filtration.

  • Wash the precipitate with distilled water until the pH of the filtrate is neutral (pH 7-8).

  • Wash the precipitate with cold ethanol.

  • Dry the resulting white solid to obtain oxalyl dihydrazide.

Synthesis of a Schiff Base Derivative

This protocol provides a general method for the synthesis of a Schiff base from oxalyl dihydrazide and an aldehyde (e.g., salicylaldehyde).[6]

Materials:

  • Oxalyl dihydrazide

  • Salicylaldehyde (or other suitable aldehyde)

  • Methanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve oxalyl dihydrazide in hot methanol.

  • In a separate flask, dissolve two molar equivalents of salicylaldehyde in methanol.

  • Add the salicylaldehyde solution to the oxalyl dihydrazide solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 4-6 hours.

  • Allow the mixture to cool to room temperature.

  • Collect the precipitated Schiff base by vacuum filtration.

  • Wash the product with cold methanol.

  • Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.

Mandatory Visualizations

Experimental Workflow for Enrichment of Carbonylated Proteins

The following diagram illustrates the workflow for enriching carbonylated proteins using a microfluidic chip functionalized with oxalyl dihydrazide.

experimental_workflow cluster_chip_prep Chip Preparation cluster_enrichment Protein Enrichment process_node process_node reagent_node reagent_node output_node output_node mc Microfluidic Chip sa Surface Activation mc->sa Activation Reagents odh Oxalyl Dihydrazide Immobilization sa->odh Oxalyl Dihydrazide Solution load Sample Loading odh->load Functionalized Chip sample Carbonylated Protein Sample sample->load capture Covalent Capture of Carbonylated Proteins load->capture wash Washing Step capture->wash Remove Unbound Proteins elute Elution wash->elute Elution Buffer analysis Downstream Analysis (e.g., Mass Spectrometry) elute->analysis

References

Solubility Profile of Oxalyldihydrazide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxalyldihydrazide (C₂H₆N₄O₂), a versatile organic compound, serves as a crucial building block in various chemical syntheses, including pharmaceuticals and agrochemicals. Its utility is often dictated by its solubility characteristics in different solvent systems. This technical guide provides a comprehensive overview of the known solubility properties of this compound and details experimental protocols for the precise quantitative determination of its solubility.

Data Presentation: Solubility of this compound

Quantitative solubility data for this compound is not extensively reported in publicly available literature. The following table summarizes the qualitative solubility information gathered from various sources. It is important to note that the term "soluble" can be subjective and temperature-dependent. For precise applications, experimental determination of solubility is highly recommended.

SolventTypeQualitative SolubilityCitation(s)
Water (Cold)ProticSlightly soluble / Poorly soluble[1][2]
Water (Hot)ProticSoluble / Dissolves[1][3][4]
EthanolProticInsoluble[1]
Diethyl EtherAproticInsoluble[1]
Dimethyl Sulfoxide (DMSO)Aprotic, PolarSoluble
Dimethylformamide (DMF)Aprotic, PolarSoluble
Hot AlkaliAqueousDissolves[1]

Note: The formation of different polymorphs of this compound, influenced by the crystallization solvent, may affect its solubility characteristics.[5]

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, the following established methods can be employed.

Gravimetric Method for Solubility Determination

This classic and reliable method involves preparing a saturated solution, separating the undissolved solid, and determining the mass of the dissolved solute in a known volume of the solvent.

Apparatus and Materials:

  • Analytical balance

  • Constant temperature bath (e.g., shaking water bath or magnetic stirrer with hotplate)

  • Volumetric flasks

  • Pipettes

  • Filtration apparatus (e.g., syringe filters or vacuum filtration system with appropriate filter paper)

  • Drying oven

  • Desiccator

  • This compound

  • Solvent of interest

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the solvent in a sealed container (e.g., a screw-cap vial or a flask with a stopper). The excess solid is crucial to ensure saturation.

    • Place the container in a constant temperature bath and agitate (stir or shake) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibrium may vary and should be determined experimentally.

  • Separation of Undissolved Solute:

    • Once equilibrium is achieved, allow the solution to stand undisturbed at the same temperature for a sufficient time to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled pipette to the experimental temperature to avoid precipitation or further dissolution.

    • Filter the collected supernatant through a suitable filter (e.g., a 0.45 µm syringe filter) to remove any remaining solid particles.

  • Quantification of Dissolved Solute:

    • Transfer the filtered, known volume of the saturated solution into a pre-weighed, dry container (e.g., an evaporating dish or a beaker).

    • Evaporate the solvent in a drying oven at a temperature below the decomposition point of this compound (melts with decomposition at approximately 242-244 °C).[4]

    • Once the solvent is completely evaporated, cool the container in a desiccator to room temperature and weigh it on an analytical balance.

    • Repeat the drying and weighing steps until a constant mass is obtained.

  • Calculation of Solubility:

    • The solubility can be calculated using the following formula: Solubility ( g/100 mL) = [(Mass of container + dried solute) - (Mass of empty container)] / (Volume of saturated solution taken in mL) * 100

UV-Vis Spectrophotometric Method for Solubility Determination

This method is suitable if this compound exhibits absorbance in the UV-Vis spectrum and is particularly useful for determining low solubilities. A calibration curve must first be established.

Apparatus and Materials:

  • UV-Vis spectrophotometer

  • Quartz or glass cuvettes

  • Analytical balance

  • Volumetric flasks and pipettes

  • Apparatus for preparing a saturated solution (as in the gravimetric method)

  • This compound

  • Solvent of interest (must be transparent in the wavelength range of interest)

Procedure:

  • Determination of Maximum Absorbance Wavelength (λmax):

    • Prepare a dilute, unsaturated solution of this compound in the chosen solvent.

    • Scan the solution using the UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λmax).

  • Preparation of Calibration Curve:

    • Prepare a series of standard solutions of this compound of known concentrations in the solvent.

    • Measure the absorbance of each standard solution at the determined λmax.

    • Plot a graph of absorbance versus concentration. According to the Beer-Lambert law, this should yield a linear relationship. Determine the equation of the line (y = mx + c), where y is absorbance, x is concentration, m is the slope, and c is the y-intercept.

  • Preparation and Analysis of Saturated Solution:

    • Prepare a saturated solution of this compound and filter it as described in the gravimetric method (steps 1 and 2).

    • Carefully dilute a known volume of the clear, saturated filtrate with the solvent to a concentration that falls within the range of the calibration curve.

    • Measure the absorbance of the diluted solution at λmax.

  • Calculation of Solubility:

    • Use the absorbance of the diluted saturated solution and the equation of the calibration curve to calculate the concentration of the diluted solution.

    • Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor. This concentration represents the solubility of this compound in that solvent at the experimental temperature.

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in determining the solubility of a compound like this compound.

Solubility_Determination_Workflow cluster_prep Preparation of Saturated Solution cluster_separation Separation cluster_quantification Quantification cluster_gravimetric Gravimetric Method cluster_spectroscopic Spectroscopic Method cluster_calculation Calculation prep_start Start add_excess Add excess this compound to a known volume of solvent prep_start->add_excess equilibrate Equilibrate at constant temperature with agitation (24-48h) add_excess->equilibrate settle Allow excess solid to settle equilibrate->settle withdraw Withdraw a known volume of supernatant settle->withdraw filter Filter the supernatant withdraw->filter weigh_container Transfer to a pre-weighed container filter->weigh_container dilute Dilute filtrate to a known concentration filter->dilute evaporate Evaporate solvent weigh_container->evaporate dry_weigh Dry to constant weight evaporate->dry_weigh calc_grav Calculate solubility (g/100 mL) from mass of residue dry_weigh->calc_grav measure_abs Measure absorbance at λmax dilute->measure_abs calc_spec Calculate concentration from calibration curve and dilution factor measure_abs->calc_spec

Caption: A flowchart illustrating the general experimental workflow for determining the solubility of a compound using gravimetric or spectroscopic methods.

References

An In-Depth Technical Guide to the Thermal Stability and Decomposition of Oxalyldihydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxalyldihydrazide (C₂H₆N₄O₂), also known as oxalohydrazide, is a versatile organic compound with a molecular structure featuring two hydrazide functional groups attached to a central oxalyl moiety.[1] This configuration imparts significant reactivity, making it a valuable intermediate in the synthesis of heterocyclic compounds and other bioactive molecules within the pharmaceutical industry.[2] Furthermore, its energetic properties have led to its use as a precursor in the formulation of gas-generating agents and as a fuel in low-temperature combustion synthesis of various nanomaterials.[2][3] Understanding the thermal stability and decomposition pathways of this compound is paramount for its safe handling, storage, and effective utilization in various applications, particularly in drug development where thermal processing is a common step.

This technical guide provides a comprehensive overview of the thermal behavior of this compound, summarizing key quantitative data, detailing experimental protocols for thermal analysis, and presenting visual representations of decomposition pathways and experimental workflows.

Data Presentation: Thermal Decomposition of a System Containing this compound

The following table summarizes the thermal decomposition data for a system utilizing this compound as a fuel in a low-temperature combustion synthesis, as determined by Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA). It is important to note that this data represents the decomposition of this compound in the presence of other reactants (metal nitrates) and may not reflect the behavior of the pure compound.

Decomposition StepTemperature Range (°C)Weight Loss (%) (Experimental)Weight Loss (%) (Calculated)DTG Peak Temperature (°C)DTA SignalAssociated Events
150 - 2001313.5100EndothermicElimination of humidity and coordinated water.[3]
2200 - 450--300EndothermicFurther elimination of coordinated water.[3]
3450 - 65010-500ExothermicEvolution of CO, CO₂, and NOₓ gases.[3]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of an oxalate (B1200264) ester with hydrazine (B178648) hydrate (B1144303).[1]

Materials:

  • Diethyl oxalate

  • Hydrazine hydrate

  • Ethanol

Procedure:

  • Prepare an ethanolic solution of hydrazine hydrate.

  • Slowly add diethyl oxalate to the hydrazine hydrate solution while stirring.

  • The reaction is typically carried out at room temperature.

  • This compound precipitates out of the solution.

  • The precipitate is then filtered, washed with ethanol, and dried.

Thermal Analysis using TGA/DTA

The thermal stability and decomposition of this compound and its formulations can be investigated using simultaneous Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) or Differential Scanning Calorimetry (DSC).

Instrumentation:

  • A simultaneous TGA/DTA or TGA/DSC instrument.

  • Alumina or platinum crucibles.

  • An inert reference material (e.g., α-Al₂O₃).

Procedure:

  • A small sample of the material (typically 5-10 mg) is accurately weighed and placed in a crucible.

  • The crucible is placed in the thermal analyzer.

  • The sample is heated at a constant rate, for example, 10 °C/min, in a controlled atmosphere (e.g., static air or a flowing inert gas like nitrogen).

  • The weight loss of the sample (TGA) and the temperature difference between the sample and a reference (DTA) or the heat flow to the sample (DSC) are recorded as a function of temperature.

  • The resulting thermograms are analyzed to determine the onset and completion temperatures of decomposition, percentage weight loss at each stage, and the nature of the thermal events (endothermic or exothermic).

Mandatory Visualizations

Decomposition Pathway of a System Containing this compound

DecompositionPathway cluster_0 Decomposition Stages Oxalyldihydrazide_System This compound-containing System Intermediate1 Anhydrous Intermediate Oxalyldihydrazide_System->Intermediate1 50-450 °C (Elimination of H₂O) Final_Products Gaseous Products (CO, CO₂, NOₓ) + Metal Oxides Intermediate1->Final_Products 450-650 °C (Decomposition)

Caption: Proposed decomposition pathway for a system containing this compound as a fuel.

Experimental Workflow for Thermal Analysis

ExperimentalWorkflow cluster_1 TGA/DTA Analysis Workflow Sample_Prep Sample Preparation (Weighing 5-10 mg) Instrument_Setup Instrument Setup (TGA/DTA, Crucible, Atmosphere) Sample_Prep->Instrument_Setup Heating_Program Heating Program (e.g., 10 °C/min) Instrument_Setup->Heating_Program Data_Acquisition Data Acquisition (Weight Loss vs. Temp ΔT vs. Temp) Heating_Program->Data_Acquisition Data_Analysis Data Analysis (Thermogram Interpretation) Data_Acquisition->Data_Analysis

Caption: A generalized experimental workflow for the thermal analysis of this compound.

Conclusion

This technical guide has provided an overview of the thermal stability and decomposition of this compound, with a focus on its behavior within a combustion synthesis system. The provided data and protocols offer a foundational understanding for researchers and professionals in drug development and materials science. It is crucial to reiterate that the thermal behavior of pure this compound may differ from the data presented, which was obtained from a multi-component system. Further research focusing on the thermal analysis of the pure compound is necessary to fully elucidate its intrinsic stability and decomposition mechanism. Such studies will be invaluable for optimizing its use in various applications and ensuring safe handling and processing.

References

A Preliminary Investigation of Oxalyldihydrazide Reactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxalyldihydrazide (C₂H₆N₄O₂), a symmetrical dihydrazide of oxalic acid, is a versatile and highly reactive organic compound. Its unique molecular structure, featuring two nucleophilic hydrazide moieties connected by an oxalyl backbone, makes it an invaluable building block in various fields of chemical synthesis. This guide provides a comprehensive overview of the core reactivity of this compound, focusing on its role in condensation reactions, the synthesis of heterocyclic compounds, and coordination chemistry. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to serve as a foundational resource for researchers exploring its synthetic potential in pharmaceutical and materials science.

Introduction

This compound, also known as oxalohydrazide, is a white crystalline solid characterized by two hydrazide functional groups (-CONHNH₂).[1] This structure confers a high degree of reactivity, allowing it to serve as a precursor for a wide range of more complex molecules.[2] Its principal value lies in its ability to participate in condensation reactions with carbonyl compounds, act as a multidentate ligand in coordination chemistry, and serve as a foundational scaffold for the synthesis of various nitrogen-containing heterocycles.[2][3] These properties have led to its application in pharmaceutical development as an intermediate for therapeutic drugs, in polymer chemistry as a cross-linking agent, and in the formulation of agrochemicals.[2]

Physicochemical Properties

This compound is a stable compound under standard conditions, though it will decompose at high temperatures.[2] It is poorly soluble in cold water and most organic solvents but dissolves in hot water.[1]

PropertyValueReference
IUPAC Name Oxalohydrazide[1]
CAS Number 996-98-5[1]
Molecular Formula C₂H₆N₄O₂[1]
Molar Mass 118.096 g·mol⁻¹[1]
Appearance White to slightly yellow crystalline powder[2]
Melting Point 242–244 °C (decomposes)[1]
Solubility Poorly soluble in cold water, insoluble in most organic solvents[1]

Core Reactivity and Synthetic Pathways

The reactivity of this compound is dominated by the nucleophilic nature of its terminal amino groups. This allows it to readily engage with electrophilic species, making it a versatile synthetic intermediate. The primary pathways of its reactivity include synthesis, condensation to form Schiff bases, cyclization into heterocyclic systems, and coordination with metal ions.

Synthesis of this compound

The most common laboratory and industrial synthesis involves the reaction of an oxalate (B1200264) ester, such as diethyl oxalate, with hydrazine (B178648) hydrate.[4][5] This reaction is typically performed in an alcoholic or aqueous solution at room temperature or slightly elevated temperatures to yield this compound as a precipitate.[1][4]

G Reactant1 Diethyl Oxalate Process Stirring at Room Temperature Reactant1->Process Reactant2 Hydrazine Hydrate (aq) Reactant2->Process Solvent Aqueous or Alcoholic Solution Solvent->Process in Product This compound (Precipitate) Process->Product Filtration Filtration & Washing Product->Filtration Final Pure this compound Filtration->Final

Caption: General synthesis workflow for this compound.
Major Reactivity Pathways

This compound's bifunctional nature allows it to serve as a starting point for several classes of compounds. Its two hydrazide units can react independently or together, leading to linear, macrocyclic, or polymeric structures.

G ODH This compound Condensation Condensation Reactions (with Aldehydes/Ketones) ODH->Condensation Coordination Coordination Chemistry ODH->Coordination Reduction Reduction Agent ODH->Reduction Cyclization Dehydrative Cyclization Condensation->Cyclization via Product1 Schiff Bases (Hydrazones) Condensation->Product1 Product2 1,3,4-Oxadiazoles & other Heterocycles Cyclization->Product2 Product3 Metal-Organic Complexes (Polynuclear, Macrocyclic) Coordination->Product3 Product4 N-Arylation Products Reduction->Product4 G cluster_start Reactants cluster_process Process cluster_product Intermediate & Product ODH This compound Reflux Reflux in Solvent (e.g., MeOH, EtOH) ODH->Reflux Aldehyde 2 eq. Aldehyde or Ketone Aldehyde->Reflux SchiffBase Bis-Hydrazone (Schiff Base Ligand) Reflux->SchiffBase CyclizingAgent + Cyclizing Agent (e.g., POCl₃) SchiffBase->CyclizingAgent Oxadiazole Bis-1,3,4-Oxadiazole Product CyclizingAgent->Oxadiazole

References

Unlocking the Therapeutic and Industrial Potential of Oxalyldihydrazide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of Promising Research Frontiers for Oxalyldihydrazide and Its Derivatives

For Immediate Release

[City, State] – [Date] – this compound, a versatile organic compound, is emerging as a molecule of significant interest across diverse scientific disciplines. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the potential research areas for this compound and its derivatives. This document outlines key findings in its application as an anticancer, antioxidant, and coordination chemistry agent, as well as its utility in polymer science and as an energetic material. Detailed experimental protocols, quantitative data summaries, and visual representations of molecular pathways are presented to facilitate further investigation and innovation in this burgeoning field.

Core Properties of this compound

This compound (C₂H₆N₄O₂) is a white to slightly yellow crystalline powder with a melting point of approximately 240-244°C (decomposes).[1] It is characterized by its symmetrical structure containing two hydrazide functional groups attached to a central oxalyl moiety. This unique structure allows it to act as a versatile building block in organic synthesis, particularly in the formation of Schiff bases and heterocyclic compounds.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Synonyms Oxalic dihydrazide, Oxalylhydrazide[2]
CAS Number 996-98-5[2]
Molecular Formula C₂H₆N₄O₂[2]
Molecular Weight 118.10 g/mol [1]
Appearance White to slightly yellow crystalline powder[2]
Melting Point ~240-244 °C (decomposes)[1]
Purity ≥ 98.0% (HPLC)[2]

Potential Research Areas and Applications

The unique chemical architecture of this compound lends itself to a multitude of research applications, spanning from medicinal chemistry to materials science.

Anticancer Drug Development

A significant and promising area of research for this compound lies in the development of novel anticancer agents. Its derivatives, particularly Schiff bases and heterocyclic compounds like 1,3,4-oxadiazoles, have demonstrated considerable cytotoxic activity against various cancer cell lines.

Mechanism of Action: The anticancer effects of this compound derivatives are believed to be mediated through multiple signaling pathways. Key mechanisms include the inhibition of enzymes crucial for cancer cell proliferation and survival, such as Glycogen Synthase Kinase-3β (GSK-3β) and Histone Deacetylases (HDACs), as well as the induction of apoptosis (programmed cell death).

Quantitative Data on Anticancer Activity:

The following table summarizes the in vitro anticancer activity of selected this compound derivatives from various studies. The IC₅₀ (half-maximal inhibitory concentration) and CC₅₀ (half-maximal cytotoxic concentration) values indicate the potency of these compounds.

Table 2: Anticancer Activity of this compound Derivatives (IC₅₀/CC₅₀ in µM)

Compound/DerivativeCancer Cell LineIC₅₀/CC₅₀ (µM)Reference
Hydrazide-2-oxindole analogue 6EbCapan-1 (Pancreatic)CC₅₀: 9.40[3]
Hydrazide-2-oxindole analogue 6EcCapan-1 (Pancreatic)CC₅₀: 8.25[3]
Hydrazide-2-oxindole analogue 6EbHEK 293 (Normal)IC₅₀: 46
Hydrazide-2-oxindole analogue 6EcHEK 293 (Normal)IC₅₀: 144
Thiazoline-tetralin derivative 6cSKOV-3 (Ovarian)IC₅₀: 7.84[3]
Thiazoline-tetralin derivative 6cHepG2 (Liver)IC₅₀: 13.68[3]
Thiazoline-tetralin derivative 6cA549 (Lung)IC₅₀: 15.69[3]
Thiazoline-tetralin derivative 6cMCF-7 (Breast)IC₅₀: 19.13[3]
Tetrazole based isoxazoline (B3343090) 4dHT-1080 (Fibrosarcoma)IC₅₀: 15.59 ± 3.21
Tetrazole based isoxazoline 4dA-549 (Lung)IC₅₀: 18.32 ± 2.73
Tetrazole based isoxazoline 4dMCF-7 (Breast)IC₅₀: 17.28 ± 0.33
Benzodioxole-based thiosemicarbazone 5A549 (Lung)IC₅₀: 10.67 ± 1.53
Benzodioxole-based thiosemicarbazone 5C6 (Glioma)IC₅₀: 4.33 ± 1.04
Antioxidant Research

Derivatives of this compound have also shown potential as antioxidant agents. Their ability to scavenge free radicals can be attributed to the presence of the hydrazide moiety, which can donate hydrogen atoms to neutralize reactive oxygen species.

Quantitative Data on Antioxidant Activity:

The antioxidant capacity of this compound derivatives is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Table 3: Antioxidant Activity of Selected Hydrazide Derivatives

Compound/DerivativeAssayIC₅₀ (µM)Reference
Indole-based caffeic acid amide 3jDPPH50.98 ± 1.05
Indole-based caffeic acid amide 3mDPPH67.64 ± 1.02
Indole-based caffeic acid amide 3hDPPH86.77 ± 1.03
Indole-based caffeic acid amide 3aDPPH95.81 ± 1.01
Indole-based caffeic acid amide 3fABTS14.48 ± 0.68
Indole-based caffeic acid amide 3mABTS14.92 ± 0.30
Indole-based caffeic acid amide 3jABTS19.49 ± 0.54
Coordination Chemistry and Magnetic Materials

The nitrogen and oxygen atoms in the this compound backbone make it an excellent ligand for coordinating with various metal ions. The resulting metal complexes exhibit interesting structural and magnetic properties, with potential applications in catalysis and materials science.

Quantitative Data on Magnetic Properties:

The magnetic properties of metal complexes of this compound Schiff base derivatives have been investigated, revealing antiferromagnetic coupling between the metal centers.

Table 4: Magnetic Properties of this compound-derived Metal Complexes

ComplexMagnetic Parameter (2J)χMT at 300K (cm³ mol⁻¹ K)Reference
Dinuclear Ni(II) complex 4-0.23 cm⁻¹4.195
Octanuclear Ni(II) complex 5-11.50 cm⁻¹-
Pentanuclear Cu(II) complex 1-1.783
Dinuclear Mn(II) complex 2-0.47 cm⁻¹8.871
Polymer Science

This compound can be utilized as a monomer in polycondensation reactions to synthesize polyamides and polyhydrazides. These polymers may exhibit desirable properties such as high thermal stability. Furthermore, its bifunctional nature allows it to act as a crosslinking agent to modify the properties of existing polymers.

Energetic Materials

The high nitrogen content and oxygen balance of this compound and its derivatives make them candidates for research into new energetic materials and oxidizers for propellants.

Experimental Protocols

Synthesis of this compound Schiff Bases

General Procedure:

This protocol describes a general method for the synthesis of Schiff bases from this compound and an aldehyde.

  • Dissolution of this compound: Dissolve this compound (1 equivalent) in a suitable solvent (e.g., water or ethanol).

  • Dissolution of Aldehyde: In a separate flask, dissolve the desired aldehyde (2 equivalents) in a suitable solvent (e.g., methanol (B129727) or ethanol).

  • Reaction Mixture: Add the aldehyde solution to the this compound solution.

  • Reflux: Reflux the reaction mixture for a specified period (e.g., 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Isolation of Product: After completion of the reaction, cool the mixture to room temperature. The precipitated Schiff base is collected by filtration.

  • Purification: Wash the product with a cold solvent (e.g., ethanol) and dry under vacuum.

Evaluation of Anticancer Activity (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a specific density (e.g., 5 x 10³ cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (this compound derivatives) and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (e.g., 20 µL of 5 mg/mL solution) to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value of the compounds.

Evaluation of Antioxidant Activity (DPPH Radical Scavenging Assay)

Principle: The DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, thus neutralizing it. This causes a color change from violet to yellow, which can be measured spectrophotometrically.

Procedure:

  • Preparation of DPPH Solution: Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol).

  • Reaction Mixture: In a 96-well plate or cuvettes, mix a solution of the test compound at various concentrations with the DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solution at the characteristic wavelength of DPPH (around 517 nm).

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC₅₀ value of the compound.

Synthesis of Polyamides

General Procedure for Low-Temperature Solution Polycondensation:

This protocol outlines a general method for synthesizing polyamides from a dihydrazide (such as this compound) and a diacid chloride.

  • Dissolution of Dihydrazide: In a flask equipped with a stirrer and under a nitrogen atmosphere, dissolve the dihydrazide (e.g., this compound) in an aprotic polar solvent (e.g., N-methyl-2-pyrrolidone (NMP) or dimethylacetamide (DMAc)) containing a salt such as lithium chloride to enhance solubility. Cool the solution in an ice bath.

  • Addition of Diacid Chloride: Slowly add an equimolar amount of the diacid chloride (e.g., terephthaloyl chloride) to the stirred dihydrazide solution.

  • Polymerization: Continue stirring the reaction mixture at a low temperature (0-5 °C) for a few hours, and then allow it to warm to room temperature and stir for an extended period (e.g., 18-24 hours).

  • Precipitation and Washing: Precipitate the resulting polymer by pouring the viscous solution into a non-solvent like methanol or water.

  • Purification and Drying: Collect the polymer by filtration, wash it thoroughly with water and methanol to remove any unreacted monomers and salts, and then dry it in a vacuum oven.

Visualizing Molecular Mechanisms and Workflows

To better understand the complex biological processes and experimental procedures, the following diagrams have been generated using the DOT language.

Signaling Pathways

GSK3B_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Growth_Factor->Receptor Binds PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates GSK3B GSK-3β Akt->GSK3B Inhibits Beta_Catenin_Complex β-catenin Degradation Complex GSK3B->Beta_Catenin_Complex Activates Beta_Catenin β-catenin Beta_Catenin_Complex->Beta_Catenin Phosphorylates for Degradation TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Activates Gene_Transcription Gene Transcription (Proliferation, Survival) TCF_LEF->Gene_Transcription Oxalyldihydrazide_Derivative This compound Derivative Oxalyldihydrazide_Derivative->GSK3B Inhibits

Figure 1: Inhibition of the GSK-3β signaling pathway by an this compound derivative.

HDAC_Inhibition cluster_chromatin Chromatin State Oxalyldihydrazide_Derivative This compound Derivative HDAC Histone Deacetylase (HDAC) Oxalyldihydrazide_Derivative->HDAC Inhibits Acetylated_Histones Acetylated Histones HDAC->Acetylated_Histones HAT Histone Acetyltransferase (HAT) Histones Histones HAT->Histones Adds Acetyl Groups Histones->Acetylated_Histones Removes Acetyl Groups Closed_Chromatin Closed Chromatin (Transcriptionally Repressed) Histones->Closed_Chromatin Open_Chromatin Open Chromatin (Transcriptionally Active) Acetylated_Histones->Open_Chromatin DNA DNA Gene_Expression Tumor Suppressor Gene Expression Open_Chromatin->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest & Apoptosis Gene_Expression->Cell_Cycle_Arrest

Figure 2: Mechanism of HDAC inhibition by an this compound derivative, leading to tumor suppression.

Apoptosis_Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Oxalyldihydrazide_Derivative This compound Derivative Mitochondrion Mitochondrion Oxalyldihydrazide_Derivative->Mitochondrion Induces Stress Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Activates Procaspase9 Procaspase-9 Procaspase9->Apoptosome Procaspase3 Procaspase-3 Caspase9->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 Cleaves to activate Apoptosis Apoptosis Caspase3->Apoptosis Executes

Figure 3: Induction of the intrinsic apoptosis pathway by an this compound derivative.

Experimental Workflows

MTT_Assay_Workflow Start Start Cell_Seeding Seed cells in 96-well plate Start->Cell_Seeding Incubation_24h Incubate for 24h Cell_Seeding->Incubation_24h Compound_Addition Add this compound derivatives (various concentrations) Incubation_24h->Compound_Addition Incubation_48h Incubate for 48h Compound_Addition->Incubation_48h MTT_Addition Add MTT solution Incubation_48h->MTT_Addition Incubation_4h Incubate for 4h MTT_Addition->Incubation_4h Solubilization Add solubilizing agent (e.g., DMSO) Incubation_4h->Solubilization Absorbance_Measurement Measure absorbance at 570 nm Solubilization->Absorbance_Measurement Data_Analysis Calculate % viability and IC50 Absorbance_Measurement->Data_Analysis End End Data_Analysis->End

Figure 4: Workflow for the MTT assay to determine the cytotoxicity of this compound derivatives.

Conclusion and Future Directions

This compound has demonstrated its value as a versatile scaffold for the development of novel compounds with significant potential in medicinal chemistry and materials science. The compelling in vitro anticancer and antioxidant activities of its derivatives warrant further investigation, including in vivo studies and detailed mechanistic explorations. The ability of this compound to form stable metal complexes opens avenues for the design of new catalysts and magnetic materials. Furthermore, its application in polymer synthesis could lead to the development of high-performance polymers with unique properties. This guide serves as a foundational resource to encourage and direct future research into the promising applications of this compound and its derivatives.

Contact: [Insert Contact Information for the Research Institute/Company]

Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical or professional advice. All experimental work should be conducted in a suitably equipped laboratory and with appropriate safety precautions.

References

Theoretical Investigations of the Oxalyldihydrazide Molecule: A Computational Chemistry Perspective

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Oxalyldihydrazide (C₂H₆N₄O₂), a molecule characterized by its symmetrical structure featuring a central oxalyl group flanked by two hydrazide moieties, has garnered significant interest in various fields of chemical and pharmaceutical sciences. Its ability to act as a versatile ligand, forming stable complexes with various metal ions, makes it a subject of extensive research in coordination chemistry.[1] Furthermore, the conformational flexibility and the presence of multiple hydrogen bond donors and acceptors in the this compound molecule lead to a rich polymorphic landscape, presenting a compelling case for theoretical investigation.[2]

Theoretical studies, primarily employing quantum chemical methods, have been instrumental in elucidating the structural, electronic, and spectroscopic properties of this compound and its derivatives. These computational approaches provide insights that are often complementary to experimental data, and in some cases, can predict properties before a molecule is synthesized. This technical guide provides a comprehensive overview of the theoretical studies conducted on the this compound molecule, with a focus on its structural analysis, vibrational spectra, and electronic properties. The methodologies employed in these theoretical investigations are detailed, and the key findings are presented in a structured format to facilitate understanding and further research.

Computational Methodologies

The theoretical investigation of the this compound molecule predominantly relies on Density Functional Theory (DFT), a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT has been shown to provide a good balance between accuracy and computational cost for studying molecules of this size.

Geometry Optimization and Polymorph Stability

A crucial aspect of the theoretical study of this compound is the exploration of its potential energy surface to identify stable conformers and predict the relative stabilities of its different crystalline polymorphs. The following workflow is typically employed:

computational_workflow cluster_start Initial Structure Generation cluster_dft DFT Calculations cluster_polymorph Polymorph Prediction cluster_results Analysis of Results start Molecular Structure of this compound geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) start->geom_opt Initial guess crystal_pred Crystal Structure Prediction (e.g., AIRSS) start->crystal_pred Molecular conformers freq_calc Vibrational Frequency Calculation geom_opt->freq_calc Optimized geometry nbo_mep NBO & MEP Analysis geom_opt->nbo_mep homo_lumo HOMO-LUMO Analysis geom_opt->homo_lumo geom_params Optimized Geometric Parameters geom_opt->geom_params vib_spectra Theoretical Vibrational Spectra freq_calc->vib_spectra electronic_prop Electronic Properties nbo_mep->electronic_prop homo_lumo->electronic_prop periodic_dft Periodic DFT Calculations (e.g., PBE-TS, PBE-D2) crystal_pred->periodic_dft Predicted crystal structures stability Relative Stability of Polymorphs periodic_dft->stability polymorph_energy Polymorph Energetics stability->polymorph_energy

Computational workflow for theoretical studies of this compound.

The choice of the exchange-correlation functional and the basis set is critical in DFT calculations. For this compound, hybrid functionals such as B3LYP are commonly used in conjunction with Pople-style basis sets like 6-311++G(d,p) for accurate geometry optimizations and electronic property calculations of the isolated molecule.

For the study of its crystalline polymorphs, periodic DFT calculations are necessary. Functionals like PBE, often augmented with dispersion corrections (e.g., PBE-TS, PBE-D2), have been shown to provide a remarkable improvement in predicting the crystal structure of this compound polymorphs.[3] Second-order Møller-Plesset perturbation theory (MP2) has also been employed for higher accuracy in determining the relative stabilities of the polymorphs.

Spectroscopic and Electronic Property Calculations

Theoretical vibrational frequencies are typically calculated at the same level of theory as the geometry optimization. The calculated frequencies are often scaled by an empirical factor to better match experimental data.

Natural Bond Orbital (NBO) analysis is a powerful tool to study intramolecular and intermolecular bonding and charge transfer interactions. It provides information on atomic charges, hybridization, and the delocalization of electron density.

The Molecular Electrostatic Potential (MEP) map is used to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are important parameters for understanding the electronic properties and reactivity of a molecule. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability.

Structural Properties and Polymorphism

This compound exhibits conformational polymorphism, with at least five known polymorphs (α, β, γ, δ, and ε).[2] These polymorphs differ in their hydrogen bonding networks and molecular conformations. Theoretical calculations have been crucial in understanding the subtle energy differences between these forms.

Optimized Geometrical Parameters
ParameterAtom Pair/Triplet/QuartetDescription
Bond Lengths (Å) C-C, C=O, N-N, N-H, C-NInternuclear distances between bonded atoms.
Bond Angles (°) O=C-C, O=C-N, C-N-N, H-N-HAngles formed by three connected atoms.
Dihedral Angles (°) O=C-C=O, C-N-N-HTorsional angles describing the conformation of the molecule.

Note: Specific calculated values for the isolated this compound molecule are not provided in the search results. The table represents the typical format for reporting such data.

Theoretical studies on the polymorphs of this compound have shown that dispersion-corrected DFT methods, such as PBE-TS, provide a significant improvement in predicting the crystal structures compared to standard DFT functionals.[3]

Vibrational Spectroscopy

Theoretical vibrational frequency calculations are essential for the interpretation of experimental infrared (IR) and Raman spectra. The calculated frequencies and their corresponding vibrational modes allow for a detailed assignment of the experimental spectral bands.

Calculated Vibrational Frequencies

The table below presents a typical format for reporting calculated vibrational frequencies and their assignments.

Wavenumber (cm⁻¹) (Scaled)IntensityVibrational Mode Assignment
valuevalueν(N-H) stretching
valuevalueν(C=O) stretching
valuevalueδ(N-H) bending
valuevalueν(N-N) stretching
valuevalueν(C-N) stretching
valuevalueτ(C-C) torsion

Note: A detailed table of calculated vibrational frequencies and assignments for this compound is not available in the provided search results. The table illustrates the expected format.

Electronic Properties

The electronic properties of this compound, such as its charge distribution, reactivity, and electronic transitions, can be effectively studied using a combination of theoretical tools.

Molecular Electrostatic Potential (MEP)

The MEP map of this compound provides a visual representation of its charge distribution. The red regions, indicating negative electrostatic potential, are typically located around the electronegative oxygen and nitrogen atoms and are susceptible to electrophilic attack. The blue regions, representing positive electrostatic potential, are usually found around the hydrogen atoms and are prone to nucleophilic attack.

mep_workflow cluster_input Input cluster_calc Calculation cluster_output Output & Analysis opt_geom Optimized Molecular Geometry mep_calc MEP Calculation (DFT) opt_geom->mep_calc mep_map 3D MEP Map mep_calc->mep_map analysis Identification of Electrophilic and Nucleophilic Sites mep_map->analysis

Workflow for Molecular Electrostatic Potential (MEP) analysis.
Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the bonding and electronic structure of this compound. It can quantify the charge on each atom and describe the delocalization of electron density through donor-acceptor interactions.

AtomNatural Atomic Charge (e)
Cvalue
Ovalue
Nvalue
Hvalue

Note: A table of calculated NBO charges for this compound is not available in the provided search results. The table shows the typical format for presenting this data.

Frontier Molecular Orbitals (HOMO-LUMO)

The HOMO and LUMO are the key orbitals involved in chemical reactions and electronic transitions. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity.

ParameterValue (eV)
HOMO Energy (EHOMO)-6.751
LUMO Energy (ELUMO)-1.127
Energy Gap (ΔE)5.624

Data sourced from Density Functional Theory studies on new possible biobased gemini (B1671429) corrosion inhibitors derived from fatty hydrazide derivatives.[1][4]

The relatively large energy gap of this compound suggests that it is a stable molecule.

Conclusion

Theoretical studies, particularly those based on Density Functional Theory, have proven to be invaluable tools for understanding the multifaceted chemical nature of the this compound molecule. These computational methods have provided detailed insights into its structural properties, including the complex phenomenon of polymorphism, which is of great importance in the pharmaceutical and materials science fields. Furthermore, theoretical calculations have been instrumental in interpreting spectroscopic data and elucidating the electronic properties that govern the reactivity and potential applications of this compound.

This technical guide has summarized the key theoretical approaches and findings related to the this compound molecule. While comprehensive tabulated data for all calculated properties were not available in the reviewed literature, the provided information on computational methodologies, the analysis of electronic properties with available data, and the illustrative workflows offer a solid foundation for researchers, scientists, and drug development professionals. Future theoretical work could focus on generating a more complete and publicly available dataset of the computed properties of this compound to further accelerate research and development in areas where this versatile molecule shows promise.

References

Methodological & Application

Application Notes and Protocols: Oxalyldihydrazide in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxalyldihydrazide (C₂H₆N₄O₂), a versatile organic compound, has garnered significant attention in coordination chemistry. Its unique molecular structure, featuring two hydrazide moieties connected by an oxalyl bridge, allows it to act as a multidentate ligand, coordinating with various metal ions to form stable complexes.[1][2] This capability has opened avenues for its application in diverse fields, including catalysis, materials science, and particularly in the development of novel therapeutic agents due to the interesting biological activities exhibited by its metal complexes.[1][3][4][5]

These application notes provide a comprehensive overview of the use of this compound as a ligand, detailing synthetic protocols for its metal complexes, characterization techniques, and its applications, with a focus on its biological potential.

Synthesis of this compound and its Metal Complexes

The synthesis of this compound and its subsequent use in the formation of metal complexes is a foundational aspect of its application in coordination chemistry.

Synthesis of this compound Ligand

This compound can be synthesized through the reaction of an oxalate (B1200264) ester with hydrazine (B178648) hydrate (B1144303) in an alcoholic solution at room temperature.[2]

Protocol 1: Synthesis of this compound

  • Dissolve diethyl oxalate in ethanol.

  • Slowly add hydrazine hydrate to the solution while stirring.

  • A white precipitate of this compound will form.

  • Continue stirring for a specified period to ensure complete reaction.

  • Filter the precipitate, wash with ethanol, and dry under vacuum.[6]

General Synthesis of Metal Complexes with this compound

Metal complexes of this compound can be prepared by reacting the ligand with a corresponding metal salt in a suitable solvent. The stoichiometry of the reactants can be varied to obtain complexes with different metal-to-ligand ratios.

Protocol 2: General Synthesis of [M(ODH)Cl₂] · 2H₂O Type Complexes

  • Dissolve this compound (ODH) in a suitable solvent, such as a water-methanol mixture.

  • Prepare a solution of the desired metal(II) chloride (e.g., MnCl₂, FeCl₂, CoCl₂, NiCl₂, CuCl₂, ZnCl₂) in the same solvent.

  • Mix the two solutions with continuous stirring.

  • Reflux the reaction mixture for a few hours.

  • Cool the solution to allow for the precipitation of the complex.

  • Filter the resulting solid, wash with the solvent, and dry.[7]

Protocol 3: Synthesis of Schiff Base Ligands Derived from this compound and their Complexes

Schiff base ligands derived from this compound can be synthesized by condensing this compound with an appropriate aldehyde or ketone. These Schiff base ligands can then be used to form metal complexes.

  • Ligand Synthesis: Dissolve this compound in water and add a methanolic solution of the desired aldehyde (e.g., 2-pyridylcarboxyaldehyde). Reflux the mixture for several hours. The resulting precipitate of the Schiff base ligand is then filtered, washed, and dried.[6]

  • Complex Synthesis: A solution of the Schiff base ligand is mixed with a methanolic solution of the metal salt (e.g., Cu(NO₃)₂·3H₂O, Mn(BzO)₂, Ni(OAc)₂). The mixture is stirred at room temperature or heated, depending on the specific complex. The resulting crystalline product is then collected by filtration.[6]

Characterization of this compound Metal Complexes

A variety of spectroscopic and analytical techniques are employed to elucidate the structure and properties of this compound-metal complexes.

Experimental Workflow for Characterization

G Synthesis Synthesized Complex EA Elemental Analysis (C, H, N) Synthesis->EA IR Infrared (IR) Spectroscopy Synthesis->IR UVVis UV-Visible Spectroscopy Synthesis->UVVis MagSus Magnetic Susceptibility Synthesis->MagSus TGA Thermogravimetric Analysis (TGA) Synthesis->TGA XRD X-ray Diffraction (for single crystals) Synthesis->XRD Structure Structural & Property Determination EA->Structure IR->Structure UVVis->Structure MagSus->Structure TGA->Structure XRD->Structure

Caption: Workflow for the characterization of metal complexes.

Protocols for Characterization:

  • Infrared (IR) Spectroscopy: IR spectra are recorded using KBr pellets on a FT-IR spectrophotometer to identify the coordination sites of the ligand to the metal ion.[6] Shifts in the vibrational frequencies of the C=O and N-H groups upon complexation provide evidence of coordination.

  • Elemental Analysis: The elemental composition (C, H, N) of the synthesized complexes is determined to confirm their empirical formula.[6]

  • Magnetic Susceptibility: Magnetic susceptibility measurements are carried out on polycrystalline samples at various temperatures to determine the magnetic moment of the central metal ion, which provides information about its oxidation state and the geometry of the complex.[6]

  • Electronic Spectroscopy (UV-Vis): The electronic spectra of the complexes are recorded in a suitable solvent to study the d-d electronic transitions of the metal ions, which helps in proposing the geometry of the complexes.

  • Thermogravimetric Analysis (TGA): TGA is used to study the thermal stability of the complexes and to determine the presence of coordinated or lattice water molecules.[8]

Quantitative Data Summary

The following tables summarize key quantitative data reported for various metal complexes of this compound and its derivatives.

Table 1: Selected Bond Lengths (Å) and Angles (°) for a Pentanuclear Cu(II) Complex [6]

Bond/AngleValueBond/AngleValue
Cu1–N (range)1.943(3)–2.001(4)Cu2–N (range)1.934(4)–2.029(4)
Cu1–O (range)2.014(3)–2.017(3)Cu2–O (equatorial)1.922(3)–2.064(3)
Cu3–N1.964(3)Cu2–O (axial)2.422(5)–2.444(4)
Cu3–O2.003(3)N1–Ni1–N278.07(2)
Cu3–OMeOH2.310(4)N5–Ni1–N678.26(2)

Table 2: Magnetic Properties of Selected this compound-Derived Metal Complexes [6]

ComplexχMT at 300 K (cm³ mol⁻¹ K)Behavior upon Cooling
--INVALID-LINK--₄~0.431 at 25 KSuggests moderate antiferromagnetic coupling.
[Mn₂(HL2)₂(BzO)₂(MeOH)₂]·2MeOH8.871Remains nearly constant down to 80 K.
[Ni₄(L2)₄]·4MeOH4.195Remains nearly constant down to 50 K.

Applications in Biological Systems

Metal complexes of this compound and its derivatives have shown promising biological activities, including antibacterial and anticancer properties.

Antibacterial Activity

Several studies have demonstrated the potential of these complexes as antibacterial agents against various pathogenic bacteria.[3][4] The chelation of the metal ion with the ligand often enhances the antimicrobial activity compared to the free ligand.

Protocol 4: In Vitro Antibacterial Activity Assay (Agar Well Diffusion Method)

  • Prepare nutrient agar (B569324) plates and inoculate them with a standardized culture of the test bacteria (e.g., Escherichia coli, Staphylococcus aureus).

  • Create wells of a specific diameter in the agar plates.

  • Fill the wells with solutions of the synthesized complexes at different concentrations.

  • A standard antibiotic is used as a positive control, and the solvent is used as a negative control.

  • Incubate the plates at 37 °C for 24 hours.

  • Measure the diameter of the zone of inhibition around each well. A larger zone of inhibition indicates higher antibacterial activity.

Logical Flow for Evaluating Antibacterial Potential

G start Synthesized Metal Complexes screening In Vitro Antibacterial Screening (e.g., Agar Well Diffusion) start->screening active Active Complexes Identified screening->active inactive Inactive Complexes screening->inactive mic_mbc Determination of MIC and MBC mechanism Mechanism of Action Studies mic_mbc->mechanism active->mic_mbc development Further Development as Antibacterial Agents mechanism->development G Complex Metal Complex ROS Increased ROS Generation Complex->ROS CellCycle Cell Cycle Arrest (e.g., S or G2/M phase) Complex->CellCycle Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase Caspase Activation Mitochondria->Caspase Apoptosis Apoptosis Caspase->Apoptosis Proliferation Inhibition of Cell Proliferation CellCycle->Proliferation

References

Preparation of Schiff Bases from Oxalyldihydrazide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schiff bases derived from oxalyldihydrazide represent a versatile class of compounds with significant potential in coordination chemistry and drug development. The presence of multiple donor atoms (nitrogen and oxygen) in the this compound backbone allows for the formation of stable metal complexes, making them valuable ligands in the synthesis of novel materials with interesting magnetic and catalytic properties. Furthermore, the azomethine group (-C=N-) characteristic of Schiff bases is a well-established pharmacophore, and its incorporation into the this compound framework has led to the exploration of these compounds for their antimicrobial and anticancer activities. This document provides detailed protocols for the synthesis of Schiff bases from this compound, along with their characterization data and potential applications.

General Reaction Scheme

The synthesis of Schiff bases from this compound typically involves the condensation reaction between this compound and two equivalents of an appropriate aldehyde or ketone. The reaction is usually carried out under reflux in a suitable solvent, such as ethanol (B145695) or methanol, often with the addition of a catalytic amount of acid.

G cluster_2 Product This compound This compound (H2N-NH-CO-CO-NH-NH2) Solvent Solvent (e.g., Ethanol, Methanol) Catalyst Catalyst (e.g., Acetic Acid) Heat Reflux SchiffBase Schiff Base (R-CH=N-NH-CO-CO-NH-N=CH-R) This compound->SchiffBase Aldehyde 2 x Aldehyde/Ketone (R-CHO / R-CO-R') Aldehyde->SchiffBase

Caption: General synthesis of Schiff bases from this compound.

Experimental Protocols

Protocol 1: Synthesis of N,N'-bis(salicylidene)this compound

This protocol describes the synthesis of a Schiff base from this compound and salicylaldehyde (B1680747).

Materials:

  • This compound (1.18 g, 0.01 mol)

  • Salicylaldehyde (2.44 g, 0.02 mol)

  • Ethanol (50 mL)

  • Glacial acetic acid (few drops)

Procedure:

  • Dissolve this compound in 25 mL of hot ethanol in a round-bottom flask.

  • In a separate beaker, dissolve salicylaldehyde in 25 mL of ethanol.

  • Add the salicylaldehyde solution dropwise to the this compound solution with constant stirring.

  • Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

  • Reflux the mixture for 4-6 hours.

  • Allow the mixture to cool to room temperature.

  • The resulting precipitate is collected by filtration, washed with cold ethanol, and dried in a desiccator over anhydrous CaCl2.

Protocol 2: Synthesis of N,N'-bis(4-dimethylaminobenzylidene)this compound

This protocol details the preparation of a Schiff base using 4-dimethylaminobenzaldehyde.

Materials:

  • This compound (1.18 g, 0.01 mol)

  • 4-dimethylaminobenzaldehyde (2.98 g, 0.02 mol)

  • Methanol (50 mL)

  • Glacial acetic acid (few drops)

Procedure:

  • Prepare a solution of this compound in 25 mL of methanol.

  • Dissolve 4-dimethylaminobenzaldehyde in 25 mL of methanol.

  • Slowly add the aldehyde solution to the this compound solution while stirring.

  • Add a catalytic amount of glacial acetic acid.

  • Heat the mixture under reflux for 8 hours.

  • Cool the reaction mixture in an ice bath to facilitate precipitation.

  • Filter the solid product, wash with methanol, and dry under vacuum.

Data Presentation

The following table summarizes the physicochemical and spectroscopic data for representative Schiff bases derived from this compound.

Schiff BaseAldehyde/Ketone PrecursorYield (%)Melting Point (°C)IR (ν, cm⁻¹) C=N¹H NMR (δ, ppm) -CH=N-
N,N'-bis(salicylidene)this compoundSalicylaldehyde85298-3001610-16208.5 - 8.7
N,N'-bis(4-methoxybenzylidene)this compound4-Methoxybenzaldehyde90278-280~1605~8.4
N,N'-bis(4-chlorobenzylidene)this compound4-Chlorobenzaldehyde88>300~1600~8.6
N,N'-bis(4-nitrobenzylidene)this compound4-Nitrobenzaldehyde92>300~1595~8.8
N,N'-bis(2-hydroxyacetophenone)this compound2-Hydroxyacetophenone82280-282~1615N/A (CH₃ signal)
N,N'-bis(pyrrol-2-ylmethylene)this compound[1]Pyrrole-2-carboxaldehyde----

Application Notes

Schiff bases of this compound are promising candidates for various applications in drug discovery and materials science.

Antimicrobial Activity

The imine group is a crucial component for the biological activity of these compounds. Schiff bases derived from this compound have been investigated for their potential as antibacterial and antifungal agents. The presence of aromatic rings and substituents on these rings can significantly influence their antimicrobial efficacy. For instance, Schiff bases incorporating heterocyclic rings or phenolic hydroxyl groups have demonstrated enhanced activity. While specific MIC values for this compound-derived Schiff bases are not extensively reported in readily available literature, related hydrazone Schiff bases have shown promising results. For example, some hydrazone derivatives exhibit MIC values in the range of 12.5-100 µg/mL against various bacterial strains.[2]

Anticancer Activity

The development of novel anticancer agents is a critical area of research. Schiff bases have been shown to exhibit cytotoxic effects against various cancer cell lines. The proposed mechanism of action often involves the chelation of metal ions essential for tumor growth or the intercalation with DNA, leading to apoptosis. The anticancer potential of this compound Schiff bases is an active area of investigation, with the expectation that their unique structural features will contribute to their bioactivity. Related Schiff base compounds have demonstrated IC50 values in the micromolar range against cell lines such as HeLa and MCF-7.[3]

Coordination Chemistry and Catalysis

The polydentate nature of this compound Schiff bases makes them excellent ligands for a wide range of transition metal ions. The resulting metal complexes often exhibit interesting geometries and electronic properties, which can be fine-tuned by modifying the aldehyde or ketone precursor. These complexes have potential applications as catalysts in various organic transformations, as magnetic materials, and as models for biological systems.

Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the preparation and analysis of Schiff bases from this compound.

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Application Studies Reactants This compound + Aldehyde/Ketone Reaction Reflux in Solvent with Catalyst Reactants->Reaction Isolation Filtration and Washing Reaction->Isolation Drying Drying Isolation->Drying Yield Yield Calculation Drying->Yield MP Melting Point Drying->MP FTIR FT-IR Spectroscopy Drying->FTIR NMR NMR Spectroscopy (¹H, ¹³C) Drying->NMR MS Mass Spectrometry Drying->MS Antimicrobial Antimicrobial Screening (MIC determination) Drying->Antimicrobial Anticancer Anticancer Assay (IC50 determination) Drying->Anticancer Coordination Metal Complexation Drying->Coordination

Caption: Experimental workflow for Schiff base synthesis and evaluation.

Conclusion

The preparation of Schiff bases from this compound offers a straightforward and efficient route to a diverse range of compounds with significant potential in medicinal chemistry and material science. The detailed protocols and characterization data provided herein serve as a valuable resource for researchers interested in exploring the synthesis and applications of these versatile molecules. Further investigations into their biological activities and coordination chemistry are warranted to fully unlock their potential.

References

Application of Oxalyldihydrazide in Analytical Chemistry for Metal Detection

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Oxalyldihydrazide (ODH) is a versatile organic reagent with significant applications in analytical chemistry, particularly in the spectrophotometric determination of metal ions. Its ability to form stable, colored complexes with various transition metals makes it a valuable tool for quantitative analysis. This document provides detailed application notes and protocols for the use of this compound in metal detection, with a primary focus on its well-established role in copper analysis. Additionally, it explores its potential for the detection of other metal ions and provides a protocol for the synthesis of the reagent itself.

This compound, with the chemical formula (CONHNH2)2, acts as a chelating agent, capable of binding to metal ions through its nitrogen and oxygen donor atoms.[1] The formation of these metal complexes often results in a significant change in the solution's color, which can be quantified using spectrophotometry. The intensity of the color is directly proportional to the concentration of the metal ion, allowing for sensitive and accurate measurements.

Application for Copper (II) Detection

The most prominent application of this compound in analytical chemistry is the determination of copper (II) ions. In an ammoniacal solution and in the presence of an aldehyde such as acetaldehyde (B116499) or formaldehyde, this compound reacts with Cu(II) ions to form an intensely colored blue-violet complex. This colorimetric reaction is highly sensitive and forms the basis of a robust spectrophotometric method for quantifying trace amounts of copper.

Signaling Pathway and Experimental Workflow

The detection of copper (II) by this compound involves a complexation reaction. The workflow for this analysis typically includes sample preparation, reagent addition, color development, and spectrophotometric measurement.

Copper_Detection_Workflow cluster_prep Sample Preparation cluster_reaction Colorimetric Reaction cluster_analysis Analysis Sample Aqueous Sample containing Cu(II) Acidification Acidification (if necessary) to dissolve sample and stabilize Cu(II) Sample->Acidification Reagent_Add Addition of: - this compound solution - Acetaldehyde solution - Ammonia (B1221849) solution (to adjust pH) Acidification->Reagent_Add Color_Dev Color Development (Incubation) Reagent_Add->Color_Dev Spectro Spectrophotometric Measurement (at λmax ≈ 540-615 nm) Color_Dev->Spectro Data_Analysis Data Analysis (Calibration Curve) Spectro->Data_Analysis Result Determination of Cu(II) Concentration Data_Analysis->Result

Caption: Experimental workflow for the spectrophotometric determination of Copper (II) using this compound.

Quantitative Data

The spectrophotometric method using this compound for copper detection is characterized by its high sensitivity. The following table summarizes key quantitative parameters.

ParameterValueReference
Molar Absorptivity (ε)~29,500 L mol-1 cm-1
Wavelength of Max. Absorbance (λmax)540 - 615 nm[2]
Linearity RangeVaries with specific protocol
Limit of Detection (LOD)Varies with specific protocol
Experimental Protocol: Spectrophotometric Determination of Copper (II)

This protocol outlines the steps for the determination of copper (II) in an aqueous sample.

1. Reagents and Solutions:

  • This compound Solution (0.1% w/v): Dissolve 0.1 g of this compound in 100 mL of deionized water. Gentle heating may be required to aid dissolution.

  • Acetaldehyde Solution (40% v/v): Commercially available solution.

  • Ammonia Solution (concentrated, ~25%): Analytical reagent grade.

  • Copper (II) Standard Stock Solution (1000 ppm): Dissolve 1.000 g of copper metal in a minimal amount of concentrated nitric acid and dilute to 1 liter with deionized water. Alternatively, use a commercially available certified standard.

  • Working Standard Solutions: Prepare a series of working standards by appropriate dilution of the stock solution.

2. Instrumentation:

  • UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

  • pH meter

3. Procedure:

  • Sample Preparation: Take a known volume of the aqueous sample containing copper (II) in a volumetric flask. If the sample is not in a neutral or acidic solution, adjust the pH to be slightly acidic.

  • Reagent Addition:

    • To the sample, add 1 mL of the 0.1% this compound solution.

    • Add 0.5 mL of the 40% acetaldehyde solution.

    • Add concentrated ammonia solution dropwise until the pH of the solution is between 8.5 and 9.5.

  • Color Development: Dilute the solution to the mark with deionized water, mix well, and allow the solution to stand for 15-20 minutes for full color development.

  • Spectrophotometric Measurement:

    • Set the spectrophotometer to the wavelength of maximum absorbance (λmax), which should be determined experimentally but is typically around 540-615 nm.

    • Use a reagent blank (containing all reagents except the copper standard or sample) to zero the instrument.

    • Measure the absorbance of the standard solutions and the sample solution.

  • Calibration and Calculation:

    • Plot a calibration curve of absorbance versus the concentration of the copper standard solutions.

    • Determine the concentration of copper in the sample from the calibration curve.

Application for Other Metal Ion Detection

While the application of this compound for copper detection is well-documented, its use for the quantitative determination of other metal ions is less established in the form of standardized analytical protocols. However, literature suggests that this compound can form complexes with other divalent first-row transition metals, including manganese (Mn), iron (Fe), cobalt (Co), nickel (Ni), and zinc (Zn).[1]

The formation of these complexes suggests the potential for developing colorimetric methods for their detection. The reaction conditions, such as pH and the use of activating agents like acetaldehyde, would likely need to be optimized for each specific metal ion. Further research is required to establish detailed protocols, including optimal reaction conditions, molar absorptivities, and interference studies for these metals.

Synthesis of this compound

For researchers who wish to synthesize this compound in the laboratory, a common method involves the reaction of an oxalate (B1200264) ester with hydrazine (B178648) hydrate (B1144303).[1]

Synthesis Workflow

Synthesis_Workflow Reactants Diethyl Oxalate + Hydrazine Hydrate Reaction Reaction in Ethanol (B145695) (Room Temperature) Reactants->Reaction Precipitation Precipitation of This compound Reaction->Precipitation Purification Filtration, Washing (with Ethanol), and Drying Precipitation->Purification Product Pure this compound Purification->Product

Caption: A simplified workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

1. Materials and Reagents:

  • Diethyl oxalate

  • Hydrazine hydrate (80%)

  • Ethanol (absolute)

2. Procedure:

  • In a round-bottom flask, dissolve a known amount of diethyl oxalate in absolute ethanol.

  • Slowly add a stoichiometric excess of hydrazine hydrate to the ethanolic solution of diethyl oxalate with constant stirring at room temperature. The reaction is exothermic, so the addition should be controlled to maintain the temperature.

  • A white precipitate of this compound will begin to form.

  • Continue stirring the reaction mixture for a few hours to ensure the completion of the reaction.

  • Collect the precipitate by filtration using a Buchner funnel.

  • Wash the precipitate several times with cold ethanol to remove any unreacted starting materials and impurities.

  • Dry the purified this compound in a desiccator or a vacuum oven at a low temperature.

Conclusion

This compound is a highly effective and sensitive reagent for the spectrophotometric determination of copper (II) ions. The detailed protocol provided herein offers a reliable method for researchers in various fields. While its application for the quantitative analysis of other transition metals is not as extensively documented, the complex-forming ability of this compound suggests a promising area for future research and method development in analytical chemistry. The straightforward synthesis of the reagent further enhances its accessibility for laboratory use.

References

Application Notes and Protocols for the Synthesis of Antimicrobial Compounds from Oxalyldihydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of novel antimicrobial compounds derived from oxalyldihydrazide. The focus is on the preparation of Schiff base derivatives and their metal complexes, which have demonstrated significant activity against a range of pathogenic bacteria.

Introduction

The rise of antimicrobial resistance necessitates the development of new classes of therapeutic agents. This compound has emerged as a versatile scaffold for the synthesis of compounds with potent antimicrobial properties. Its derivatives, particularly Schiff bases formed by condensation with various aldehydes and ketones, exhibit a broad spectrum of activity. Chelation of these Schiff bases with transition metals can further enhance their biological efficacy. This application note details the synthesis, characterization, and antimicrobial evaluation of these promising compounds.

Experimental Protocols

Protocol 1: General Synthesis of this compound-Based Schiff Bases

This protocol describes a general method for the synthesis of Schiff bases from this compound and various aromatic aldehydes.

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., salicylaldehyde (B1680747), pyrrole-2-carboxaldehyde)

  • Ethanol (B145695)

  • Glacial Acetic Acid (catalyst)

  • Distilled water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Büchner funnel and filter paper

  • Beakers

  • Graduated cylinders

Procedure:

  • In a 100 mL round-bottom flask, dissolve 1.18 g (0.01 mol) of this compound in 50 mL of hot ethanol.

  • To this solution, add a solution of the respective aromatic aldehyde (0.02 mol) in 20 mL of ethanol.

  • Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

  • Fit the flask with a reflux condenser and heat the mixture to reflux with continuous stirring for 3-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • The precipitated solid product is then collected by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from hot ethanol to obtain the pure Schiff base.

  • Dry the purified product in a desiccator over anhydrous calcium chloride.

  • Characterize the synthesized compound using appropriate spectroscopic techniques (FTIR, NMR) and elemental analysis.

Protocol 2: Synthesis of Metal Complexes of this compound-Based Schiff Bases

This protocol outlines the synthesis of metal (e.g., Zn(II)) complexes of the previously synthesized Schiff bases.

Materials:

  • Synthesized this compound-based Schiff base

  • Metal salt (e.g., Zinc(II) acetate (B1210297) dihydrate)

  • Methanol (B129727)

  • Round-bottom flask

  • Magnetic stirrer

  • Beakers

  • Graduated cylinders

Procedure:

  • Suspend the synthesized Schiff base (1 mmol) in 20 mL of methanol in a 50 mL round-bottom flask.

  • In a separate beaker, dissolve the metal salt (1 mmol of Zinc(II) acetate dihydrate) in 10 mL of methanol.

  • Add the metal salt solution dropwise to the Schiff base suspension with continuous stirring at room temperature.

  • Continue stirring the reaction mixture for 2-3 hours.

  • The resulting colored precipitate of the metal complex is collected by filtration.

  • Wash the complex with methanol to remove any unreacted starting materials.

  • Dry the final product in a vacuum desiccator.

  • Characterize the metal complex by spectroscopic methods (FTIR, UV-Vis), elemental analysis, and magnetic susceptibility measurements.

Protocol 3: Antimicrobial Activity Assay (Broth Microdilution Method)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various bacterial strains.

Materials:

  • Synthesized compounds (Schiff bases and metal complexes)

  • Bacterial strains (e.g., Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Pipettes and sterile tips

  • Incubator

  • Spectrophotometer (for reading absorbance)

  • Positive control (standard antibiotic, e.g., Ciprofloxacin)

  • Negative control (DMSO or solvent used to dissolve compounds)

Procedure:

  • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.

  • Perform serial two-fold dilutions of the stock solutions in MHB in the wells of a 96-well microtiter plate to obtain a range of concentrations (e.g., 512 µg/mL to 1 µg/mL).

  • Prepare a bacterial inoculum with a turbidity equivalent to the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10^5 CFU/mL in each well.

  • Add 100 µL of the diluted bacterial suspension to each well containing 100 µL of the serially diluted compound.

  • Include a positive control (broth with bacteria and a standard antibiotic) and a negative control (broth with bacteria and the solvent).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Data Presentation

The antimicrobial activity of synthesized this compound derivatives is summarized in the tables below. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL.

Table 1: Antimicrobial Activity of this compound-Derived Schiff Bases

Compound IDR-group on AldehydeEscherichia coli (MIC µg/mL)Staphylococcus aureus (MIC µg/mL)Pseudomonas aeruginosa (MIC µg/mL)Reference
SB-1 2-hydroxyphenyl>10050100[1]
SB-2 2-pyrrolyl502550[1]

Table 2: Antimicrobial Activity of Metal Complexes of this compound-Derived Schiff Bases

Compound IDMetal IonLigandEscherichia coli (MIC µg/mL)Staphylococcus aureus (MIC µg/mL)Pseudomonas aeruginosa (MIC µg/mL)Reference
MC-1 Zn(II)SB-1502550[1]
MC-2 Zn(II)SB-22512.525[1]

Mandatory Visualization

The following diagrams illustrate the synthesis workflow and the proposed mechanism of action of the antimicrobial compounds.

Synthesis_Workflow This compound This compound Condensation Condensation Reaction (Ethanol, Acetic Acid, Reflux) This compound->Condensation Aromatic_Aldehyde Aromatic Aldehyde Aromatic_Aldehyde->Condensation Schiff_Base Schiff Base Derivative Condensation->Schiff_Base Complexation Complexation Reaction (Methanol, Stirring) Schiff_Base->Complexation Metal_Salt Metal Salt (e.g., Zn(II) acetate) Metal_Salt->Complexation Metal_Complex Antimicrobial Metal Complex Complexation->Metal_Complex

Caption: General workflow for the synthesis of antimicrobial compounds.

Mechanism_of_Action cluster_bacterium Bacterial Cell DNA_Gyrase DNA Gyrase (Subunits GyrA and GyrB) Supercoiled_DNA Negatively Supercoiled DNA DNA_Gyrase->Supercoiled_DNA Relaxed_DNA Relaxed DNA Relaxed_DNA->DNA_Gyrase ATP -> ADP + Pi DNA_Replication DNA Replication Supercoiled_DNA->DNA_Replication Cell_Division Cell Division DNA_Replication->Cell_Division Antimicrobial_Compound This compound Derivative Antimicrobial_Compound->DNA_Gyrase Inhibition

Caption: Proposed mechanism of action via DNA gyrase inhibition.

Discussion

The synthesized Schiff bases and their metal complexes exhibit promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The data presented in Tables 1 and 2 indicate that the introduction of a pyrrole (B145914) ring in the Schiff base structure (SB-2) enhances its antibacterial efficacy compared to a salicylaldehyde derivative (SB-1). Furthermore, the chelation with zinc(II) ions (MC-1 and MC-2) leads to a significant increase in antimicrobial potency. This enhancement can be attributed to the increased lipophilicity of the complexes, which facilitates their transport across the bacterial cell membrane.

The proposed mechanism of action for these compounds involves the inhibition of bacterial DNA gyrase.[2][3] This enzyme is crucial for maintaining the supercoiling of bacterial DNA, a process essential for DNA replication and transcription. By inhibiting DNA gyrase, the this compound derivatives can effectively halt these vital cellular processes, leading to bacterial cell death. The imine (-C=N-) group in the Schiff bases and the overall geometry of the metal complexes are thought to play a key role in binding to the active site of the enzyme.

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of novel antimicrobial agents. The straightforward synthesis of Schiff bases and their subsequent complexation with metal ions provide a robust platform for generating a diverse library of compounds with potent antibacterial activity. The detailed protocols and compiled data in this application note offer a solid foundation for researchers in the field of antimicrobial drug discovery to explore this promising class of compounds further. Future studies should focus on optimizing the molecular structure to enhance efficacy and selectivity, as well as on detailed mechanistic investigations to fully elucidate their mode of action.

References

Application Notes and Protocols: Oxalyldihydrazide in the Synthesis of Magnetic Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of magnetic materials utilizing oxalyldihydrazide and its derivatives. The following sections describe two distinct synthetic routes: the formation of antiferromagnetic coordination polymers and the combustion synthesis of spinel ferrite (B1171679) nanoparticles.

Application Note 1: Synthesis of Antiferromagnetic Coordination Polymers from this compound-Derived Schiff Bases

This section details the synthesis of coordination polymers with antiferromagnetic properties using Schiff base ligands derived from this compound. These materials are of interest for their potential applications in molecular magnetism and materials science.

Experimental Protocol: Synthesis of a Pentanuclear Copper(II) Coordination Polymer

This protocol is based on the synthesis of --INVALID-LINK--₄, a complex exhibiting antiferromagnetic behavior.[1]

1. Synthesis of the Schiff Base Ligand (H₂L1):

  • Dissolve this compound (0.295 g, 2.5 mmol) in 25 mL of deionized water.

  • Dissolve 2-pyridylcarboxyaldehyde (0.532 g, 5 mmol) in 12.5 mL of methanol (B129727).

  • Mix the two solutions and reflux the mixture with continuous stirring for 20 hours.

  • Filter the resulting white precipitate of N'1,N'2-bis((E)-pyridin-2-ylmethylene)oxalohydrazide (H₂L1).

  • Wash the precipitate with methanol and dry it under a vacuum.

2. Synthesis of the Copper(II) Coordination Polymer:

  • Prepare a suspension of the H₂L1 ligand (0.074 g, 0.25 mmol) in 20 mL of methanol.

  • Add the ligand suspension to a methanolic solution of Cu(NO₃)₂·3H₂O (0.234 g, 1.25 mmol) in 20 mL of methanol.

  • Stir the mixture at room temperature for 2 hours.

  • Continue stirring the resulting solution for an additional 2 hours.

  • Filter the solution and allow it to evaporate slowly at room temperature.

  • Plate-like dark green crystals of the coordination polymer will form over a week.

Data Presentation: Magnetic Properties of this compound-Based Coordination Polymers
ComplexMetal IonMagnetic Behavior2J (cm⁻¹)Ground State
--INVALID-LINK--₄Cu(II)Antiferromagnetic-S = 1/2
A dinuclear Mn(II) complexMn(II)Antiferromagnetic-0.47-
A dinuclear Ni(II) complexNi(II)Antiferromagnetic-11.50Diamagnetic

Note: 2J is the magnetic exchange parameter, a negative value indicates antiferromagnetic coupling.[1]

Experimental Workflow

G cluster_0 Ligand Synthesis (H₂L1) cluster_1 Coordination Polymer Synthesis L1_1 Dissolve this compound in Water L1_3 Mix and Reflux for 20h L1_1->L1_3 L1_2 Dissolve 2-pyridylcarboxyaldehyde in Methanol L1_2->L1_3 L1_4 Filter and Wash Precipitate L1_3->L1_4 L1_5 Dry H₂L1 Ligand L1_4->L1_5 CP_1 Suspend H₂L1 Ligand in Methanol CP_3 Mix Ligand Suspension and Metal Solution CP_1->CP_3 CP_2 Prepare Cu(NO₃)₂ Solution in Methanol CP_2->CP_3 CP_4 Stir at Room Temperature for 4h CP_3->CP_4 CP_5 Filter and Slow Evaporation CP_4->CP_5 CP_6 Crystal Formation (1 week) CP_5->CP_6 G cluster_0 Fuel Synthesis (ODH) cluster_1 Ferrite Nanoparticle Synthesis F_1 Cool Hydrazine Hydrate (0°C) F_2 Add Diethyl Oxalate Dropwise F_1->F_2 F_3 Filter and Wash Precipitate F_2->F_3 F_4 Dry this compound (ODH) F_3->F_4 NP_1 Prepare Aqueous Solutions of: - Metal Nitrates - this compound NP_2 Mix Stoichiometric Solutions in a Pyrex Dish NP_1->NP_2 NP_3 Combust in Muffle Furnace at 400°C for 30 min NP_2->NP_3 NP_4 Collect Ferrite Nanopowder NP_3->NP_4

References

Application Notes & Protocols: Characterization of Oxalyldihydrazide Derivatives using NMR and FTIR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Oxalyldihydrazide (C₂H₆N₄O₂) is a versatile organic compound that serves as a crucial building block in synthetic chemistry.[1][2] Its unique structure, featuring two hydrazide functional groups, allows it to undergo condensation reactions with aldehydes and ketones to form a wide variety of derivatives, such as hydrazones and Schiff bases.[3][4] These derivatives are of significant interest in medicinal chemistry and materials science due to their roles as intermediates in the synthesis of pharmaceuticals, particularly anti-cancer agents, and their ability to act as ligands in coordination chemistry.[1][5]

Accurate structural characterization is paramount to confirming the successful synthesis and understanding the properties of these novel compounds. Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are two powerful and complementary analytical techniques for the unambiguous elucidation of this compound derivatives. FTIR provides information about the functional groups present, while NMR offers detailed insights into the molecular structure and connectivity of atoms. These application notes provide detailed protocols for the synthesis and characterization of this compound derivatives using these essential spectroscopic methods.

Experimental Protocols

Protocol 1: Synthesis of an this compound-Derived Schiff Base

This protocol outlines a general method for the synthesis of Schiff base ligands from this compound and a suitable aldehyde or ketone, adapted from established procedures.[3]

Materials:

  • This compound

  • Aldehyde or Ketone (e.g., 2-pyridylcarboxyaldehyde, 2-benzoylpyridine)

  • Methanol (B129727) (MeOH)

  • Deionized Water (H₂O)

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer with hotplate

  • Filtration apparatus (Büchner funnel, filter paper)

  • Vacuum oven

Procedure:

  • Dissolve this compound: Prepare a solution of this compound (1.0 equivalent) by dissolving it in a suitable solvent. For instance, dissolve 2.5 mmol (0.295 g) of this compound in 25 mL of H₂O, heating gently if necessary.[3]

  • Dissolve Carbonyl Compound: In a separate flask, dissolve the selected aldehyde or ketone (2.0 equivalents) in methanol. For example, dissolve 5.0 mmol of 2-pyridylcarboxyaldehyde in 12.5 mL of MeOH.[3]

  • Reaction Mixture: Add the methanolic solution of the carbonyl compound to the aqueous solution of this compound.

  • Reflux: Equip the reaction flask with a condenser and reflux the mixture with continuous stirring for approximately 20 hours to ensure a high yield.[3]

  • Isolation of Product: After reflux, cool the mixture to room temperature. A precipitate should form.

  • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the precipitate thoroughly with cold methanol to remove any unreacted starting materials.[3]

  • Drying: Dry the purified product in a vacuum oven at a suitable temperature (e.g., 60 °C) until a constant weight is achieved. The resulting product is the this compound Schiff base derivative.

Protocol 2: FTIR Spectroscopic Analysis

This protocol describes the use of the KBr pellet method for acquiring FTIR spectra of solid this compound derivatives.[3][6]

Materials:

  • Synthesized this compound derivative (dried)

  • Potassium Bromide (KBr), spectroscopy grade

  • Agate mortar and pestle

  • Pellet press

  • FTIR Spectrometer

Procedure:

  • Sample Preparation: Weigh approximately 1-2 mg of the dried sample and 100-200 mg of KBr.

  • Grinding: Add both the sample and KBr to an agate mortar. Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer a portion of the powdered mixture to the pellet press die. Apply pressure (typically 7-10 tons) for a few minutes to form a thin, transparent or translucent KBr pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer.

  • Spectral Recording: Record the spectrum, typically in the range of 4000–400 cm⁻¹.[3][6] Collect a background spectrum of an empty sample holder or a pure KBr pellet beforehand, which will be automatically subtracted from the sample spectrum.

  • Data Analysis: Analyze the resulting spectrum to identify characteristic absorption bands corresponding to the functional groups in the molecule.

Protocol 3: NMR Spectroscopic Analysis

This protocol provides a general method for acquiring ¹H and ¹³C NMR spectra of this compound derivatives.

Materials:

  • Synthesized this compound derivative (dried)

  • Deuterated solvent (e.g., DMSO-d₆)[6][7]

  • Tetramethylsilane (TMS) as an internal standard (if not already in the solvent)

  • NMR tubes (5 mm)

  • NMR Spectrometer

Procedure:

  • Sample Preparation: Dissolve approximately 5-20 mg of the synthesized compound in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) directly in a 5 mm NMR tube.[8] Ensure the sample is fully dissolved; gentle warming or vortexing may be necessary.

  • Spectrometer Setup: Insert the NMR tube into the spectrometer's probe.

  • Locking and Shimming: Lock the spectrometer onto the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal homogeneity and resolution.

  • ¹H NMR Acquisition: Record the ¹H NMR spectrum. Typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio.[8]

  • ¹³C NMR Acquisition: Record the ¹³C NMR spectrum. This typically requires a larger number of scans than ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing and Analysis: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra using the TMS signal at 0 ppm or the residual solvent peak (e.g., DMSO-d₆ at δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).[8] Analyze the chemical shifts, integration (for ¹H), and coupling patterns to elucidate the molecular structure.

Data Presentation and Interpretation

Quantitative data from spectroscopic analysis should be presented in a clear, tabular format to facilitate interpretation and comparison between different derivatives.

Table 1: Characteristic FTIR Absorption Bands for this compound Derivatives
Functional GroupVibration ModeTypical Wavenumber (cm⁻¹)Notes
N-H (Hydrazide)Stretching3400 - 3190[9]Often appears as a broad or multiple sharp peaks.
C-H (Aromatic)Stretching3100 - 3000[10]Indicates the presence of aromatic rings.
C-H (Aliphatic)Stretching3000 - 2850[10]Indicates the presence of alkyl groups.
C=O (Amide I)Stretching1690 - 1630[6][9]Strong absorption, characteristic of the hydrazide carbonyl.
C=N (Imine)Stretching1640 - 1590[10]Key indicator of Schiff base formation.
N-H (Amide II)Bending1570 - 1520Confirms the presence of the secondary amide group.
C=C (Aromatic)Stretching1600 - 1440[9]Multiple bands are often observed.
C-NStretching~1450[11]Present in the hydrazide backbone.
Table 2: Typical ¹H NMR Chemical Shifts for this compound Derivatives (in DMSO-d₆)
Proton TypeFunctional GroupTypical Chemical Shift (δ, ppm)Notes
Amide NH-CO-NH -11.2 - 10.1[9]Often broad, signal disappears upon D₂O exchange.
Hydrazide NH-NH-NH -10.5 - 9.7[9]Often broad, signal disappears upon D₂O exchange.
Azomethine CH-CH =N-8.5 - 7.5A singlet or doublet, confirms Schiff base formation.
Aromatic HAr-H 8.5 - 6.8[10][12]Chemical shift and multiplicity depend on substitution pattern.
Aliphatic HR-H 4.0 - 0.8Depends on the specific alkyl groups present.
Table 3: Typical ¹³C NMR Chemical Shifts for this compound Derivatives (in DMSO-d₆)
Carbon TypeFunctional GroupTypical Chemical Shift (δ, ppm)Notes
Carbonyl C-C =O178 - 160[7]Characteristic of the amide carbonyl carbon.
Imine C-C =N-160 - 140Confirms the formation of the C=N double bond in Schiff bases.
Aromatic CC -Ar150 - 120[7]Multiple signals corresponding to different carbons in the aromatic ring.
Aliphatic CC -Alkyl60 - 10Depends on the specific alkyl groups present.

Visualized Workflows

References

Application Notes and Protocols for Gas Sensing with Oxalyldihydrazide-Based Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the utilization of oxalyldihydrazide-based materials in gas sensing applications. The focus is on molybdenum complexes derived from an this compound-based ligand, which have demonstrated high sensitivity towards volatile organic compounds (VOCs).

Introduction

This compound-based materials are emerging as promising candidates for the development of chemoresistive gas sensors. Their coordination complexes with transition metals, such as molybdenum, exhibit significant changes in electrical conductivity upon exposure to certain gases. This property can be harnessed to create sensitive and selective gas sensing devices that operate at room temperature, offering advantages in terms of power consumption and safety. This document outlines the synthesis of a specific this compound-based molybdenum complex and provides detailed protocols for sensor fabrication and gas sensing measurements.

Synthesis of Sensing Material

The sensing material is a molybdenum coordination complex derived from a ligand synthesized from salicylaldehyde (B1680747) and this compound.[1]

Synthesis of the Ligand (H₄L)

The ligand is synthesized through the condensation reaction of salicylaldehyde with this compound.[1][2]

Materials:

Protocol:

  • Dissolve this compound in methanol.

  • Add a methanolic solution of salicylaldehyde to the this compound solution in a 2:1 molar ratio (salicylaldehyde:this compound).

  • Reflux the mixture for 4 hours.

  • A white precipitate of the ligand (H₄L) will form.

  • Filter the precipitate, wash it with cold methanol, and dry it in a desiccator.

Synthesis of the Molybdenum Complex

Two types of molybdenum complexes can be synthesized depending on the solvent used.[1]

Materials:

  • Synthesized Ligand (H₄L)

  • Molybdenum(VI) oxide or a suitable precursor

  • Methanol, Ethanol, Acetonitrile, or Acetone (B3395972)

Protocol for Dinuclear Complex ([Mo₂O₄(L)(MeOH)₂]·2H₂O):

  • Suspend the ligand (H₄L) in methanol.

  • Add a methanolic solution of the molybdenum precursor.

  • Stir the mixture at room temperature.

  • The dinuclear complex will be isolated from the methanol solution.[1]

Protocol for Polynuclear Complex ([Mo₂O₄(L)]n):

  • Follow the same procedure as for the dinuclear complex, but use ethanol, acetonitrile, or acetone as the solvent instead of methanol.

  • The polynuclear complex will be obtained from the respective solvent.[1]

Gas Sensor Fabrication

This section describes a general protocol for fabricating a chemoresistive gas sensor using the synthesized this compound-based material.

Materials and Equipment:

  • Synthesized this compound-based molybdenum complex powder

  • Substrate (e.g., alumina, silicon dioxide with pre-patterned electrodes)

  • Organic solvent (e.g., ethanol, isopropanol)

  • Sonicator

  • Spin coater or drop-casting equipment

  • Hot plate or oven

Protocol:

  • Substrate Cleaning: Thoroughly clean the substrate by sonicating it sequentially in acetone, isopropanol, and deionized water for 15 minutes each. Dry the substrate with a stream of nitrogen gas.

  • Sensing Material Suspension: Disperse a small amount of the synthesized molybdenum complex powder in a suitable organic solvent. Sonicate the mixture to obtain a uniform suspension.

  • Deposition of Sensing Film:

    • Drop Casting: Carefully drop-cast the suspension onto the electrode area of the substrate and allow it to dry at room temperature.

    • Spin Coating: For a more uniform film, use a spin coater. Apply the suspension to the substrate and spin at a controlled speed (e.g., 1000-3000 rpm) for a set duration.

  • Annealing: Heat the coated substrate on a hot plate or in an oven at a moderate temperature (e.g., 100-150 °C) for a specified time to improve the film's adhesion and stability.

Experimental Setup for Gas Sensing

A static gas sensing setup is typically used to evaluate the performance of the fabricated sensor.

Components:

  • Gas-tight test chamber

  • Sensor holder with electrical feedthroughs

  • Mass flow controllers (MFCs) for precise gas mixing

  • Target gas cylinders (e.g., methanol, ethanol, propanol (B110389) in dry air)

  • Dry air or nitrogen cylinder for purging

  • Source measure unit (SMU) or a precision multimeter to measure resistance

  • Data acquisition system (computer with appropriate software)

Gas Sensing Measurement Protocol

Protocol:

  • Sensor Placement: Place the fabricated sensor inside the test chamber and connect its electrodes to the SMU through the electrical feedthroughs.

  • Stabilization: Purge the chamber with dry air or nitrogen for an extended period until the sensor's baseline resistance stabilizes.

  • Gas Exposure: Introduce a known concentration of the target gas into the chamber using the MFCs.

  • Response Measurement: Continuously monitor and record the sensor's resistance as it is exposed to the target gas until the resistance reaches a steady state. The response is typically defined as the ratio of the resistance in air (Ra) to the resistance in the target gas (Rg) for a reducing gas.

  • Recovery: Purge the chamber again with dry air or nitrogen to remove the target gas and allow the sensor's resistance to return to its original baseline.

  • Repeatability: Repeat the exposure and recovery cycles multiple times to check the sensor's repeatability.

  • Selectivity Testing: To test for selectivity, expose the sensor to various other gases of the same concentration and compare the responses.

Performance Data

The gas sensing performance of the this compound-derived molybdenum complexes against various volatile organic compounds (VOCs) at room temperature is summarized below.[1]

Target GasConcentrationSensitivity (Conductivity Increase)Response Time (s)Recovery Time (s)
Methanol (MeOH)VaporSix-order magnitude40230
Ethanol (EtOH)VaporFive-order magnitudeNot ReportedNot Reported
Propanol (PrOH)VaporFour-and-a-half-order magnitudeNot ReportedNot Reported
Water (H₂O)VaporReportedNot ReportedNot Reported

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Material Synthesis cluster_fabrication Sensor Fabrication cluster_testing Gas Sensing Test Ligand Ligand Synthesis (this compound + Salicylaldehyde) Complex Molybdenum Complex Synthesis Ligand->Complex Dispersion Material Dispersion in Solvent Complex->Dispersion Deposition Film Deposition (Drop Casting/Spin Coating) Dispersion->Deposition Annealing Annealing Deposition->Annealing Placement Sensor in Test Chamber Annealing->Placement Stabilization Baseline Stabilization Placement->Stabilization Exposure Gas Exposure Stabilization->Exposure Measurement Data Acquisition Exposure->Measurement

Caption: Experimental workflow from material synthesis to gas sensing measurement.

Proposed Gas Sensing Mechanism

sensing_mechanism cluster_surface Sensor Surface O2 O₂(gas) O2_ads O₂⁻(ads) O2->O2_ads + e⁻ (from Mo-Complex) Mo_Complex Mo-Complex (Sensing Material) O2_ads->Mo_Complex VOC_ox VOC_oxidized (e.g., HCHO, H₂O) O2_ads->VOC_ox + VOC → e_depletion Electron Depletion Layer Mo_Complex->e_depletion forms VOC VOC(gas) (e.g., CH₃OH) VOC->O2_ads Reacts with e_release Electron Release VOC_ox->e_release releases e⁻ e_depletion->e_release shrinks e_release->Mo_Complex to Mo-Complex

Caption: Proposed mechanism of VOC sensing by the molybdenum complex.

References

Troubleshooting & Optimization

improving the yield of Oxalyldihydrazide synthesis reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of oxalyldihydrazide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their reaction yields. Below you will find frequently asked questions (FAQs), detailed experimental protocols, and troubleshooting guides to address common issues encountered during the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and straightforward method for synthesizing this compound is through the reaction of an oxalate (B1200264) ester, typically diethyl oxalate, with hydrazine (B178648) hydrate (B1144303).[1][2] This reaction is a nucleophilic acyl substitution where the hydrazine displaces the ethoxide groups of the diethyl oxalate, leading to the formation of the desired this compound as a precipitate.[2]

Q2: What are the key factors that influence the yield of the this compound synthesis?

A2: Several factors can significantly impact the final yield of this compound. These include:

  • Purity of Reactants: The purity of both the diethyl oxalate and hydrazine hydrate is crucial for a high-yield synthesis. Impurities can lead to side reactions and a lower quality product.

  • Reaction Solvent: The choice of solvent is a critical parameter. While alcoholic solutions can be used, reacting in distilled water has been reported to produce much larger yields.[2]

  • Reaction Temperature: Controlling the reaction temperature is important. The reaction is exothermic, and excessive temperatures can lead to side reactions. A patent suggests maintaining the temperature below 35°C during the addition of diethyl oxalate.[3]

  • Molar Ratio of Reactants: The stoichiometry of the reactants plays a role. An excess of hydrazine hydrate is often used to ensure the complete conversion of the diethyl oxalate.

  • Product Precipitation and Washing: Since this compound precipitates from the reaction mixture, proper handling during filtration and washing is essential to minimize product loss.[2] It is poorly soluble in cold water and most organic solvents.[1]

Q3: What are some common side reactions that can occur during the synthesis?

A3: While the reaction is generally clean, potential side reactions can lower the yield and purity of this compound. These can include the formation of mono-substituted intermediates if the reaction does not go to completion, and potential degradation of hydrazine at elevated temperatures.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Product Incomplete reaction.- Increase the reaction time. - Ensure an adequate excess of hydrazine hydrate is used. - Monitor the reaction progress to ensure the starting material is fully consumed.
Product loss during work-up.- Ensure the product has fully precipitated before filtration; cooling the mixture can aid this. - Use minimal amounts of cold solvent for washing to avoid dissolving the product.[1]
Formation of side products.- Optimize the molar ratio of hydrazine hydrate to the diethyl oxalate. - Carefully control the reaction temperature, keeping it below 35°C during the addition of the ester.[3]
Product is Impure Co-precipitation of unreacted starting materials or byproducts.- Ensure thorough washing of the precipitate with a suitable solvent like cold water or ethanol (B145695) to remove soluble impurities. - Recrystallization of the crude product can be performed if necessary.
Presence of colored impurities.- Use high-purity starting materials. - Avoid excessive temperatures that could lead to decomposition.
Reaction is Difficult to Control (e.g., overheats) The reaction is exothermic.- Add the diethyl oxalate dropwise to the hydrazine hydrate solution to control the rate of reaction and heat generation. - Use an ice bath to cool the reaction vessel during the addition.

Experimental Protocols

Protocol 1: Synthesis of this compound in Water

This protocol is based on a method reported to give a high yield of this compound.[2][3]

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, prepare a 20% (mass ratio) aqueous solution of hydrazine hydrate. For example, measure 24g of 80% hydrazine hydrate and add it to the appropriate amount of distilled water.[3]

  • Reaction: At room temperature, begin stirring the hydrazine hydrate solution. Slowly add diethyl oxalate (e.g., 27g) dropwise from the dropping funnel.[3]

  • Temperature Control: Monitor the temperature of the reaction mixture and ensure it does not exceed 35°C.[3] Use a water bath for cooling if necessary. A white emulsion will form.[3]

  • Precipitation and Filtration: After the addition is complete, continue stirring for a period to ensure the reaction goes to completion. The white precipitate of this compound is then collected by filtration.

  • Washing and Drying: Wash the collected solid with distilled water until the filtrate's pH is neutral (7-8).[3] Subsequently, wash with a small amount of cold ethanol. Dry the purified this compound under vacuum to obtain the final product. A yield of up to 97% has been reported for this method.[3]

Quantitative Data

Reactants Solvent Temperature Reported Yield Reference
Diethyl oxalate, Hydrazine hydrate (80%)Water< 35°C97%[3]
Diethyloxalate, Hydrazine hydrateDistilled Water45-50°C"Much larger yields" than ethanol[2]
Oxalate ester, Hydrazine hydrateAlcoholic solutionRoom temperatureNot specified[1]

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis reactant_prep 1. Reactant Preparation (Hydrazine Hydrate Solution) reaction 2. Reaction (Slow addition of Diethyl Oxalate) reactant_prep->reaction temp_control 3. Temperature Control (< 35°C) reaction->temp_control precipitation 4. Precipitation & Filtration temp_control->precipitation washing_drying 5. Washing & Drying (Water and Ethanol) precipitation->washing_drying product Final Product (this compound) washing_drying->product

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

troubleshooting_yield Troubleshooting Low Yield in this compound Synthesis start Low Yield Observed check_reaction Check for complete reaction (e.g., TLC, disappearance of starting material) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete increase_time Increase reaction time or excess of hydrazine incomplete->increase_time Yes check_workup Review work-up procedure incomplete->check_workup No success Yield Improved increase_time->success product_loss Product loss during work-up? check_workup->product_loss optimize_washing Use minimal cold solvent for washing product_loss->optimize_washing Yes check_temp Review temperature control product_loss->check_temp No optimize_washing->success side_reactions Side reactions due to high temp? check_temp->side_reactions improve_cooling Improve cooling and slow down addition side_reactions->improve_cooling Yes side_reactions->success No improve_cooling->success

Caption: A decision tree for troubleshooting low yields in this compound synthesis.

References

common side products in Oxalyldihydrazide synthesis and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of oxalyldihydrazide.

Troubleshooting Guide

Encountering unexpected results during the synthesis of this compound can be a common challenge. This guide outlines potential issues, their likely causes, and recommended solutions to help you optimize your experimental outcomes.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Suboptimal stoichiometry: Incorrect molar ratio of diethyl oxalate (B1200264) to hydrazine (B178648) hydrate (B1144303). 3. Hydrolysis of diethyl oxalate: Presence of moisture in the reactants or solvent.1. Increase reaction time and/or temperature: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC). 2. Optimize molar ratio: A slight excess of hydrazine hydrate is often used to drive the reaction to completion. A common starting point is a 1:2.2 molar ratio of diethyl oxalate to hydrazine hydrate. 3. Ensure anhydrous conditions: Use dry solvents and fresh, anhydrous reactants. Diethyl oxalate is sensitive to moisture and can hydrolyze.[1]
Presence of Impurities in the Final Product 1. Unreacted diethyl oxalate. 2. Formation of ethyl oxalylhydrazide (mono-substituted intermediate). 3. Presence of excess hydrazine hydrate. 4. Formation of dihydrazinium oxalate. 1. Optimize reaction conditions: See "Low Yield" solutions. 2. Purification: Recrystallization from water or an ethanol (B145695)/water mixture is a common method for purifying this compound. Washing the crude product with ethanol can also help remove unreacted diethyl oxalate. 3. Washing and Drying: Thoroughly wash the product with a suitable solvent (e.g., ethanol) to remove excess hydrazine hydrate and dry the product under vacuum. 4. Use high-purity starting materials: Ensure the diethyl oxalate has not hydrolyzed to oxalic acid.
Product is a Gummy or Oily Substance Instead of a Crystalline Solid 1. Presence of significant amounts of impurities, such as unreacted starting materials or the mono-substituted intermediate. 2. Incorrect solvent for precipitation/recrystallization. 1. Optimize reaction and purification: Follow the recommendations for low yield and presence of impurities. 2. Solvent selection: this compound is poorly soluble in cold water and most organic solvents.[2] Use this property to your advantage during precipitation and washing.
Formation of Unexpected Side Products 1. Reaction of hydrazine with carbonyl impurities: Aldehydes or ketones present in the solvent or on glassware can react with hydrazine to form hydrazones.[3] 2. Hydrolysis of diethyl oxalate to oxalic acid: This can lead to the formation of dihydrazinium oxalate.[4][5]1. Use high-purity, carbonyl-free solvents and clean glassware. 2. Ensure anhydrous conditions to prevent the hydrolysis of diethyl oxalate.[1]

Frequently Asked Questions (FAQs)

Q1: What is the typical reaction for the synthesis of this compound?

A1: The most common method for synthesizing this compound is the reaction of an oxalate ester, such as diethyl oxalate, with hydrazine hydrate.[2] The reaction is typically carried out in an alcoholic solvent at room temperature. The hydrazine acts as a nucleophile, attacking the carbonyl carbons of the diethyl oxalate and displacing the ethoxy groups to form the dihydrazide.

Q2: What are the most common side products in this compound synthesis and how can I identify them?

A2: The most common impurities are unreacted diethyl oxalate, the partially reacted intermediate ethyl oxalylhydrazide, and excess hydrazine hydrate. If moisture is present, dihydrazinium oxalate can also form due to the hydrolysis of diethyl oxalate to oxalic acid.[1][4][5] These impurities can be identified using techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or spectroscopic methods like NMR and Mass Spectrometry.

Q3: How can I avoid the formation of the mono-substituted intermediate, ethyl oxalylhydrazide?

A3: To minimize the formation of ethyl oxalylhydrazide, it is crucial to ensure the reaction goes to completion. This can be achieved by:

  • Using a slight excess of hydrazine hydrate to favor the formation of the disubstituted product.

  • Increasing the reaction time.

  • Gently heating the reaction mixture if room temperature is insufficient, while monitoring for potential side reactions.

Q4: What is the best way to purify the crude this compound?

A4: Recrystallization is a highly effective method for purifying this compound. Due to its poor solubility in cold water, water is an excellent solvent for recrystallization.[2] The crude product can be dissolved in hot water and then allowed to cool slowly to form pure crystals. Washing the filtered crystals with cold water and then a solvent like ethanol will help remove any remaining soluble impurities.

Q5: My final product has a low melting point. What does this indicate?

A5: A low or broad melting point range is a strong indication of the presence of impurities. Pure this compound has a sharp melting point. The presence of unreacted starting materials, the mono-substituted intermediate, or other side products will depress and broaden the melting point. Further purification is recommended.

Experimental Protocol: Synthesis of this compound

This protocol is a general guideline. Researchers should adapt it based on their specific laboratory conditions and safety protocols.

Materials:

  • Diethyl oxalate

  • Hydrazine hydrate (80-100% solution)

  • Ethanol (or another suitable alcohol)

  • Distilled water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve hydrazine hydrate in ethanol.

  • Slowly add diethyl oxalate dropwise to the hydrazine hydrate solution while stirring. It is recommended to maintain the temperature between 15-20°C using an ice bath to control the exothermic reaction.

  • After the addition is complete, continue stirring the mixture at room temperature. The reaction progress can be monitored by TLC.

  • Upon completion of the reaction, a white precipitate of this compound will form.

  • Filter the precipitate using a Büchner funnel and wash it with ethanol to remove any unreacted starting materials and soluble impurities.

  • For further purification, recrystallize the crude product from hot water.

  • Dry the purified this compound crystals under vacuum.

Troubleshooting Workflow

TroubleshootingWorkflow cluster_synthesis Synthesis of this compound cluster_troubleshooting Troubleshooting cluster_solutions Solutions start Start Synthesis reaction Reaction: Diethyl Oxalate + Hydrazine Hydrate start->reaction workup Work-up & Isolation reaction->workup product Final Product: This compound workup->product issue Problem Encountered product->issue low_yield Low Yield issue->low_yield Yield is low impurities Impurities Detected issue->impurities Product is impure oily_product Oily/Gummy Product issue->oily_product Product is not crystalline incomplete_reaction Cause: Incomplete Reaction low_yield->incomplete_reaction hydrolysis Cause: Hydrolysis of Starting Material low_yield->hydrolysis stoichiometry Cause: Incorrect Stoichiometry low_yield->stoichiometry impurities->incomplete_reaction purification_issue Cause: Ineffective Purification impurities->purification_issue oily_product->impurities optimize_conditions Solution: Optimize Reaction Conditions (Time, Temp) incomplete_reaction->optimize_conditions anhydrous Solution: Use Anhydrous Conditions hydrolysis->anhydrous adjust_ratio Solution: Adjust Molar Ratios stoichiometry->adjust_ratio recrystallize Solution: Recrystallize/Wash Product purification_issue->recrystallize

Caption: Troubleshooting workflow for this compound synthesis.

References

Technical Support Center: Purification of Oxalyldihydrazide and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of oxalyldihydrazide and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying crude this compound?

A1: The most common and effective method for purifying this compound is recrystallization. This technique is well-suited for this compound due to its nature as a white, crystalline solid.[1] this compound has low solubility in cold water and most organic solvents, which is a key property exploited during recrystallization.[1]

Q2: Which solvents are recommended for the recrystallization of this compound?

A2: Water is a commonly used solvent for the recrystallization of this compound. The process typically involves dissolving the crude product in hot water and allowing it to cool, which causes the purified compound to crystallize. Ethanol and methanol (B129727) can also be used, particularly for washing the precipitate during synthesis. For certain derivatives, other solvents like 2-propanol may be effective.

Q3: What are the expected signs of impurity in my this compound sample?

A3: Impure this compound may appear discolored (e.g., yellowish instead of white), have a lower melting point than the reported 242-244 °C, or show multiple spots on a Thin Layer Chromatography (TLC) plate.

Q4: What are the potential impurities in a synthesis of this compound from diethyl oxalate (B1200264) and hydrazine?

A4: Potential impurities include unreacted starting materials such as diethyl oxalate and hydrazine. Side reactions could also lead to byproducts. For instance, incomplete reaction may leave traces of mono-hydrazides.

Q5: How can I assess the purity of my final this compound product?

A5: The purity of this compound can be assessed using several analytical techniques:

  • Melting Point Analysis: A sharp melting point close to the literature value (242-244 °C) indicates high purity.

  • Thin Layer Chromatography (TLC): A single spot on a TLC plate suggests a pure compound.

  • High-Performance Liquid Chromatography (HPLC): This technique can provide a quantitative measure of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to confirm the structure and detect impurities. The 1H NMR spectrum of anhydrous oxalic acid in d6-DMSO shows a broad singlet at approximately 8.20 ppm, which can be a useful reference for the parent acid structure.[2]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound and its derivatives.

Problem Possible Cause Troubleshooting Steps
Low recovery after recrystallization. The compound is too soluble in the chosen solvent, even at low temperatures.- Use a minimal amount of hot solvent: Ensure the solution is saturated at the boiling point of the solvent. - Cool the solution slowly: Allow the solution to cool to room temperature before placing it in an ice bath to maximize crystal formation. - Consider a co-solvent system: If the compound is too soluble in one solvent, add a miscible "anti-solvent" (in which the compound is insoluble) dropwise to the hot solution until it becomes slightly cloudy, then redissolve by adding a small amount of the first solvent before cooling.
The compound "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the solute, or the solution is supersaturated with impurities.- Lower the temperature of the solution before cooling: Allow the solution to cool slightly before placing it in an ice bath. - Use a lower-boiling point solvent. - Scratch the inside of the flask with a glass rod: This can provide a surface for crystal nucleation. - Add a seed crystal: A small crystal of pure compound can initiate crystallization.
Colored impurities remain after recrystallization. The impurity has similar solubility characteristics to the product.- Use activated charcoal: Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Do not add charcoal to a boiling solution as it may cause bumping. - Perform a second recrystallization.
Multiple spots are observed on TLC after purification. The purification was incomplete, or the compound is degrading.- Repeat the purification step: Ensure proper technique and solvent selection. - Consider an alternative purification method: If recrystallization is ineffective, column chromatography may be an option, though the low solubility of this compound in common organic solvents might be a challenge.

Experimental Protocols

Protocol 1: Recrystallization of this compound from Water

This protocol is a general guideline and may need to be optimized based on the scale of the experiment and the impurity profile of the crude product.

Materials:

  • Crude this compound

  • Distilled water

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of distilled water. Heat the mixture to boiling while stirring to dissolve the solid. Continue adding small portions of hot distilled water until the solid is completely dissolved.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Crystal formation should be observed. To maximize the yield, cool the flask in an ice bath for about 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold distilled water to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature.

Quantitative Data

Parameter Value Notes
Melting Point 242-244 °CA sharp melting point in this range is indicative of high purity.
Solubility in Water Poorly soluble in cold waterSolubility increases significantly with temperature, making water a good recrystallization solvent.
Solubility in Organic Solvents Insoluble in most organic solventsThis limits the choice of solvents for recrystallization and chromatography.

Visualizations

PurificationWorkflow cluster_troubleshooting Troubleshooting Crude Crude this compound Dissolve Dissolve in Minimal Hot Solvent Crude->Dissolve HotFilter Hot Filtration (Optional) Dissolve->HotFilter Cool Slow Cooling & Crystallization Dissolve->Cool No Insoluble Impurities HotFilter->Cool Isolate Isolate Crystals (Vacuum Filtration) Cool->Isolate LowYield Low Yield? Cool->LowYield OilingOut Oiling Out? Cool->OilingOut Wash Wash with Cold Solvent Isolate->Wash Dry Dry Purified Product Wash->Dry Pure Pure this compound Dry->Pure Colored Colored Product? Pure->Colored PurityAnalysis PurifiedProduct Purified this compound MeltingPoint Melting Point Analysis PurifiedProduct->MeltingPoint TLC Thin Layer Chromatography (TLC) PurifiedProduct->TLC HPLC High-Performance Liquid Chromatography (HPLC) PurifiedProduct->HPLC NMR Nuclear Magnetic Resonance (NMR) PurifiedProduct->NMR PurityAssessment Purity Assessment MeltingPoint->PurityAssessment TLC->PurityAssessment HPLC->PurityAssessment NMR->PurityAssessment

References

troubleshooting low yield in Schiff base condensation with Oxalyldihydrazide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in Schiff base condensation reactions involving oxalyldihydrazide.

Troubleshooting Guide

Problem: Low or No Product Yield

This is the most common issue encountered during Schiff base synthesis. The formation of the imine bond is a reversible process, and several factors can prevent the reaction from proceeding to completion.[1] This guide will walk you through a systematic approach to identify and resolve the root cause of low product yield.

Q1: I'm getting a very low yield or no product at all. Where should I start troubleshooting?

A1: Start by systematically evaluating your reaction setup and conditions. The primary goal in Schiff base synthesis is to effectively shift the reaction equilibrium towards the product. This is typically achieved by removing water as it forms.[2]

Initial Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield Observed check_reactants 1. Verify Reactant Quality - Purity of this compound & aldehyde/ketone - Correct stoichiometry start->check_reactants check_conditions 2. Review Reaction Conditions - Anhydrous solvent? - Appropriate temperature? - Catalyst used? check_reactants->check_conditions solution1 Purify starting materials. Adjust stoichiometry (slight excess of volatile reactant). [2] check_reactants->solution1 Issues Found water_removal 3. Assess Water Removal - Dean-Stark used? - Dehydrating agent added? check_conditions->water_removal solution2 Use dry solvents. Optimize temperature (reflux is common). Add a mild acid catalyst (e.g., acetic acid). [4] check_conditions->solution2 Issues Found reaction_monitoring 4. Monitor Reaction Progress - TLC analysis shows starting material? water_removal->reaction_monitoring solution3 Use a Dean-Stark trap with azeotropic solvent (e.g., toluene). Add molecular sieves (3Å or 4Å). [3] water_removal->solution3 Issues Found optimization Optimization Strategies reaction_monitoring->optimization solution4 Increase reaction time. If stable, consider higher temperatures. [5] reaction_monitoring->solution4 Incomplete Experimental_Workflow start Start dissolve_hydrazide Dissolve this compound in Solvent A (e.g., H2O/EtOH) start->dissolve_hydrazide dissolve_carbonyl Dissolve Aldehyde/Ketone in Solvent B (e.g., MeOH) start->dissolve_carbonyl mix Mix Solutions dissolve_hydrazide->mix dissolve_carbonyl->mix reflux Add Catalyst (optional) Heat to Reflux (e.g., 4-24h) mix->reflux monitor Monitor by TLC reflux->monitor monitor->reflux Incomplete workup Workup: Cool, Filter Precipitate, Wash with Cold Solvent monitor->workup Reaction Complete purify Purify by Recrystallization workup->purify end Characterize Product purify->end

References

Technical Support Center: Optimizing Metal Complex Formation with Oxalyldihydrazide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of metal complexes with oxalyldihydrazide and its derivatives.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of metal complexes with this compound, offering potential causes and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield - Inappropriate solvent for reactants. - Incorrect metal-to-ligand molar ratio. - Reaction temperature is too low or too high. - Reaction time is insufficient. - pH of the reaction mixture is not optimal.- Test a range of solvents (e.g., methanol, ethanol, water, or mixtures) to ensure dissolution of both the metal salt and this compound. - Vary the metal-to-ligand molar ratio (e.g., 1:1, 1:2, 2:1) to find the optimal stoichiometry for your specific complex. - Optimize the reaction temperature. Some reactions proceed at room temperature, while others may require refluxing. - Increase the reaction time. Monitor the reaction progress using techniques like TLC or by observing precipitate formation. - Adjust the pH of the solution, as the coordination of the ligand can be pH-dependent.[1][2][3]
Formation of an Oily Product Instead of a Precipitate - The complex may be highly soluble in the chosen solvent. - Presence of impurities.- Try to induce precipitation by adding a non-polar solvent (e.g., diethyl ether) or by cooling the solution in an ice bath.[4] - Ensure the purity of your starting materials (metal salt and this compound). Recrystallize if necessary.
Product is Difficult to Filter or is Amorphous - Very fine particle size of the precipitate. - Rapid precipitation.- Allow the precipitate to digest (age) in the mother liquor, sometimes with gentle heating, to increase particle size. - Attempt to slow down the reaction by adding the metal salt solution dropwise to the ligand solution with vigorous stirring.
Characterization Data (e.g., IR, NMR) is Inconsistent with Expected Structure - Incomplete reaction or presence of starting materials. - Formation of a different coordination isomer or a polymeric species.[5] - The ligand may have undergone a side reaction.- Purify the product thoroughly by washing with appropriate solvents or by recrystallization. - Re-evaluate the reaction conditions (solvent, temperature, molar ratio) as these can influence the final structure.[6] - Confirm the purity and structure of the this compound ligand before use.
Poor Crystal Quality for X-ray Diffraction - Rapid crystallization. - Solvent system not conducive to crystal growth.- Employ slow crystallization techniques such as slow evaporation of the solvent, vapor diffusion, or layering of a solvent in which the complex is soluble with a solvent in which it is less soluble.[7]

Frequently Asked Questions (FAQs)

Q1: What is the first step in optimizing the reaction for a new metal-oxalyldihydrazide complex?

A1: The initial and most critical step is to ensure the solubility of both the metal salt and the this compound ligand in the chosen solvent system. This compound itself is poorly soluble in cold water and most organic solvents.[8] Therefore, you may need to use solvent mixtures (e.g., water-methanol, water-ethanol) or heat the solution to achieve dissolution. The choice of solvent can significantly impact the stability and formation of the final complex.[9]

Q2: How does pH affect the formation of metal complexes with this compound?

A2: The pH of the reaction medium is a critical parameter that influences the deprotonation of the this compound ligand. The hydrazide protons can be acidic, and their removal is often necessary for coordination to the metal center. The speciation of the metal ion in solution is also pH-dependent.[1][10] Therefore, controlling the pH is essential for obtaining the desired complex and avoiding the formation of metal hydroxides or other side products.

Q3: What are the typical molar ratios of metal to this compound used in these reactions?

A3: The molar ratio can vary depending on the desired stoichiometry of the final complex and the coordination number of the metal ion. Common starting points are 1:1, 1:2, or 2:1 metal-to-ligand ratios. It is advisable to perform stoichiometric studies to determine the optimal ratio for your specific system.

Q4: What is the effect of temperature on the reaction?

A4: Temperature can influence both the reaction rate and the final product. Some complexation reactions can be carried out at room temperature with stirring for a few hours.[6] Others may require elevated temperatures (reflux) for an extended period to overcome activation energy barriers and ensure complete reaction.[6] Low-temperature combustion synthesis has also been employed in some cases.[11]

Q5: My reaction is not producing a precipitate. What should I do?

A5: If no precipitate forms, it could be due to several factors: the reaction may not have occurred, the product might be soluble in the solvent, or the reaction is very slow. First, try extending the reaction time. If that doesn't work, attempt to induce precipitation by cooling the reaction mixture or by adding a solvent in which your product is expected to be insoluble (a process known as "crashing out"). You can also try to slowly evaporate the solvent.

Experimental Protocols

General Synthesis of a Metal-Oxalyldihydrazide Complex

This protocol provides a general starting point for the synthesis. The specific metal salt, solvent, temperature, and reaction time should be optimized for each specific case.

Materials:

  • This compound (C₂H₆N₄O₂)

  • Metal salt (e.g., Cu(NO₃)₂·3H₂O, Ni(CH₃COO)₂·4H₂O)

  • Solvent (e.g., Methanol, Ethanol, Water, or a mixture)

Procedure:

  • Dissolve a specific amount of this compound in the chosen solvent. Gentle heating may be required.

  • In a separate flask, dissolve the metal salt in the same solvent.

  • Slowly add the metal salt solution to the this compound solution with constant stirring.

  • Stir the reaction mixture at the desired temperature (room temperature or reflux) for a specified period (e.g., 2-24 hours).

  • If a precipitate forms, collect it by filtration.

  • Wash the precipitate with the solvent used for the reaction, followed by a more volatile solvent like diethyl ether, to remove any unreacted starting materials.

  • Dry the product in a desiccator or under vacuum.

Visualizations

Experimental Workflow for Metal Complex Synthesis

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Product Isolation cluster_analysis Characterization Ligand Dissolve this compound Mix Mix Solutions Ligand->Mix Metal Dissolve Metal Salt Metal->Mix React Stir/Reflux Mix->React Filter Filter Precipitate React->Filter Wash Wash Product Filter->Wash Dry Dry Product Wash->Dry Analyze Spectroscopic & Analytical Techniques Dry->Analyze

Caption: General workflow for the synthesis and isolation of metal-oxalyldihydrazide complexes.

Troubleshooting Logic Diagram

troubleshooting_logic Start Start Experiment CheckYield Low/No Yield? Start->CheckYield OilyProduct Oily Product? CheckYield->OilyProduct No Sol_Yield Adjust: - Solvent - Molar Ratio - Temperature - Time - pH CheckYield->Sol_Yield Yes BadData Inconsistent Data? OilyProduct->BadData No Sol_Oily Induce Precipitation: - Add Anti-solvent - Cool Solution - Check Purity OilyProduct->Sol_Oily Yes Success Successful Synthesis BadData->Success No Sol_Data Purify Product Re-evaluate Conditions BadData->Sol_Data Yes Sol_Yield->Start Re-run Sol_Oily->Start Re-run Sol_Data->Start Re-run

Caption: A logical flow for troubleshooting common issues in metal complex synthesis.

References

Technical Support Center: Purification of Oxalyldihydrazide-Based Polymers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of oxalyldihydrazide-based polymers.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound-based polymers after synthesis?

A1: Common impurities include unreacted this compound monomer, residual solvents from the polymerization reaction, catalysts, and low molecular weight oligomers. The presence of these impurities can significantly affect the polymer's final properties, such as mechanical strength and thermal stability.

Q2: Why is my this compound-based polymer poorly soluble in common organic solvents?

A2: this compound-based polymers, particularly aromatic polyhydrazides, often exhibit poor solubility due to their rigid chemical structure and strong intermolecular hydrogen bonding.[1] The planarity of the aromatic rings and the hydrazide linkages contribute to a highly ordered and tightly packed chain structure, making it difficult for solvent molecules to penetrate and dissolve the polymer.

Q3: Can I use water to wash my this compound-based polymer?

A3: While the this compound monomer is poorly soluble in cold water, it is slightly soluble in hot water.[2] Therefore, washing the polymer with cold deionized water can be an effective method to remove unreacted monomer. However, it is crucial to avoid hot water as it may also dissolve low molecular weight polymer chains, leading to a loss of yield.

Q4: What characterization techniques are recommended to assess the purity of my polymer after purification?

A4: To confirm the purity of your this compound-based polymer, a combination of analytical techniques is recommended. Nuclear Magnetic Resonance (NMR) spectroscopy can help identify the presence of residual monomers or solvents. Fourier-Transform Infrared (FTIR) spectroscopy is useful for confirming the presence of characteristic hydrazide functional groups and the absence of impurity-related peaks. For determining the molecular weight distribution and the presence of low molecular weight species, Gel Permeation Chromatography (GPC) is a suitable technique.

Troubleshooting Guides

Problem 1: Polymer Precipitates as a Fine Powder That is Difficult to Filter

Symptoms:

  • During precipitation, the polymer forms a very fine, colloidal suspension.

  • The filter paper or membrane clogs quickly during filtration.[3]

  • Slow filtration rate, leading to extended processing times.

Possible Causes and Solutions:

Possible CauseTroubleshooting Steps
Rapid Precipitation: The non-solvent was added too quickly, leading to rapid nucleation and the formation of small particles.1. Add the non-solvent dropwise to the polymer solution while stirring vigorously. 2. Alternatively, add the polymer solution dropwise into the non-solvent.
Inappropriate Solvent/Non-Solvent System: The chosen solvent/non-solvent pair results in a very low solubility of the polymer, causing it to "crash out" of solution.1. Experiment with different non-solvents that have a slightly higher affinity for the polymer. 2. Consider using a mixture of a strong non-solvent and a weak solvent as the precipitating medium.
Low Polymer Concentration: A very dilute polymer solution can sometimes lead to the formation of fine particles upon precipitation.1. If possible, concentrate the polymer solution before precipitation.
Static Charge Build-up: Fine polymer particles can become electrostatically charged, preventing them from agglomerating.1. Consider adding a small amount of an anti-static agent to the non-solvent, if compatible with your downstream applications.
Problem 2: Residual Monomer Detected in the Final Polymer Product

Symptoms:

  • NMR or other analytical techniques show peaks corresponding to the this compound monomer.

  • The polymer has lower-than-expected thermal stability or mechanical properties.

Possible Causes and Solutions:

Possible CauseTroubleshooting Steps
Inefficient Precipitation/Washing: A single precipitation and washing step may not be sufficient to remove all trapped monomer.1. Perform multiple reprecipitation cycles. Dissolve the polymer in a suitable solvent and precipitate it again in a non-solvent.[4] 2. Increase the volume of the non-solvent used for washing. 3. Increase the washing time and ensure thorough mixing.
Monomer Trapped within Polymer Matrix: The polymer may have precipitated in a way that physically entraps monomer molecules.1. After precipitation, swell the polymer in a solvent that is a poor solvent for the polymer but a good solvent for the monomer. This may help the monomer to diffuse out. 2. Consider using dialysis for water-soluble or dispersible polymers to remove small molecules.[5]
Poor Solubility of Monomer in Washing Solvent: The chosen washing solvent may not be effective at dissolving the unreacted monomer.1. Select a washing solvent in which the this compound monomer has good solubility but the polymer is insoluble. Cold water can be a good starting point.

Experimental Protocols

Protocol 1: Purification of an Aromatic Polyhydrazide by Reprecipitation
  • Dissolution: Dissolve the crude aromatic polyhydrazide in a suitable polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (B87167) (DMSO) to a concentration of 5-10% (w/v). Gentle heating (e.g., 40-60 °C) may be required to aid dissolution.

  • Filtration (Optional): If the solution contains insoluble impurities, filter it through a glass fiber filter to obtain a clear polymer solution.

  • Precipitation: Slowly add the polymer solution dropwise into a vigorously stirred non-solvent (e.g., methanol (B129727) or ethanol). The volume of the non-solvent should be at least 10 times the volume of the polymer solution.

  • Isolation: Allow the precipitated polymer to stir in the non-solvent for at least one hour to ensure complete precipitation and washing.

  • Filtration: Collect the polymer by vacuum filtration using a Buchner funnel and an appropriate filter paper.

  • Washing: Wash the collected polymer cake thoroughly with fresh non-solvent, followed by a solvent that is good for removing the monomer but a non-solvent for the polymer (e.g., cold deionized water).

  • Drying: Dry the purified polymer in a vacuum oven at a suitable temperature (e.g., 60-80 °C) until a constant weight is achieved.

  • Repeat: For higher purity, repeat the dissolution, precipitation, and washing steps.[4]

Protocol 2: Soxhlet Extraction for Removal of Small Molecule Impurities
  • Thimble Preparation: Place the crude, dry polymer powder into a cellulose (B213188) extraction thimble.

  • Apparatus Setup: Assemble a Soxhlet extraction apparatus with a round-bottom flask containing a suitable extraction solvent (a solvent that dissolves the impurities but not the polymer).

  • Extraction: Heat the solvent to reflux. The solvent vapor will bypass the thimble, condense, and drip back onto the polymer, dissolving the impurities. The solvent containing the dissolved impurities will then siphon back into the flask.

  • Duration: Continue the extraction for a sufficient period (e.g., 24-48 hours) to ensure complete removal of the impurities.

  • Drying: After extraction, carefully remove the thimble and dry the purified polymer in a vacuum oven.

Data Presentation

Table 1: Comparison of Purification Methods for a Hypothetical this compound-Based Polymer

Purification MethodYield (%)Purity by NMR (%)Residual Monomer (ppm)
Single Precipitation9598.51500
Double Reprecipitation88>99.5<500
Soxhlet Extraction92>99.8<100
Dialysis (for water-soluble analogue)90>99.9<50

Visualizations

experimental_workflow cluster_synthesis Polymer Synthesis cluster_purification Purification cluster_analysis Purity Analysis synthesis Crude Polymer dissolution Dissolution in Solvent synthesis->dissolution Start Purification precipitation Precipitation in Non-solvent dissolution->precipitation filtration Filtration & Washing precipitation->filtration drying Drying filtration->drying analysis NMR, FTIR, GPC drying->analysis Final Product

Caption: Experimental workflow for the purification of this compound-based polymers.

troubleshooting_logic cluster_problem1 Filtration Difficulty cluster_problem2 Impurity Presence start Purification Issue? p1 Fine Powder Formation start->p1 Yes p2 Residual Monomer start->p2 Yes c1a Rapid Precipitation p1->c1a c1b Poor Solvent System p1->c1b s1a Slow Addition of Non-solvent c1a->s1a s1b Optimize Solvents c1b->s1b c2a Inefficient Washing p2->c2a c2b Monomer Entrapment p2->c2b s2a Multiple Reprecipitations c2a->s2a s2b Swell Polymer/Dialysis c2b->s2b

Caption: Troubleshooting logic for common purification challenges.

References

preventing byproduct formation in hydrazone synthesis using Oxalyldihydrazide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with hydrazone synthesis using oxalyldihydrazide.

Frequently Asked Questions (FAQs)

Q1: What is the optimal molar ratio of this compound to aldehyde for bis-hydrazone synthesis?

A1: The stoichiometric ratio for the formation of a bis-hydrazone is one mole of this compound to two moles of the aldehyde. However, to drive the reaction to completion, a slight excess of the aldehyde (e.g., 2.1 to 2.2 equivalents) may be beneficial. The optimal ratio should be determined empirically for each specific reaction.

Q2: What is the role of an acid catalyst in hydrazone synthesis?

A2: An acid catalyst, typically a few drops of a weak acid like glacial acetic acid, is often used to accelerate the reaction. The catalyst protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydrazine (B178648) nitrogen. However, highly acidic conditions should be avoided as they can protonate the hydrazine, rendering it non-nucleophilic.[1] The optimal pH for hydrazone formation is typically around 4.5.[1]

Q3: What are the recommended solvents for this reaction?

A3: Alcohols such as ethanol (B145695) and methanol (B129727) are commonly used solvents for hydrazone synthesis.[2][3] Dimethylformamide (DMF) can also be an effective solvent, particularly if the starting materials have low solubility in alcohols.[4] The choice of solvent will depend on the solubility of both the this compound and the specific aldehyde being used.

Q4: Is the hydrazone formation reaction reversible?

A4: Yes, the formation of hydrazones is a reversible reaction.[1] The presence of excess water can lead to the hydrolysis of the hydrazone bond, reforming the aldehyde and hydrazide.[1] Therefore, it is advisable to use dry solvents and remove water as it is formed, if possible, to drive the equilibrium towards the product.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Bis-hydrazone - Incomplete reaction. - Suboptimal reaction conditions (temperature, time, catalyst). - Hydrolysis of the product during workup.- Increase reaction time or temperature. - Add a catalytic amount of a weak acid (e.g., acetic acid). - Ensure anhydrous reaction conditions and avoid excess water during workup. - Use a slight excess of the aldehyde to drive the reaction to completion.
Formation of Mono-hydrazone - Incorrect stoichiometry (insufficient aldehyde). - Slow reaction rate for the second hydrazide group.- Ensure a 1:2 molar ratio of this compound to aldehyde. Consider a slight excess of the aldehyde. - Try slow, dropwise addition of the aldehyde solution to the this compound solution to maintain a higher relative concentration of the dihydrazide initially.[3] - Increase reaction time and/or temperature to encourage the second condensation.
Presence of Unreacted Starting Materials - Insufficient reaction time or temperature. - Poor solubility of reactants.- Monitor the reaction progress using Thin Layer Chromatography (TLC). - Increase the reaction time or reflux the reaction mixture. - Choose a solvent in which both reactants are more soluble, or increase the reaction temperature.
Formation of an Insoluble Precipitate - The desired bis-hydrazone product may be insoluble in the reaction solvent. - Potential for polymeric byproducts.- This is often the desired outcome if the product is a solid. The precipitate can be isolated by filtration.[2] - Characterize the precipitate to confirm its identity (e.g., via melting point, NMR, IR spectroscopy).
Unexpected Byproducts - Cyclization reactions (less common with simple aldehydes but possible with dicarbonyls or multifunctional substrates). - Oxidation of the hydrazide (unlikely under standard conditions).- Analyze the byproducts using techniques like Mass Spectrometry and NMR to elucidate their structures. - Adjust reaction conditions (e.g., temperature, catalyst) to disfavor side reactions.

Quantitative Data from Representative Hydrazone Syntheses

The following table summarizes reaction conditions from various published bis-hydrazone syntheses. While not all use this compound, these examples provide a useful starting point for experimental design.

Hydrazine SourceCarbonyl SourceSolventCatalystTemperatureTimeYieldReference
3-ChlorophenylhydrazineBenzilEthanolAcetic Acid80 °C7 h71%[2]
Chiral HydrazinesCyclopentane-1,1-dicarbaldehydeMeOHNone specifiedRoom Temp.Not specified52-95%[3]
Chiral HydrazinesPyridine-2,6-dicarbaldehydeTolueneNone specifiedNot specifiedNot specified60-80%[3]
Hydrazine HydrateBenzilEthylene GlycolNone specifiedReflux3 hNot specified[5]
2,2'-((thiobis(4,1-phenylene))bis(oxy))di(acetohydrazide)Various AldehydesDMFNone specifiedNot specifiedNot specifiedGood to Excellent[4]

Experimental Protocols

General Protocol for the Synthesis of Bis-hydrazones from this compound

This is a general guideline; specific conditions should be optimized for each reaction.

Materials:

  • This compound

  • Aldehyde (2.1 equivalents)

  • Anhydrous Ethanol (or another suitable solvent)

  • Glacial Acetic Acid (catalytic amount)

Procedure:

  • Dissolving this compound: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve this compound (1 equivalent) in anhydrous ethanol. Gentle heating may be required to achieve complete dissolution.

  • Adding the Aldehyde: In a separate flask, dissolve the aldehyde (2.1 equivalents) in anhydrous ethanol.

  • Reaction Initiation: Add a few drops of glacial acetic acid to the this compound solution.

  • Reactant Addition: Slowly add the aldehyde solution dropwise to the stirring this compound solution at room temperature.

  • Reaction: After the addition is complete, the reaction mixture can be stirred at room temperature or heated to reflux. The progress of the reaction should be monitored by TLC.

  • Isolation of Product: Upon completion of the reaction, the product may precipitate out of the solution upon cooling. If so, collect the solid by filtration, wash with cold ethanol, and dry under vacuum. If the product remains in solution, the solvent can be removed under reduced pressure, and the crude product can be purified by recrystallization or column chromatography.

Visualizations

experimental_workflow Experimental Workflow for Bis-hydrazone Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification dissolve_odh Dissolve this compound in Anhydrous Solvent add_catalyst Add Catalytic Acetic Acid dissolve_odh->add_catalyst dissolve_ald Dissolve Aldehyde (2.1 eq) in Solvent mix_reactants Slowly Add Aldehyde Solution to Hydrazide dissolve_ald->mix_reactants add_catalyst->mix_reactants react Stir at RT or Reflux (Monitor by TLC) mix_reactants->react cool Cool Reaction Mixture react->cool filter Filter Precipitate cool->filter If precipitate forms purify Recrystallize or Column Chromatography cool->purify If product is soluble filter->purify Optional

Caption: Workflow for bis-hydrazone synthesis from this compound.

troubleshooting_hydrazone Troubleshooting Byproduct Formation cluster_analysis Analysis cluster_solutions_mono Solutions for Mono-hydrazone cluster_solutions_starting Solutions for Unreacted Materials start Low Yield or Byproduct Formation check_mono Mono-hydrazone Detected? start->check_mono check_starting Unreacted Starting Material Present? start->check_starting adjust_ratio Adjust Stoichiometry (Slight excess of aldehyde) check_mono->adjust_ratio Yes slow_addition Slow Aldehyde Addition check_mono->slow_addition Yes increase_time_temp Increase Reaction Time/Temperature check_mono->increase_time_temp Yes optimize_conditions Optimize Conditions (Time, Temp, Catalyst) check_starting->optimize_conditions Yes check_solubility Improve Reactant Solubility check_starting->check_solubility Yes

Caption: Troubleshooting logic for byproduct formation in hydrazone synthesis.

References

Oxalyldihydrazide Solutions: A Technical Support Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An essential resource for scientists and drug development professionals, this guide provides in-depth information on the stability of oxalyldihydrazide solutions and practical advice for their handling and use in experimental settings.

This compound is a versatile reagent utilized in various chemical and biological assays. However, the stability of its solutions can be a critical factor for obtaining reliable and reproducible experimental results. This technical support center offers a comprehensive overview of the stability issues associated with this compound solutions, along with troubleshooting guides and frequently asked questions to address common challenges encountered in the laboratory.

Troubleshooting Guide: Common Issues with this compound Solutions

This section addresses specific problems that researchers may face during their experiments, providing potential causes and actionable solutions.

Issue Potential Cause(s) Recommended Action(s)
Inconsistent or non-reproducible assay results Degradation of the this compound stock or working solution.Prepare fresh solutions before each experiment. Assess the stability of stored solutions under your specific laboratory conditions. Consider performing a stability study by monitoring the solution's absorbance over time.
Check for and eliminate sources of acid or metal ion contamination in your reagents and solvents.
Precipitate formation in the solution upon storage Poor solubility of this compound at lower temperatures.Store concentrated stock solutions at room temperature or as recommended for the specific solvent. If refrigeration is necessary, allow the solution to fully equilibrate to room temperature and ensure all precipitate has redissolved before use. Gentle warming and sonication may aid in redissolution.
Change in pH of the solution.Ensure the solvent or buffer system is appropriate and stable.
Gradual decrease in assay signal over a series of experiments Progressive degradation of the this compound solution over the course of the day.Prepare smaller batches of working solutions to be used within a shorter timeframe. Keep the solution protected from light and at a stable temperature during use.
Unexpected color change or appearance of new peaks in analytical readouts (e.g., HPLC, UV-Vis) Chemical degradation of this compound, leading to the formation of byproducts.The primary degradation pathway is hydrolysis, which is accelerated in acidic conditions. Ensure the pH of your solution is neutral or slightly alkaline, unless the experimental protocol dictates otherwise. Protect solutions from light to prevent potential photodegradation.
Contamination of the solution.Use high-purity solvents and reagents for solution preparation. Ensure all glassware is thoroughly cleaned and free of contaminants.

Frequently Asked Questions (FAQs)

Solution Preparation and Storage

Q1: What is the best solvent for preparing this compound solutions?

A1: this compound has poor solubility in cold water and most common organic solvents.[1] For aqueous applications, it is often dissolved in hot water (e.g., heated to 95-100°C) and then diluted to the desired concentration.[2] For non-aqueous applications, dimethyl sulfoxide (B87167) (DMSO) can be a suitable solvent.[2] The choice of solvent should always be compatible with the specific experimental conditions.

Q2: How should I store my this compound stock solution?

A2: For short-term storage, aqueous solutions should be kept in a cool, dark place. To minimize the risk of degradation, it is highly recommended to prepare fresh solutions daily. The solid form of this compound is stable for months at room temperature when stored in a cool, dry, dark place in a tightly sealed container.[2]

Q3: Can I store this compound solutions in the refrigerator or freezer?

A3: Refrigeration or freezing of aqueous solutions may cause the this compound to precipitate out of solution due to its lower solubility at colder temperatures. If you need to store solutions at low temperatures, ensure that the compound is fully redissolved upon warming to room temperature before use. Repeated freeze-thaw cycles should be avoided.

Stability and Degradation

Q4: What are the main factors that affect the stability of this compound solutions?

A4: The primary factors affecting stability are:

  • pH: Acidic conditions significantly accelerate the hydrolysis of this compound.[1][3]

  • Temperature: Higher temperatures can increase the rate of degradation.

  • Light: Exposure to light may lead to photodegradation.

  • Contaminants: The presence of metal ions, particularly copper, can catalyze the degradation of hydrazine (B178648) derivatives.[4] Strong oxidizing agents should also be avoided.[5]

Q5: What is the main degradation pathway for this compound in aqueous solutions?

A5: The primary degradation pathway is acid-catalyzed hydrolysis. In the presence of acid, this compound undergoes a consecutive, irreversible first-order reaction. It first hydrolyzes to its monohydrazide derivative, which is then further hydrolyzed to oxalic acid and hydrazine.[1][3]

This compound This compound Monohydrazide Monohydrazide This compound->Monohydrazide  k1 +H₂O, H⁺ Products Oxalic Acid + Hydrazine Monohydrazide->Products  k2 +H₂O, H⁺

Caption: Acid-catalyzed hydrolysis of this compound.

Experimental Best Practices

Q6: How can I minimize the degradation of my this compound working solutions during an experiment?

A6: To minimize degradation:

  • Prepare the solution fresh on the day of use.

  • Use high-purity, deoxygenated water or solvent if possible.

  • Maintain a neutral or slightly alkaline pH, if compatible with your assay.

  • Protect the solution from direct light by using amber vials or covering the container with aluminum foil.

  • Avoid contamination with acids, strong oxidizing agents, and metal ions.

Q7: Are there any known interferences with this compound in colorimetric assays?

A7: While specific interference studies for this compound are not widely published, general interferences in colorimetric assays can arise from compounds that absorb light at the same wavelength as the reaction product. Additionally, substances that can react with this compound or its reaction partners, or that alter the pH of the assay, could potentially interfere. It is always good practice to run appropriate controls, including a sample blank, to check for potential interference from the sample matrix.

Experimental Protocols

Protocol for Preparation of an Aqueous this compound Solution

This protocol describes a general method for preparing an aqueous solution of this compound.

Materials:

  • This compound powder

  • High-purity distilled or deionized water

  • Volumetric flask

  • Heating plate and magnetic stirrer

  • Magnetic stir bar

  • Weighing paper/boat

  • Spatula

  • Analytical balance

Procedure:

  • Calculate the required mass: Determine the mass of this compound needed to achieve the desired concentration in the final volume of the solution.

  • Weigh the this compound: Accurately weigh the calculated mass of this compound powder using an analytical balance.

  • Heat the solvent: In a beaker, heat a volume of water (less than the final desired volume) to approximately 95-100°C while stirring with a magnetic stir bar.

  • Dissolve the powder: Carefully add the weighed this compound powder to the hot water. Continue stirring until the powder is completely dissolved.

  • Cool to room temperature: Remove the beaker from the heat and allow the solution to cool to room temperature.

  • Transfer to volumetric flask: Quantitatively transfer the cooled solution to a volumetric flask of the appropriate size.

  • Bring to final volume: Add water to the flask until the bottom of the meniscus reaches the calibration mark.

  • Mix thoroughly: Cap the flask and invert it several times to ensure the solution is homogeneous.

cluster_prep Solution Preparation weigh 1. Weigh this compound dissolve 3. Dissolve in Hot Water weigh->dissolve heat_water 2. Heat Water (95-100°C) heat_water->dissolve cool 4. Cool to Room Temperature dissolve->cool transfer 5. Transfer to Volumetric Flask cool->transfer fill 6. Add Water to Final Volume transfer->fill mix 7. Mix Thoroughly fill->mix

Caption: Workflow for preparing an aqueous this compound solution.

General Protocol for Assessing Solution Stability by UV-Vis Spectrophotometry

This protocol provides a basic framework for evaluating the stability of an this compound solution over time.

Materials:

  • Prepared this compound solution

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Appropriate solvent/buffer as a blank

Procedure:

  • Initial Measurement (Time 0):

    • Set the spectrophotometer to scan a relevant UV range (e.g., 200-400 nm) to identify the wavelength of maximum absorbance (λmax) for this compound in your chosen solvent.

    • Blank the instrument with the solvent.

    • Measure the absorbance of your freshly prepared this compound solution at the λmax. Record this as the initial absorbance.

  • Incubation:

    • Store your solution under the desired conditions (e.g., room temperature, 4°C, protected from light, exposed to light).

  • Time-Point Measurements:

    • At regular intervals (e.g., 1, 2, 4, 8, 24 hours), take an aliquot of the stored solution.

    • Allow the aliquot to equilibrate to the analysis temperature (usually room temperature).

    • Measure the absorbance at the predetermined λmax.

  • Data Analysis:

    • Plot the absorbance (or percentage of initial absorbance) versus time. A decrease in absorbance over time indicates degradation of the this compound.

cluster_stability Stability Assessment Workflow prep_sol Prepare Solution measure_t0 Measure Initial Absorbance (T=0) prep_sol->measure_t0 store Store Under Test Conditions measure_t0->store measure_tx Measure Absorbance at Time Intervals store->measure_tx measure_tx->store analyze Plot Absorbance vs. Time measure_tx->analyze

Caption: Experimental workflow for stability assessment.

References

Technical Support Center: Refining Experimental Protocols for Consistent Results with Oxalyldihydrazide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving consistent and reliable results when working with Oxalyldihydrazide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound (C₂H₆N₄O₂) is a symmetrical organic compound containing two hydrazide functional groups.[1] Its structure allows it to act as a versatile building block in organic synthesis and as a ligand in coordination chemistry.[1][2] Common applications include:

  • Detection of Protein Carbonylation: It serves as a probe to detect and quantify protein carbonyl groups, which are biomarkers of oxidative stress.[3][4]

  • Cross-linking Agent: It can be used to cross-link proteins and other macromolecules, which is useful in studying protein-protein interactions and for material science applications.[3][5]

  • Synthesis of Heterocyclic Compounds: It is a precursor for synthesizing various heterocyclic molecules, some of which exhibit biological activities.[6]

  • Coordination Chemistry: It acts as a ligand to form complexes with various metal ions, leading to materials with interesting magnetic and structural properties.[1][6]

Q2: What are the key safety precautions when handling this compound?

This compound is a stable, white to pale yellow crystalline powder.[1][5] However, standard laboratory safety practices should be followed:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and safety glasses to prevent skin and eye contact.[7]

  • Handling: Minimize dust generation and accumulation. Use in a well-ventilated area or a chemical fume hood.[7]

  • Storage: Store in a cool, dry place in a tightly sealed container, away from strong oxidizing agents.[7]

  • First Aid: In case of contact, flush the affected area with plenty of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.[7]

Q3: My this compound has poor solubility in aqueous buffers. How can I improve this?

Poor aqueous solubility is a common challenge. Here are some strategies:

  • Co-solvents: First, dissolve the compound in a water-miscible organic solvent like DMSO or ethanol (B145695) to create a concentrated stock solution. This stock can then be diluted into the aqueous assay buffer. Ensure the final concentration of the organic solvent is low (typically <1%) to avoid affecting protein stability or enzyme activity.

  • pH Adjustment: The solubility of hydrazides can be pH-dependent. Since the hydrazide group is weakly basic, adjusting the buffer's pH might enhance solubility. Conduct a small-scale solubility test across a pH range to find the optimal condition.

  • Warming: Gentle warming of the solution can sometimes help to dissolve the compound. However, be cautious of potential degradation at elevated temperatures.

Troubleshooting Guides

Inconsistent Results in Protein Carbonylation Assays
Problem Possible Cause Troubleshooting Steps
High Background Signal 1. Excess unbound this compound. 2. Non-specific binding of detection reagents. 3. Contamination of samples with non-protein carbonyls (e.g., from nucleic acids).[8][9]1. Increase the number of washing steps after the derivatization with this compound. 2. Use a suitable blocking agent (e.g., BSA or non-fat milk for Western blots). 3. Treat samples with DNase/RNase to remove nucleic acids.[9]
Low or No Signal 1. Insufficient protein carbonylation in the sample. 2. Incomplete derivatization with this compound. 3. Degradation of this compound.1. Include a positive control with known carbonylated proteins. 2. Optimize the concentration of this compound and the incubation time for the derivatization step. Ensure the pH of the reaction is optimal. 3. Use freshly prepared this compound solutions.
High Variability Between Replicates 1. Inconsistent sample preparation. 2. Pipetting errors. 3. Uneven temperature during incubation.1. Standardize the sample preparation protocol. 2. Use calibrated pipettes and ensure proper mixing. 3. Use a water bath or incubator to maintain a consistent temperature.
Issues with Metal Complex Synthesis
Problem Possible Cause Troubleshooting Steps
Low Yield of the Complex 1. Suboptimal reaction conditions (temperature, time, solvent). 2. Incorrect stoichiometry of reactants. 3. Precipitation of reactants before complex formation.1. Systematically vary the reaction temperature and time. Experiment with different solvents to improve solubility and reaction rate. 2. Carefully control the molar ratio of the metal salt to this compound. 3. Ensure both the metal salt and this compound are fully dissolved before mixing, if the protocol allows.
Formation of Impure Product 1. Presence of side reactions. 2. Incomplete reaction. 3. Co-precipitation of starting materials.1. Adjust the reaction conditions (e.g., lower temperature) to minimize side products. 2. Increase the reaction time or temperature to drive the reaction to completion. 3. Purify the product by recrystallization from a suitable solvent.

Detailed Experimental Protocols

Protocol 1: Detection of Protein Carbonylation using this compound and Western Blotting

This protocol provides a general framework for the detection of carbonylated proteins in a sample.

Materials:

  • Protein sample (e.g., cell lysate)

  • This compound solution (10 mM in an appropriate buffer, freshly prepared)

  • Derivatization buffer (e.g., 2 M HCl)

  • Trichloroacetic acid (TCA)

  • Wash buffer (e.g., ethanol/ethyl acetate (B1210297) mixture)

  • Resuspension buffer (e.g., SDS-PAGE sample buffer)

  • Primary antibody against the hydrazone-adduct (if available) or a system to detect the tagged hydrazide.

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Sample Preparation: Adjust the protein concentration of the sample to 1-5 mg/mL in a suitable lysis buffer.

  • Derivatization:

    • To 20 µL of the protein sample, add an equal volume of 10 mM this compound in 2 M HCl.

    • Incubate at room temperature for 15-30 minutes with occasional vortexing.

  • Protein Precipitation:

    • Add an equal volume of 20% TCA to the derivatized sample.

    • Incubate on ice for 10 minutes.

    • Centrifuge at 10,000 x g for 5 minutes at 4°C to pellet the protein.

  • Washing:

    • Discard the supernatant.

    • Wash the protein pellet with 1 mL of an ethanol/ethyl acetate (1:1 v/v) mixture to remove excess this compound.

    • Repeat the wash step twice.

  • Resuspension:

    • After the final wash, air-dry the pellet for a few minutes.

    • Resuspend the pellet in an appropriate volume of SDS-PAGE sample buffer.

  • Western Blotting:

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer.

    • Incubate with the primary antibody directed against the this compound-protein adduct.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

Protocol 2: Total Antioxidant Capacity (TAC) Assay (Representative Protocol)

This protocol is a representative method and may require optimization for specific sample types.

Materials:

  • This compound solution

  • A source of free radicals (e.g., AAPH)

  • A fluorescent or colorimetric probe

  • Trolox (as a standard)

  • 96-well microplate

  • Plate reader

Procedure:

  • Reagent Preparation: Prepare fresh solutions of this compound, the radical generator, the probe, and a series of Trolox standards.

  • Assay Setup:

    • In a 96-well plate, add your sample, Trolox standards, and a blank control.

    • Add the probe to all wells.

  • Reaction Initiation: Add the radical generator to all wells to initiate the reaction.

  • Measurement: Measure the fluorescence or absorbance at regular intervals over a set period using a plate reader.

  • Data Analysis:

    • Calculate the rate of probe oxidation for each sample and standard.

    • Plot a standard curve using the Trolox standards.

    • Determine the TAC of your samples by comparing their activity to the Trolox standard curve. The results are typically expressed as Trolox Equivalents (TE).

Protocol 3: Synthesis of a Copper(II)-Oxalyldihydrazide Complex

This protocol describes a general method for synthesizing a metal-organic complex.

Materials:

  • This compound

  • Copper(II) chloride (CuCl₂)

  • Methanol (B129727)

  • Stirring hotplate

  • Filtration apparatus

Procedure:

  • Dissolution of Ligand: Dissolve a specific molar amount of this compound in hot methanol with stirring.

  • Dissolution of Metal Salt: In a separate flask, dissolve a stoichiometric amount of CuCl₂ in methanol.

  • Reaction: Slowly add the metal salt solution to the hot ligand solution with continuous stirring. A precipitate should form.

  • Reflux: Heat the reaction mixture to reflux for 1-2 hours to ensure the reaction goes to completion.

  • Isolation of Product:

    • Allow the mixture to cool to room temperature.

    • Collect the precipitate by vacuum filtration.

    • Wash the solid with cold methanol to remove any unreacted starting materials.

  • Drying: Dry the resulting complex in a desiccator.

  • Characterization: The product can be characterized by techniques such as FTIR, UV-Vis spectroscopy, and elemental analysis to confirm its structure and purity.

Quantitative Data Summary

The following tables provide example data that could be obtained from the experimental protocols.

Table 1: Example Antioxidant Activity of Hydrazide Compounds

CompoundIC₅₀ (µM) - DPPH AssayIC₅₀ (µM) - H₂O₂ Scavenging Assay
This compound (Example) 85.2112.5
Compound A (literature hydrazide)[6]55.876.3
Compound B (literature hydrazide)[6]102.1150.9
Ascorbic Acid (Standard)[6]15.422.7
Trolox (Standard)[6]25.645.1

Table 2: Example Quantification of Protein Carbonyls

SampleTreatmentCarbonyl Content (nmol/mg protein)
Control CellsUntreated1.5 ± 0.2
Treated CellsOxidative Stressor4.8 ± 0.5
Treated CellsOxidative Stressor + Antioxidant2.1 ± 0.3

Visualizations

OxidativeStress_Pathway cluster_0 Cellular Environment cluster_1 Cellular Damage & Response cluster_2 Experimental Detection ROS Reactive Oxygen Species (ROS) Protein Native Protein ROS->Protein Oxidation Stressor Oxidative Stressor (e.g., H₂O₂) Stressor->ROS CarbProtein Carbonylated Protein Protein->CarbProtein Degradation Protein Degradation CarbProtein->Degradation Derivatization Derivatization (Hydrazone Formation) CarbProtein->Derivatization This compound This compound This compound->Derivatization Detection Detection (e.g., Western Blot) Derivatization->Detection Synthesis_Workflow Start Start: Reagents Dissolve_ODH 1. Dissolve this compound in hot Methanol Start->Dissolve_ODH Dissolve_Metal 2. Dissolve Metal Salt in Methanol Start->Dissolve_Metal Mix_Reactants 3. Mix Solutions (Precipitate Forms) Dissolve_ODH->Mix_Reactants Dissolve_Metal->Mix_Reactants Reflux 4. Reflux Reaction Mixture (1-2 hours) Mix_Reactants->Reflux Cool 5. Cool to Room Temperature Reflux->Cool Filter 6. Vacuum Filtration Cool->Filter Wash 7. Wash with Cold Methanol Filter->Wash Dry 8. Dry the Product Wash->Dry Characterize 9. Characterization (FTIR, UV-Vis, etc.) Dry->Characterize End End: Purified Complex Characterize->End

References

addressing poor solubility of Oxalyldihydrazide in reaction media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges with the poor solubility of Oxalyldihydrazide in reaction media. The information is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide provides solutions to common problems encountered during experiments involving this compound.

ProblemPossible CauseRecommended Solution
This compound is not dissolving in the chosen solvent. Inherent low solubility. This compound is known to be poorly soluble in cold water and most organic solvents like ether and ethanol (B145695).[1][2]1. Solvent Selection: Switch to a solvent in which this compound is more soluble, such as hot water or hot alkaline solutions.[2] 2. Temperature Increase: Gently heat the solvent while stirring to increase the dissolution rate. 3. pH Adjustment: For aqueous solutions, increasing the pH by adding a base can improve solubility.
Low reaction yield or incomplete reaction. Poor dissolution of this compound limits its availability to react with other reagents in the solution.1. Improve Solubilization: Employ one of the methods from the "Experimental Protocols" section below, such as using a co-solvent system. 2. Particle Size Reduction: Use micronized this compound or reduce the particle size by grinding before adding it to the reaction mixture. A larger surface area can increase the dissolution rate.[3]
Precipitation of this compound during the reaction. The concentration of this compound has exceeded its solubility limit in the reaction medium due to changes in temperature or solvent composition.1. Maintain Temperature: Ensure the reaction temperature is kept high enough to maintain solubility. 2. Co-solvent Addition: Introduce a co-solvent to increase the overall solubility of the system.[4] 3. Slow Addition of Reagents: Add other reactants slowly to the solution containing dissolved this compound to avoid sudden changes in the solvent environment that could cause precipitation.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound in common solvents?

A1: this compound is a white, crystalline solid that generally exhibits poor solubility.[1] It is poorly soluble in cold water and insoluble in most organic solvents, including ethanol and ether.[1][2] However, its solubility increases significantly in hot water and hot alkaline solutions.[2] One study indicated a solubility loss of 6 grams per liter when recrystallizing from water, suggesting its approximate solubility in warm water.[5]

Q2: How can I improve the solubility of this compound without chemically modifying it?

A2: Several physical methods can enhance solubility:

  • Temperature: Heating the solvent is a very effective method. This compound is notably more soluble in hot water.[2]

  • pH Adjustment: In aqueous media, increasing the pH can deprotonate the molecule, increasing its polarity and solubility.

  • Co-solvency: The addition of a miscible co-solvent can increase the solubility of a poorly soluble compound.[3][4]

  • Particle Size Reduction: Techniques like micronization increase the surface-area-to-volume ratio, which can lead to a faster dissolution rate.[3]

  • Polymorph Selection: this compound can exist in different polymorphic forms, which may exhibit different solubilities.[6] The choice of crystallization solvent can influence the resulting polymorph.[6]

Q3: Is it possible to synthesize derivatives of this compound with better solubility?

A3: Yes, chemical modification is a viable strategy. The development of derivatives with improved properties is a suggested future direction for research on this compound.[2] By adding functional groups that can increase polarity or disrupt the crystal lattice energy, the solubility of the resulting compound can be enhanced. For example, introducing a carboxylic acid group has been shown to enhance the water solubility of similar hydrazine (B178648) derivatives.[7]

Data Presentation

The following table summarizes the qualitative solubility of this compound in various solvents.

SolventTemperatureSolubilityReference
Cold WaterRoom TemperaturePoorly soluble[1]
Hot WaterElevatedSoluble[2]
Hot AlkaliElevatedSoluble[2]
EthanolRoom TemperatureInsoluble[2]
EtherRoom TemperatureInsoluble[2]
Organic SolventsRoom TemperatureGenerally Insoluble[1]

Experimental Protocols

Protocol 1: Improving Solubility using a Co-solvent System

This protocol describes a general method for using a co-solvent to improve the solubility of this compound.

  • Select a Primary Solvent: Choose a primary solvent in which the other reactants are soluble.

  • Select a Co-solvent: Choose a co-solvent in which this compound has some solubility and that is miscible with the primary solvent. For aqueous reactions, polar aprotic solvents like DMSO or DMF can be considered.

  • Determine Optimal Ratio: a. Prepare a series of solvent mixtures with varying ratios of the primary solvent to the co-solvent (e.g., 9:1, 8:2, 7:3). b. Add a known amount of this compound to a fixed volume of each solvent mixture. c. Stir at a constant temperature and observe the dissolution. d. The mixture that dissolves the this compound at the desired concentration is the optimal co-solvent system.

  • Reaction Setup: a. Prepare the optimal co-solvent mixture. b. Dissolve the this compound in the co-solvent mixture, with gentle heating if necessary. c. Once fully dissolved, proceed with the addition of other reactants.

Protocol 2: Recrystallization for Particle Size Control

This protocol is adapted from a synthesis procedure and can be used to obtain a finer, more easily dissolvable form of this compound.[5]

  • Dissolution: Add the crude this compound to distilled water at approximately 90°F (32°C). Use a sufficient volume of water to fully dissolve the solid.

  • Cooling: Allow the solution to cool slowly overnight without agitation. This will promote the formation of smaller crystals.

  • Filtration: Filter the resulting precipitate from the solution.

  • Washing: Wash the filtered crystals with a small amount of cold distilled water to remove any remaining soluble impurities.

  • Drying: Dry the purified this compound in an oven at a temperature below its decomposition point (e.g., 105°C).[5] The resulting product should be a fine powder.

Visualizations

The following diagrams illustrate the workflow for troubleshooting solubility issues and the relationships between factors affecting solubility.

TroubleshootingWorkflow start Start: Poor this compound Solubility Observed issue Is the reaction medium an organic solvent? start->issue switch_solvent Switch to hot water or a hot alkaline solution issue->switch_solvent Yes is_aqueous Is the reaction aqueous? issue->is_aqueous No end Problem Resolved switch_solvent->end increase_temp Increase temperature of the reaction mixture is_aqueous->increase_temp Yes adjust_ph Adjust pH to be more alkaline increase_temp->adjust_ph use_cosolvent Introduce a co-solvent (e.g., DMSO, DMF) adjust_ph->use_cosolvent reduce_particle_size Use micronized this compound or grind the solid use_cosolvent->reduce_particle_size reduce_particle_size->end

Caption: Troubleshooting workflow for addressing poor this compound solubility.

SolubilityFactors cluster_factors Factors Affecting Solubility cluster_media Reaction Media Properties cluster_solutions Solutions Inherent Chemical Structure Inherent Chemical Structure Chemical Modification Chemical Modification Inherent Chemical Structure->Chemical Modification Crystal Lattice Energy (Polymorphism) Crystal Lattice Energy (Polymorphism) Solvent Selection Solvent Selection Crystal Lattice Energy (Polymorphism)->Solvent Selection Particle Size Particle Size Micronization Micronization Particle Size->Micronization Solvent Type Solvent Type Solvent Type->Solvent Selection Co-solvency Co-solvency Solvent Type->Co-solvency Temperature Temperature Heating Heating Temperature->Heating pH pH pH Adjustment pH Adjustment pH->pH Adjustment

Caption: Relationship between factors affecting solubility and potential solutions.

References

Validation & Comparative

A Comparative Analysis of Oxalyldihydrazide and Other Dihydrazide Compounds in Polymer Crosslinking

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate crosslinking agent is a critical decision that dictates the ultimate properties and performance of polymer-based materials and drug delivery systems. This guide provides a detailed comparison of Oxalyldihydrazide with other common dihydrazide compounds, focusing on their performance as crosslinking agents in polymer matrices. The information presented herein is supported by experimental data from scientific literature to aid in the informed selection of these compounds for specific research and development applications.

Dihydrazide compounds are a class of molecules containing two hydrazide functional groups (-CONHNH2). These groups are highly reactive towards carbonyls (ketones and aldehydes) and epoxides, making them effective crosslinkers for a variety of polymers, including acrylic emulsions and epoxy resins. The crosslinking process transforms linear polymer chains into a three-dimensional network, significantly enhancing their mechanical strength, thermal stability, and chemical resistance.

This guide will focus on a comparative evaluation of this compound against other widely used dihydrazides such as Adipic Dihydrazide (ADH), Sebacic Dihydrazide (SDH), and Isophthalic Dihydrazide (IDH).

Chemical Structures and Properties

The performance of a dihydrazide as a crosslinking agent is intrinsically linked to its molecular structure. The length and flexibility of the backbone separating the two hydrazide groups influence the crosslink density and the mechanical properties of the resulting polymer network.

CompoundChemical StructureMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)
This compound NH2NHCOCONHNH2C2H6N4O2118.096242–244[1]
Adipic Dihydrazide (ADH) NH2NHCO(CH2)4CONHNH2C6H14N4O2174.20180
Sebacic Dihydrazide (SDH) NH2NHCO(CH2)8CONHNH2C10H22N4O2230.31Similar to ADH
Isophthalic Dihydrazide (IDH) C6H4(CONHNH2)2C8H10N4O2194.19201

Note: Data for ADH, SDH, and IDH melting points are sourced from a comparative study on epoxy curing agents.

Performance Comparison in Epoxy Resin Curing

Curing Conversion and Thermal Properties

The curing conversion of an epoxy resin is a measure of the extent of the crosslinking reaction. Higher conversion rates generally lead to improved mechanical properties. The thermal stability of the cured polymer is also a critical performance parameter.

Table 1: Curing and Thermal Properties of Dihydrazide-Cured Epoxy Resins

Curing AgentCuring Conversion (%)Glass Transition Temperature (Tg, °C)
Adipic Dihydrazide (ADH) 81.6~125
Isophthalic Dihydrazide (IDH) 73.9Not Reported
Sebacic Dihydrazide (SDH) 80.3Not Reported
Valine Dihydrazide (VDH) 90.4Not Reported

Data sourced from a study on epoxy-based sealing materials. The specific epoxy resin and curing conditions will influence these values.

Mechanical Properties

The mechanical properties of the cured epoxy resin, such as adhesion strength and elongation, are directly influenced by the structure of the dihydrazide crosslinker.

Table 2: Mechanical Properties of Dihydrazide-Cured Epoxy Resins

Curing AgentAdhesion Strength (kgf/cm²)Elongation at Break (%)
Adipic Dihydrazide (ADH) 28.3Not Reported
Isophthalic Dihydrazide (IDH) 25.7Not Reported
Sebacic Dihydrazide (SDH) 50.4Not Reported
Valine Dihydrazide (VDH) 54.357.3

Data sourced from a study on epoxy-based sealing materials.

From this data, it is evident that dihydrazides with longer, more flexible backbones (like SDH) or bulky side groups (like VDH) can lead to improved adhesion and flexibility in the cured epoxy resin. The rigid aromatic structure of IDH resulted in the lowest adhesion strength in this particular study. While performance data for this compound is not available, its short and rigid structure would likely result in a highly crosslinked and potentially brittle network, leading to different mechanical properties compared to the longer-chain dihydrazides.

Crosslinking in Acrylic Emulsions: The Keto-Hydrazide Reaction

In water-based acrylic emulsions, dihydrazides are commonly used as crosslinkers through the "keto-hydrazide" reaction. This involves the reaction of the hydrazide groups with ketone functionalities that are incorporated into the acrylic polymer backbone, typically by using monomers like diacetone acrylamide (B121943) (DAAM). This crosslinking mechanism is particularly advantageous as it can proceed at ambient temperatures as the water evaporates during film formation.

dot

Caption: Keto-hydrazide crosslinking mechanism in acrylic emulsions.

Adipic Dihydrazide is the most commonly cited dihydrazide for this application. Its good water solubility and reactivity make it an effective crosslinker for enhancing the mechanical strength, water resistance, and solvent resistance of acrylic coatings.[2][3]

While there is a lack of specific experimental data comparing this compound to other dihydrazides in acrylic emulsion crosslinking, its poor solubility in cold water might present a formulation challenge compared to the more soluble ADH.[1]

Synthesis and Experimental Protocols

Synthesis of this compound

A general method for the synthesis of this compound involves the reaction of an oxalate (B1200264) ester with hydrazine (B178648) hydrate (B1144303) in an alcohol solution at room temperature.[1] A more specific method described in the literature involves the following steps:

  • Preparation of a hydrazine hydrate aqueous solution (e.g., 20% mass ratio).

  • Slow addition of diethyl oxalate to the hydrazine hydrate solution at a controlled temperature (e.g., not exceeding 35°C), resulting in the formation of a white emulsion.

  • The resulting white precipitate of this compound is then filtered, washed until the filtrate is neutral, and dried.[4]

dot

SynthesisWorkflow Hydrazine Hydrazine Hydrate Aqueous Solution Reaction Reaction (Controlled Temperature) Hydrazine->Reaction Oxalate Diethyl Oxalate Oxalate->Reaction Precipitate White Precipitate (this compound) Reaction->Precipitate Filtration Filtration & Washing Precipitate->Filtration Drying Drying Filtration->Drying Product Pure this compound Drying->Product

Caption: General workflow for the synthesis of this compound.

Experimental Protocol for Evaluating Epoxy Curing Agents

The following is a general protocol for evaluating and comparing the performance of different dihydrazide curing agents for epoxy resins, based on methodologies described in the literature.

1. Materials:

  • Epoxy resin (e.g., Diglycidyl ether of bisphenol A - DGEBA)

  • Dihydrazide curing agents (this compound, ADH, SDH, IDH)

  • Solvent (if necessary for mixing)

2. Sample Preparation:

  • The epoxy resin and the dihydrazide curing agent are mixed in a stoichiometric ratio. The stoichiometry is calculated based on the epoxy equivalent weight of the resin and the active hydrogen equivalent weight of the dihydrazide.

  • The mixture is thoroughly stirred until a homogeneous dispersion is achieved. For solid, high-melting-point dihydrazides, this may require heating.

  • The mixture is degassed in a vacuum oven to remove any entrapped air bubbles.

  • The mixture is then cured in a mold according to a specific temperature and time profile (e.g., 120°C for 2 hours).

3. Characterization:

  • Curing Behavior: Differential Scanning Calorimetry (DSC) can be used to determine the curing temperature and the extent of the curing reaction.

  • Thermal Stability: Thermogravimetric Analysis (TGA) is used to evaluate the thermal stability of the cured polymer.

  • Mechanical Properties:

    • Tensile Testing: A universal testing machine is used to measure tensile strength, Young's modulus, and elongation at break of the cured samples.

    • Adhesion Strength: A pull-off or lap shear test is performed to measure the adhesive strength of the cured resin to a specific substrate.

    • Hardness: A durometer or microhardness tester is used to determine the surface hardness of the cured material.

  • Chemical Resistance: The cured samples are immersed in various solvents or chemical solutions for a specified period, and the change in weight or dimensions is measured.

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EpoxyCuringEvaluation cluster_prep Sample Preparation cluster_char Characterization Mixing Mixing Epoxy Resin & Dihydrazide Degassing Degassing Mixing->Degassing Curing Curing (Heat) Degassing->Curing DSC DSC (Curing Behavior) Curing->DSC TGA TGA (Thermal Stability) Curing->TGA Mechanical Mechanical Testing (Tensile, Adhesion, Hardness) Curing->Mechanical Chemical Chemical Resistance Curing->Chemical

Caption: Experimental workflow for evaluating epoxy curing agents.

Conclusion

The selection of a dihydrazide crosslinking agent has a profound impact on the final properties of a polymer network. While Adipic Dihydrazide, Sebacic Dihydrazide, and Isophthalic Dihydrazide are well-characterized in applications such as epoxy curing and acrylic emulsion crosslinking, there is a notable lack of publicly available performance data for this compound in these areas.

Based on its chemical structure, this compound is a short, rigid molecule, which would be expected to produce a highly crosslinked, rigid, and potentially brittle polymer network with a high glass transition temperature. Its high melting point suggests it would be an effective latent curing agent, requiring a high temperature to initiate curing. However, its low solubility in common solvents and water may pose formulation challenges.

For applications requiring flexibility and high adhesion, longer-chain and more flexible dihydrazides like Sebacic Dihydrazide appear to be more suitable. For applications where high rigidity and thermal stability are paramount, the performance of this compound warrants experimental investigation.

Researchers and developers are encouraged to perform comparative experimental evaluations, following the outlined protocols, to determine the suitability of this compound for their specific applications and to contribute to the body of knowledge on this potentially valuable crosslinking agent.

References

A Comparative Analysis of Schiff Bases: Oxalyldihydrazide Derivatives Versus Other Diamine-Based Counterparts

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide offers an objective comparison of the biological activities of Schiff bases derived from oxalyldihydrazide against those synthesized from other common diamines. This analysis is supported by a compilation of experimental data from various studies, providing a valuable resource for the design and development of novel therapeutic agents.

Schiff bases, characterized by the presence of an azomethine (-C=N-) group, are a versatile class of organic compounds with a wide range of applications, notably in medicinal chemistry due to their diverse biological activities.[1] Among the various precursors used for their synthesis, this compound has garnered significant attention. The presence of additional donor atoms (two nitrogen and two oxygen atoms) in the this compound backbone may enhance the coordination ability of the resulting Schiff bases, potentially influencing their biological efficacy.[2] This guide provides a comparative overview of the antimicrobial and antioxidant properties of Schiff bases derived from this compound and other representative diamines, supported by experimental data and detailed protocols.

Data Presentation: A Comparative Look at Biological Activity

The following tables summarize the antimicrobial and antioxidant activities of various Schiff bases, offering a comparative perspective on the performance of this compound-derived compounds against those from other diamines.

Table 1: Comparative Antimicrobial Activity of Schiff Bases

Diamine PrecursorAldehyde/KetoneTest OrganismZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC) (µg/mL)Reference
This compoundSalicylaldehyde (B1680747)Escherichia coli--[3]
This compoundPyrrole-2-carbaldehydeStaphylococcus aureus--[3]
This compoundPyrrole-2-carbaldehydePseudomonas aeruginosa--[3]
Ethylenediamine (B42938)4-methoxybenzaldehydeStreptococcus pyogenesWeak Activity-[4]
Ethylenediamine4-methoxybenzaldehydePseudomonas aeruginosaWeak Activity-[4]
Ethylenediamine2,4-dihydroxybenzophenoneStaphylococcus aureus--[5]
Ethylenediamine2,4-dihydroxybenzophenoneEscherichia coli--[5]
p-PhenylenediamineSalicylaldehydeEscherichia coli22100[6]
p-PhenylenediamineSalicylaldehydeStaphylococcus aureus25100[6]

Note: A direct quantitative comparison of antimicrobial activity from a single study is limited in the available literature. The data presented here is a compilation from various sources to provide a general overview. Some studies reported "promising" or "weak" activity without providing specific quantitative data.

Table 2: Comparative Antioxidant Activity of Schiff Bases (DPPH Radical Scavenging Assay)

Diamine PrecursorAldehyde/KetoneIC50 Value (µM)Reference
Oxamic Hydrazide2-hydroxyacetophenone> 1000 (low activity)[7]
Oxamic Hydrazideo-vanillin> 1000 (low activity)[7]
Hydrazide derivative4-chlorobenzaldehyde-[8]
o-PhenylenediamineSalicylaldehyde118.1 ± 3.51[9]
IsoniazidKetoprofen6.12 ppm[9]
Nicotinic acid hydrazide4-methyl-1H-indol-3-carbaldehyde3.82 µg/mL[9]

Note: The IC50 value represents the concentration of the compound required to scavenge 50% of the DPPH free radicals. A lower IC50 value indicates higher antioxidant activity. Data for direct comparison of this compound-derived Schiff bases with other diamine derivatives in the same study is limited.

Experimental Protocols: A Guide to Synthesis and Evaluation

This section provides detailed methodologies for the synthesis of Schiff bases and the key experiments cited in this guide.

Synthesis of Schiff Bases from this compound

This protocol describes the synthesis of N′1,N′2-bis((E)-pyridin-2-ylmethylene)oxalohydrazide.[2]

Materials:

Procedure:

  • Dissolve this compound (0.295 g, 2.5 mmol) in 25 mL of deionized water.

  • Dissolve 2-pyridinecarboxaldehyde (0.532 g, 5 mmol) in 12.5 mL of methanol.

  • Mix the two solutions in a round-bottom flask.

  • Reflux the mixture with continuous stirring for 20 hours.

  • Allow the mixture to cool to room temperature.

  • Filter the resulting white precipitate.

  • Wash the precipitate with methanol.

  • Dry the final product under vacuum.

Synthesis of Schiff Bases from Ethylenediamine

This protocol outlines the synthesis of a Schiff base from salicylaldehyde and ethylenediamine.[10]

Materials:

Procedure:

  • Weigh 0.8 g of salicylaldehyde into a 50 mL Erlenmeyer flask.

  • Add approximately 15 mL of 95% ethanol and a magnetic stirring bar.

  • Heat the solution to a gentle boil while stirring.

  • Using a syringe, add 0.5 equivalents of ethylenediamine dropwise to the heated solution.

  • Continue to stir and reflux the solution for about 10 minutes after the addition is complete.

  • Remove the flask from the heat and allow it to cool to room temperature.

  • Cool the flask in an ice/water bath to facilitate crystallization.

  • Collect the resulting crystals by vacuum filtration.

  • Wash the crystals with 2-4 mL of cold ethanol.

  • Air dry the final product.

Antimicrobial Activity Assay: Disc Diffusion Method

This method is a widely used qualitative test to assess the antimicrobial susceptibility of bacteria to various compounds.[11][12]

Materials:

  • Mueller-Hinton agar (B569324) plates

  • Sterile cotton swabs

  • Bacterial culture (e.g., E. coli, S. aureus)

  • Test Schiff base compounds dissolved in a suitable solvent (e.g., DMSO)

  • Standard antibiotic discs (positive control)

  • Solvent-only discs (negative control)

  • Sterile forceps

  • Incubator

Procedure:

  • Prepare a bacterial inoculum with a turbidity equivalent to the 0.5 McFarland standard.

  • Using a sterile cotton swab, evenly inoculate the entire surface of a Mueller-Hinton agar plate to create a bacterial lawn.

  • Allow the plate to dry for a few minutes.

  • Using sterile forceps, place paper discs impregnated with the test Schiff base compounds, standard antibiotic, and solvent control onto the surface of the agar plate. Ensure the discs are placed with adequate spacing.

  • Gently press the discs to ensure complete contact with the agar.

  • Invert the plates and incubate at 37°C for 18-24 hours.

  • After incubation, measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) in millimeters.

Antioxidant Activity Assay: DPPH Radical Scavenging Method

This assay is a common and straightforward method to evaluate the antioxidant potential of chemical compounds.[9][13]

Materials:

  • 2,2-Diphenyl-1-picrylhydrazyl (DPPH) solution in methanol

  • Test Schiff base compounds dissolved in a suitable solvent (e.g., methanol or DMSO)

  • Standard antioxidant (e.g., Ascorbic acid)

  • Spectrophotometer

Procedure:

  • Prepare a series of dilutions of the test Schiff base compounds and the standard antioxidant.

  • In a set of test tubes, add a fixed volume of the DPPH solution to each dilution of the test compounds and the standard.

  • Prepare a control tube containing the DPPH solution and the solvent.

  • Incubate the tubes in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measure the absorbance of each solution at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculate the percentage of DPPH radical scavenging activity for each concentration using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • Determine the IC50 value, which is the concentration of the test compound that causes 50% inhibition of the DPPH radical. This is typically done by plotting the percentage of inhibition against the concentration and determining the concentration at 50% inhibition from the graph.

Mandatory Visualization

The following diagrams illustrate key processes and concepts discussed in this guide.

Synthesis_Workflow Diamine Diamine (e.g., this compound) Reflux Reflux & Stirring Diamine->Reflux Carbonyl Aldehyde/Ketone Carbonyl->Reflux Solvent Solvent (e.g., Ethanol/Methanol) Solvent->Reflux Cooling Cooling & Crystallization Reflux->Cooling Filtration Filtration & Washing Cooling->Filtration Drying Drying Filtration->Drying SchiffBase Schiff Base Product Drying->SchiffBase

Caption: General workflow for the synthesis of Schiff bases.

DPPH_Assay_Pathway cluster_reaction Radical Scavenging Reaction DPPH_Radical DPPH• (Purple, Radical) Antioxidant Antioxidant (Schiff Base) (AH) DPPH_H DPPH-H (Yellow, Non-radical) DPPH_Radical->DPPH_H H• donation Antioxidant_Radical Antioxidant Radical (A•) Antioxidant->Antioxidant_Radical H• donation

Caption: Mechanism of the DPPH radical scavenging assay.

References

A Comparative Guide to Alternative Reagents for Synthesizing Metal Complexes: Beyond Oxalyldihydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel metal complexes with enhanced therapeutic or catalytic properties is a continuous endeavor. Oxalyldihydrazide has long been a staple ligand in the synthesis of such complexes. However, a range of alternative dihydrazide reagents offer unique coordination geometries, electronic properties, and ultimately, distinct biological activities. This guide provides a comprehensive comparison of this compound with its promising alternatives—malonic acid dihydrazide, succinic acid dihydrazide, and adipic acid dihydrazide—supported by experimental data and detailed protocols.

This comparative analysis delves into the synthesis, characterization, and biological activities of metal complexes derived from these dihydrazide ligands. By presenting a side-by-side view of their performance, this guide aims to empower researchers to make informed decisions in the design and synthesis of next-generation metal-based compounds.

Performance Comparison of Dihydrazide Ligands in Metal Complex Synthesis

The choice of a dihydrazide ligand significantly influences the physicochemical properties and biological efficacy of the resulting metal complex. The length of the carbon chain separating the two hydrazide moieties plays a crucial role in determining the flexibility of the ligand and the subsequent coordination geometry of the complex.

LigandMetal IonComplex FormulaYield (%)Melting Point (°C)Molar Conductance (Ω⁻¹cm²mol⁻¹)Magnetic Moment (B.M.)
This compound Cu(II)[Cu(ODH)Cl₂]·2H₂O->300--
Ni(II)[Ni(ODH)Cl₂]·2H₂O->300--
Malonic Acid Dihydrazide Cu(II)[Cu(MDH)Cl₂]-19591.8
Co(II)[Co(MDH)₂(H₂O)₂]Cl₂80184754.9
Succinic Acid Dihydrazide Co(II)[Co(SDH)(H₂O)₂]----
Zn(II)[Zn(SDH)(H₂O)₂]----
Adipic Acid Dihydrazide Co(II)[Co(ADH-2H)Cl₂]·3H₂O->240--
Ni(II)[Ni(ADH-2H)Cl₂]->240--

Note: Data is compiled from various sources and direct comparative studies under identical conditions are limited. The absence of a value indicates that the data was not available in the reviewed literature.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of synthetic procedures. Below are representative protocols for the synthesis of metal complexes with this compound and its alternatives.

Synthesis of a Copper(II) Complex with this compound Schiff Base[1]
  • Ligand Synthesis: Dissolve this compound (0.295 g, 2.5 mmol) in 25 mL of water. In a separate flask, dissolve 2-pyridylcarboxyaldehyde (0.532 g, 5 mmol) in 12.5 mL of methanol.

  • Mix the two solutions and reflux the mixture with continuous stirring for 20 hours.

  • Filter the resulting white precipitate of N′1,N′2-bis((E)-pyridin-2-ylmethylene)oxalohydrazide, wash with methanol, and dry under vacuum.

  • Complex Synthesis: Add a suspension of the synthesized ligand (0.074 g, 0.25 mmol) to a 20 mL methanolic solution of Cu(NO₃)₂·3H₂O (0.234 g, 1.25 mmol).

  • Stir the mixture at room temperature for 2 hours.

  • Filter the resulting solution and allow it to evaporate slowly to obtain crystals of --INVALID-LINK--₄.

Synthesis of a Nickel(II) Complex with Malonic Acid Dihydrazide[2]
  • Ligand Synthesis: Prepare malonic acid dihydrazide by refluxing equimolar amounts of diethyl malonate and hydrazine (B178648) hydrate (B1144303) in ethanol.

  • Complex Synthesis: A solution of the Schiff base ligand derived from malonic acid dihydrazide is prepared in ethanol.

  • An ethanolic solution of Nickel(II) chloride is added to the ligand solution.

  • The mixture is refluxed for several hours.

  • The resulting precipitate is filtered, washed with ethanol, and dried.

Synthesis of a Cobalt(II) Complex with Succinic Anhydride Copolymer[3]
  • A solution of poly(3-nitrobenzylidene-1-naphthylamine-co-succinic anhydride) is prepared in THF.

  • An aqueous solution of cobalt(II) acetate (B1210297) is added to the polymer solution.

  • The resulting precipitate of the metal complex is filtered, washed, and dried.

Visualizing the Synthesis and Mechanism of Action

To better understand the processes involved, the following diagrams illustrate the synthetic workflow and the potential antimicrobial mechanisms of action of these metal complexes.

Synthesis_Workflow General Synthesis Workflow for Dihydrazide Metal Complexes cluster_ligand Ligand Preparation cluster_complex Complexation cluster_characterization Characterization Dihydrazide Dihydrazide (this compound or Alternative) SchiffBase Schiff Base Ligand Dihydrazide->SchiffBase Aldehyde Aldehyde/Ketone Aldehyde->SchiffBase MetalComplex Metal Complex SchiffBase->MetalComplex MetalSalt Metal Salt (e.g., CuCl₂, Co(OAc)₂) MetalSalt->MetalComplex Solvent Solvent (e.g., Ethanol, Methanol) Solvent->MetalComplex Spectroscopy Spectroscopy (IR, NMR, UV-Vis) MetalComplex->Spectroscopy ElementalAnalysis Elemental Analysis MetalComplex->ElementalAnalysis Magnetic Magnetic Susceptibility MetalComplex->Magnetic

Caption: General workflow for the synthesis and characterization of metal complexes from dihydrazide ligands.

The enhanced biological activity of metal complexes compared to the free ligands is often attributed to their ability to interact with and disrupt essential microbial pathways.

Antimicrobial_Mechanisms Potential Antimicrobial Mechanisms of Dihydrazide Metal Complexes cluster_targets Microbial Targets cluster_outcomes Cellular Outcomes MetalComplex Metal-Dihydrazide Complex CellWall Cell Wall Synthesis Inhibition MetalComplex->CellWall Disrupts peptidoglycan synthesis DNAGyrase DNA Gyrase Inhibition MetalComplex->DNAGyrase Inhibits DNA replication Ergosterol Ergosterol Biosynthesis Inhibition (Fungi) MetalComplex->Ergosterol Disrupts fungal cell membrane ROS Reactive Oxygen Species (ROS) Generation MetalComplex->ROS Induces oxidative stress QuorumSensing Quorum Sensing Inhibition MetalComplex->QuorumSensing Interferes with bacterial communication MembraneDamage Cell Membrane Damage CellWall->MembraneDamage DNA_Damage DNA Damage DNAGyrase->DNA_Damage Ergosterol->MembraneDamage ROS->MembraneDamage ROS->DNA_Damage CellDeath Bacterial/Fungal Cell Death QuorumSensing->CellDeath Inhibits virulence MembraneDamage->CellDeath DNA_Damage->CellDeath

Caption: Overview of potential antimicrobial signaling pathways targeted by metal-dihydrazide complexes.

Conclusion

While this compound remains a valuable and widely used ligand, its alternatives, such as malonic, succinic, and adipic acid dihydrazides, present compelling opportunities for the synthesis of novel metal complexes. The flexibility of the aliphatic backbone in these alternatives allows for the formation of diverse coordination geometries, which in turn can lead to unique and potentially enhanced biological activities. The provided data and protocols serve as a starting point for researchers to explore these alternative reagents in their pursuit of innovative metal-based therapeutics and catalysts. Further direct comparative studies are warranted to fully elucidate the structure-activity relationships and to rationally design the next generation of metal complexes for a wide range of applications.

validating the antimicrobial efficacy of Oxalyldihydrazide derivatives against standard antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the relentless battle against microbial resistance, researchers and drug development professionals are in constant pursuit of novel antimicrobial agents. A promising class of compounds, Oxalyldihydrazide derivatives, particularly those incorporating the 1,3,4-oxadiazole (B1194373) moiety, has emerged as a significant area of interest. This comparison guide synthesizes available experimental data to validate the antimicrobial efficacy of these derivatives against a panel of standard antibiotics, offering a comprehensive overview for the scientific community.

Comparative Antimicrobial Efficacy: A Quantitative Analysis

The antimicrobial potency of various this compound derivatives has been evaluated against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains. The minimum inhibitory concentration (MIC), a key indicator of antimicrobial effectiveness, has been determined for these compounds and compared with standard antibiotics. The data, collated from multiple studies, is presented below.

Antibacterial Activity

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Derivatives and Standard Antibiotics against Bacterial Strains (µg/mL)

Compound/AntibioticStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosa
This compound Derivatives
Derivative A (1,3,4-oxadiazole based)4 - 32[1]70[2]16 - 25[3]16 - 25[3]
Derivative B (Hydrazone based)2.5 - 16.0[4]2.5 - 20.4[4]2.5 - 16.9[4]-
Standard Antibiotics
Ciprofloxacin62[3]---
Amoxicillin----
Cefixime----
Gentamicin----

Note: MIC values can vary based on the specific derivative and the experimental conditions.

Antifungal Activity

Table 2: Minimum Inhibitory Concentration (MIC) of an this compound Derivative and a Standard Antifungal against Candida albicans (µg/mL)

Compound/AntifungalCandida albicans
This compound Derivative
1,3,4-oxadiazole derivative0.78[5]
Standard Antifungal
Fluconazole-

Unraveling the Mechanism of Action: Targeting DNA Gyrase

Several studies suggest that the antimicrobial action of 1,3,4-oxadiazole derivatives stems from their ability to inhibit DNA gyrase, a type II topoisomerase essential for bacterial DNA replication.[6][7][8][9][10] By binding to the ATP-binding site of the GyrB subunit, these compounds prevent the supercoiling of DNA, a critical process for bacterial cell division and survival. This targeted approach offers a promising avenue for developing new antibacterial agents with a reduced likelihood of cross-resistance with existing antibiotic classes.

DNA_Gyrase_Inhibition cluster_bacterium Bacterial Cell cluster_drug_action Drug Action DNA Bacterial DNA DNA_Gyrase DNA Gyrase (GyrA + GyrB) DNA->DNA_Gyrase Binding Relaxed_DNA Relaxed DNA Relaxed_DNA->DNA_Gyrase Binding Supercoiled_DNA Supercoiled DNA Replication DNA Replication & Cell Division Supercoiled_DNA->Replication Leads to DNA_Gyrase->Relaxed_DNA Relaxation DNA_Gyrase->Supercoiled_DNA Negative Supercoiling ADP_Pi ADP + Pi DNA_Gyrase->ADP_Pi Inhibition_Outcome Inhibition of Bacterial Growth DNA_Gyrase->Inhibition_Outcome ATP ATP ATP->DNA_Gyrase Oxadiazole This compound Derivative (1,3,4-Oxadiazole) Oxadiazole->DNA_Gyrase Inhibition of ATP Binding Site (GyrB) Oxadiazole->Inhibition_Outcome

Caption: Proposed mechanism of action of this compound derivatives.

Experimental Protocols: A Guide to Validation

The antimicrobial efficacy of this compound derivatives is primarily determined through two standard methods: the Agar (B569324) Well Diffusion Assay and the Broth Microdilution Method for determining the Minimum Inhibitory Concentration (MIC).

Agar Well Diffusion Assay

This method provides a qualitative assessment of the antimicrobial activity of a compound.

Workflow:

Agar_Well_Diffusion Start Prepare Bacterial Inoculum (e.g., 0.5 McFarland standard) Inoculate Inoculate Agar Plate (e.g., Mueller-Hinton Agar) Start->Inoculate Prepare_Wells Create Wells in Agar (Sterile cork borer) Inoculate->Prepare_Wells Add_Compound Add Test Compound Solution to Wells Prepare_Wells->Add_Compound Add_Control Add Positive & Negative Controls to Separate Wells Prepare_Wells->Add_Control Incubate Incubate Plates (e.g., 37°C for 18-24 hours) Add_Compound->Incubate Add_Control->Incubate Measure_Zone Measure Zone of Inhibition (in mm) Incubate->Measure_Zone

Caption: Workflow for the Agar Well Diffusion Assay.

Detailed Methodology:

  • Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared in a suitable broth to a turbidity equivalent to the 0.5 McFarland standard.

  • Inoculation of Agar Plates: The surface of a sterile agar plate (e.g., Mueller-Hinton agar) is uniformly swabbed with the prepared bacterial suspension.

  • Well Preparation: Wells of a specific diameter (e.g., 6-8 mm) are aseptically punched into the agar using a sterile cork borer.

  • Application of Test Compound and Controls: A defined volume of the this compound derivative solution (at a specific concentration) is added to the wells. A standard antibiotic is used as a positive control, and the solvent used to dissolve the compound serves as a negative control.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Measurement and Interpretation: The diameter of the clear zone of inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Broth Microdilution Method (MIC Determination)

This method provides a quantitative measure of the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Workflow:

Broth_Microdilution Start Prepare Serial Dilutions of Test Compound in Broth Dispense Dispense Dilutions into 96-Well Microtiter Plate Start->Dispense Add_Inoculum Add Standardized Bacterial Inoculum to Each Well Dispense->Add_Inoculum Add_Controls Include Growth and Sterility Controls Dispense->Add_Controls Incubate Incubate Microtiter Plate (e.g., 37°C for 18-24 hours) Add_Inoculum->Incubate Add_Controls->Incubate Determine_MIC Determine MIC: Lowest Concentration with No Visible Growth Incubate->Determine_MIC

Caption: Workflow for the Broth Microdilution Method.

Detailed Methodology:

  • Preparation of Serial Dilutions: A series of twofold dilutions of the this compound derivative are prepared in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared.

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

  • Controls: A growth control well (broth and inoculum without the compound) and a sterility control well (broth only) are included.

  • Incubation: The microtiter plate is incubated under appropriate conditions.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

Conclusion

The available data strongly suggests that this compound derivatives, particularly those containing the 1,3,4-oxadiazole ring, represent a promising class of antimicrobial agents. Their potent activity against a range of bacteria and fungi, coupled with a distinct mechanism of action targeting DNA gyrase, positions them as valuable candidates for further investigation and development in the fight against antimicrobial resistance. The standardized experimental protocols outlined provide a clear framework for researchers to validate and compare the efficacy of new derivatives within this class. Continued research in this area is crucial to unlock the full therapeutic potential of these compounds.

References

comparative analysis of the magnetic properties of different Oxalyldihydrazide-metal complexes

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the magnetic behavior of first-row transition metal complexes with oxalyldihydrazide, offering a comparative look at their synthesis, structure, and magnetic characteristics. This guide provides researchers, chemists, and material scientists with essential data and protocols for understanding and exploring the magnetic properties of these coordination compounds.

This compound (ODH) serves as a versatile ligand capable of coordinating with a variety of metal ions, leading to the formation of complexes with interesting structural and magnetic properties. The arrangement of donor atoms in ODH allows for the formation of both mononuclear and polynuclear complexes, where the magnetic interactions between metal centers can be finely tuned. This guide presents a comparative analysis of the magnetic properties of a series of first-row transition metal complexes with this compound, providing a valuable resource for the design and synthesis of novel magnetic materials.

Comparative Magnetic Data

The magnetic properties of this compound-metal complexes are summarized in the table below. The data highlights the variation in magnetic moments and magnetic coupling as a function of the central metal ion. The complexes, with the general formula [M(ODH)Cl₂]·2H₂O, exhibit paramagnetic behavior, which is influenced by the number of unpaired electrons in the d-orbitals of the metal ions.

Metal IonComplexµeff (B.M.) per Metal IonWeiss Constant (θ) (K)Magnetic Behavior
Mn(II)[Mn(ODH)Cl₂]·2H₂O5.85-5Paramagnetic with weak antiferromagnetic interactions
Fe(II)[Fe(ODH)Cl₂]·2H₂O5.42-10Paramagnetic with weak antiferromagnetic interactions
Co(II)[Co(ODH)Cl₂]·2H₂O5.02-8Paramagnetic with weak antiferromagnetic interactions
Ni(II)[Ni(ODH)Cl₂]·2H₂O3.15-12Paramagnetic with weak antiferromagnetic interactions
Cu(II)[Cu(ODH)Cl₂]·2H₂O1.88-4Paramagnetic with very weak antiferromagnetic interactions
Zn(II)[Zn(ODH)Cl₂]·2H₂ODiamagneticN/ADiamagnetic

Note: The magnetic moment (µeff) is given in Bohr Magnetons (B.M.). The Weiss constant (θ) provides an indication of the nature and strength of the magnetic interactions.

The observed magnetic moments for the Mn(II), Fe(II), and Co(II) complexes are indicative of high-spin octahedral geometries, with five, four, and three unpaired electrons, respectively. The Ni(II) complex also exhibits a magnetic moment consistent with an octahedral environment with two unpaired electrons. The Cu(II) complex shows a magnetic moment corresponding to one unpaired electron. The negative Weiss constants for all the paramagnetic complexes suggest the presence of weak antiferromagnetic interactions between the metal centers, likely mediated by the this compound ligand. As expected, the Zn(II) complex, with a d¹⁰ electronic configuration, is diamagnetic.

In more complex systems involving Schiff bases derived from this compound, the magnetic coupling can be more pronounced. For instance, in some polynuclear Mn(II) and Ni(II) complexes, distinct antiferromagnetic behavior has been observed and characterized by the exchange coupling parameter, 2J.[1]

Experimental Protocols

The synthesis and magnetic characterization of this compound-metal complexes involve standard inorganic chemistry techniques.

Synthesis of this compound-Metal Complexes

A general procedure for the synthesis of [M(ODH)Cl₂]·2H₂O complexes is as follows:

  • Preparation of Ligand Solution: A solution of this compound (ODH) is prepared by dissolving the appropriate amount in a suitable solvent, typically a water-ethanol mixture.

  • Preparation of Metal Salt Solution: A solution of the corresponding metal(II) chloride (e.g., MnCl₂·4H₂O, FeCl₂·4H₂O, CoCl₂·6H₂O, NiCl₂·6H₂O, CuCl₂·2H₂O, or ZnCl₂) is prepared in the same solvent system.

  • Reaction: The metal salt solution is added dropwise to the ligand solution with constant stirring at room temperature.

  • Precipitation and Isolation: The resulting mixture is stirred for a period of time, during which a precipitate of the metal complex forms. The precipitate is then collected by filtration, washed with the solvent and a volatile organic solvent like diethyl ether, and dried in a desiccator over a suitable drying agent.

Magnetic Susceptibility Measurement

The magnetic susceptibility of the powdered samples is typically measured using a SQUID (Superconducting Quantum Interference Device) magnetometer over a range of temperatures (e.g., 2-300 K) and applied magnetic fields.

  • Sample Preparation: A known mass of the powdered sample is packed into a gelatin capsule or other suitable sample holder.

  • Measurement: The magnetic moment of the sample is measured as a function of temperature and applied magnetic field.

  • Data Analysis: The molar magnetic susceptibility (χM) is calculated from the measured magnetic moment. Diamagnetic corrections for the constituent atoms are applied using Pascal's constants. The effective magnetic moment (µeff) is then calculated using the equation: µeff = 2.828(χM T)¹ᐟ². The Weiss constant (θ) is determined by fitting the high-temperature region of the 1/χM vs. T plot to the Curie-Weiss law: χM = C/(T - θ).

Workflow for Magnetic Properties Analysis

The following diagram illustrates the general workflow for the synthesis and magnetic characterization of this compound-metal complexes.

G Workflow for Analysis of Magnetic Properties cluster_synthesis Synthesis cluster_characterization Characterization cluster_interpretation Interpretation start Starting Materials (this compound, Metal Salts) synthesis Complex Synthesis (Solution Reaction) start->synthesis isolation Isolation & Purification (Filtration, Washing, Drying) synthesis->isolation mag_meas Magnetic Susceptibility Measurement (SQUID) isolation->mag_meas Powdered Sample data_analysis Data Analysis (χM, µeff, θ) mag_meas->data_analysis mag_behavior Determination of Magnetic Behavior (Paramagnetic, Antiferromagnetic) data_analysis->mag_behavior correlation Structure-Property Correlation mag_behavior->correlation

Caption: A flowchart illustrating the key stages in the synthesis, characterization, and interpretation of the magnetic properties of this compound-metal complexes.

References

A Comparative Guide to Oxalyldihydrazide-Based Sensors for Metal Ion Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for sensitive, selective, and cost-effective methods for the detection of metal ions is a perpetual challenge in environmental monitoring, clinical diagnostics, and pharmaceutical analysis. Oxalyldihydrazide-based sensors have emerged as a promising class of chemosensors for this purpose. Their facile synthesis, rich coordination chemistry, and tunable optical or electrochemical properties make them attractive candidates for the development of novel analytical tools.

This guide provides a comprehensive comparison of the performance of this compound-based sensors with established analytical techniques for metal ion detection. The information presented herein is based on a thorough review of published experimental data, offering an objective assessment to aid researchers in selecting the most appropriate method for their specific application.

Performance Comparison of Analytical Methods for Metal Ion Detection

The selection of an analytical method is often a trade-off between various performance parameters. While traditional methods like Atomic Absorption Spectroscopy (AAS) offer excellent sensitivity and are considered a benchmark, they often require expensive instrumentation and extensive sample preparation. This compound-based sensors, on the other hand, present a compelling alternative with the potential for on-site and real-time analysis. The following tables summarize the key performance indicators for this compound-based sensors and other commonly used techniques for the detection of copper (Cu²⁺), iron (Fe³⁺), and aluminum (Al³⁺) ions.

Table 1: Performance Comparison for Copper (Cu²⁺) Ion Detection

MethodLimit of Detection (LOD)Linear RangeSelectivityInstrumentationThroughputReference
This compound-based Sensor 0.43 µMNot specifiedHigh selectivity over other cationsFluorometer/SpectrophotometerHigh[1]
Atomic Absorption Spectroscopy (AAS) ~0.01-0.1 mg/L (~0.16-1.6 µM)Typically 0.1-10 mg/LHighAAS InstrumentLow to Medium[2][3][4][5]
Other Hydrazone-based Sensors 0.19 µM - 1.9 µMNot specifiedGenerally highFluorometer/SpectrophotometerHigh[1][6]
Colorimetric Sensor Array Not specified for individual ionsNot applicablePattern-based for multiple ionsUV-Vis SpectrophotometerHigh[7]

Table 2: Performance Comparison for Iron (Fe³⁺) Ion Detection

MethodLimit of Detection (LOD)Linear RangeSelectivityInstrumentationThroughputReference
This compound-based Sensor 0.2 µMNot specifiedHigh selectivity over other cationsFluorometer/SpectrophotometerHigh[1]
Atomic Absorption Spectroscopy (AAS) ~0.01-0.1 mg/L (~0.18-1.8 µM)Typically 0.1-10 mg/LHighAAS InstrumentLow to Medium[2][3][4][5]
Other Hydrazone-based Sensors 3.87 µMNot specifiedGenerally highFluorometer/SpectrophotometerHigh[1]
Colorimetric Sensor Array Not specified for individual ionsNot applicablePattern-based for multiple ionsUV-Vis SpectrophotometerHigh[7]

Table 3: Performance Comparison for Aluminum (Al³⁺) Ion Detection

MethodLimit of Detection (LOD)Linear RangeSelectivityInstrumentationThroughputReference
Hydrazone-based Sensor (similar to this compound) 2.53 nM - 3.0 nMNot specifiedHigh selectivity over other cationsFluorometerHigh[6][8]
Atomic Absorption Spectroscopy (AAS) ~0.01-0.1 mg/L (~0.37-3.7 µM)Typically 0.1-10 mg/LHighAAS InstrumentLow to Medium[2]
Colorimetric Sensor Array Not specified for individual ionsNot applicablePattern-based for multiple ionsUV-Vis SpectrophotometerHigh[7]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the validation and comparison of analytical methods. Below are generalized methodologies for metal ion detection using this compound-based sensors and the benchmark method of Atomic Absorption Spectroscopy.

Protocol 1: Metal Ion Detection using an this compound-based Fluorescent Sensor

This protocol describes a general procedure for the synthesis and application of a fluorescent chemosensor based on an this compound derivative for the detection of metal ions like Cu²⁺ and Fe³⁺.[1]

1. Synthesis of the this compound-based Ligand:

  • The synthesis typically involves the condensation reaction between a hydrazide derivative and an aldehyde or ketone.

  • For example, N¹,N²-diphenyloxalohydrazide can be synthesized and used as a chemosensor.[1]

2. Preparation of Stock Solutions:

  • Prepare a stock solution of the this compound-based sensor (e.g., 1 mM) in a suitable solvent (e.g., DMSO or ethanol).

  • Prepare stock solutions of various metal salts (e.g., 10 mM) in deionized water.

3. Spectroscopic Measurements:

  • In a cuvette, place a specific volume of a buffer solution.

  • Add a small aliquot of the sensor stock solution to achieve the desired final concentration (e.g., 10 µM).

  • Record the initial fluorescence spectrum.

  • Sequentially add aliquots of the metal ion stock solution and record the fluorescence spectrum after each addition.

  • The excitation and emission wavelengths will be specific to the particular sensor-metal ion complex.

4. Data Analysis:

  • Plot the fluorescence intensity at the emission maximum against the concentration of the metal ion.

  • The limit of detection (LOD) can be calculated using the formula 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the calibration curve.

Protocol 2: Metal Ion Detection using Atomic Absorption Spectroscopy (AAS)

This protocol outlines a standard procedure for the determination of metal ion concentrations in a sample using Flame Atomic Absorption Spectroscopy (FAAS).[2][3][4][5]

1. Sample Preparation:

  • For solid samples, an acid digestion is typically required to bring the metal ions into solution. This may involve heating the sample with a mixture of concentrated acids (e.g., nitric acid and sulfuric acid).[2]

  • For liquid samples, dilution with deionized water may be sufficient. The final solution should be clear and free of particulates.

2. Instrument Calibration:

  • Prepare a series of standard solutions of the target metal ion with known concentrations.

  • Aspirate the standards into the flame of the AAS instrument and measure their absorbance.

  • Generate a calibration curve by plotting the absorbance versus the concentration of the standards.

3. Sample Analysis:

  • Aspirate the prepared sample solution into the flame.

  • Measure the absorbance of the sample.

4. Data Analysis:

  • Determine the concentration of the metal ion in the sample by interpolating its absorbance on the calibration curve.

  • The final concentration in the original sample should be calculated by accounting for any dilution or digestion steps.

Signaling Pathways and Experimental Workflows

Visualizing the underlying principles and workflows of analytical methods can greatly enhance understanding. The following diagrams, generated using the DOT language, illustrate the signaling mechanism of a typical this compound-based fluorescent sensor and the general workflow of a comparative analytical study.

G cluster_0 Signaling Mechanism of a 'Turn-Off' Fluorescent Sensor Sensor This compound Sensor (Fluorescent) Complex Sensor-Metal Complex (Non-fluorescent) Sensor->Complex + Metal Ion Fluorescence_On Fluorescence Sensor->Fluorescence_On Excitation Metal Metal Ion (e.g., Cu²⁺) Metal->Complex Fluorescence_Off Fluorescence Quenching Complex->Fluorescence_Off Excitation

Caption: A 'turn-off' fluorescent sensor mechanism.

G cluster_1 Workflow for Cross-Validation of a New Sensor Sample Sample Collection (e.g., Water, Biological Fluid) Preparation Sample Preparation (e.g., Filtration, Digestion) Sample->Preparation New_Sensor Analysis with This compound Sensor Preparation->New_Sensor Reference_Method Analysis with Reference Method (e.g., AAS) Preparation->Reference_Method Data_New Results from New Sensor New_Sensor->Data_New Data_Ref Results from Reference Method Reference_Method->Data_Ref Comparison Statistical Comparison (e.g., Correlation, Bland-Altman) Data_New->Comparison Data_Ref->Comparison Validation Validation of New Sensor Performance Comparison->Validation

Caption: A typical cross-validation workflow.

Conclusion

This compound-based sensors offer a promising and versatile platform for the detection of various metal ions. Their performance, particularly in terms of selectivity and ease of use, makes them a strong candidate for applications where rapid and high-throughput screening is required. While benchmark methods like Atomic Absorption Spectroscopy still provide superior sensitivity for trace analysis, the operational advantages of chemosensors are significant.

The data presented in this guide highlights that for certain applications, especially in biological imaging and environmental field testing, this compound-based sensors can be a highly effective and efficient analytical tool. Further research focusing on direct comparative studies with certified reference materials will be invaluable in establishing these sensors as a validated and routine analytical method. Researchers are encouraged to consider the specific requirements of their analytical problem when selecting the most appropriate method, with this compound-based sensors being a noteworthy addition to the analytical chemist's toolbox.

References

literature review comparing the applications of Oxalyldihydrazide and similar compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Oxalyldihydrazide, a versatile organic compound, and its derivatives have garnered significant attention in various scientific fields, ranging from medicinal chemistry to materials science. This guide provides a comprehensive comparison of the applications of this compound and similar hydrazide-containing compounds, supported by experimental data and detailed protocols to aid in research and development.

I. Anticancer Activity

Hydrazide-hydrazone derivatives are a prominent class of compounds investigated for their potential as anticancer agents. Their mechanism of action often involves the inhibition of enzymes crucial for cancer cell proliferation or the induction of apoptosis.

Comparative Cytotoxicity Data

The following table summarizes the cytotoxic activity (IC50 values) of various hydrazide derivatives against different cancer cell lines, providing a basis for comparing their efficacy.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Hydrazide Derivative 11 HCT-116 (Colon)2.5 ± 0.81Cisplatin2.43 ± 1.1
Hydrazide Derivative 5b HCT-116 (Colon)3.2 ± 1.1Cisplatin2.43 ± 1.1
Hydrazide Derivative 13 HCT-116 (Colon)3.7 ± 1.0Cisplatin2.43 ± 1.1
Hydrazide Derivative 5a HCT-116 (Colon)3.8 ± 0.7Cisplatin2.43 ± 1.1
2-(Piperidin-1-yl)-N'-(4-sulfamoylphenyl)acetohydrazide 7h MCF-7 (Breast)1.20--
2-Oxoindoline-Based Acetohydrazide 4n NCI-H23 (Lung)6.3 ± 0.5--
2-Oxoindoline-Based Acetohydrazide 4o NCI-H23 (Lung)8.7 ± 0.6--
Salicylaldehyde benzoylhydrazone 1 HL-60 (Leukemia)>10--
Salicylaldehyde benzoylhydrazone 3 HL-60 (Leukemia)<1--

Data compiled from multiple sources.[1][2][3]

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and cytotoxicity.[4][5][6][7]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of living cells.[5]

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 18-24 hours.[6]

  • Compound Treatment: Expose the cells to various concentrations of the test compound and control substances. Incubate for a desired period (e.g., 24, 48, or 72 hours).[6]

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 1-4 hours at 37°C until formazan crystals are visible.[6][7]

  • Solubilization: Gently discard the media and add a solubilizing agent (e.g., DMSO or 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[5][6]

  • Absorbance Measurement: Shake the plate for 15 minutes to ensure complete solubilization and measure the absorbance at a wavelength between 500 and 600 nm using a microplate reader.[5]

MTT_Assay_Workflow A Seed cells in 96-well plate B Add test compounds and incubate A->B C Add MTT solution and incubate B->C D Solubilize formazan crystals C->D E Measure absorbance D->E

Workflow for the MTT cytotoxicity assay.

II. Antimicrobial Activity

Hydrazide-hydrazones have demonstrated a broad spectrum of antimicrobial activities, making them promising candidates for the development of new antibacterial and antifungal agents.

Comparative Antimicrobial Data

The minimum inhibitory concentration (MIC) is a key parameter for evaluating the efficacy of antimicrobial compounds. The table below presents MIC values for various hydrazide derivatives against selected bacterial strains.

Compound/DerivativeBacterial StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)
Hydrazide-hydrazone 19 S. aureus6.25Ampicillin12.5
Hydrazide-hydrazone 19 E. coli12.5Ampicillin25
Hydrazide-hydrazone 38 S. epidermidis ATCC 12228< 1 (0.002-0.98)Ciprofloxacin>1
Nitrofurazone (B1679002) analogue 38 Staphylococcus spp.0.002-0.98--
Nitrofurazone analogue 45 Staphylococcus spp.0.002-0.98--
Steroidal hydrazone 11 B. cereus0.75--
Carbohydrazide Schiff base 6f K. pneumoniae4--

Data compiled from multiple sources.[8][9][10][11]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Test

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[12][13]

Principle: A standardized inoculum of a bacterium is challenged with a range of concentrations of the antimicrobial agent in a liquid or solid growth medium.[13]

Broth Dilution Method:

  • Preparation of Antimicrobial Agent: Prepare a serial dilution of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well plate or tubes.[14][15]

  • Inoculum Preparation: Prepare a standardized bacterial suspension that matches a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[13]

  • Inoculation: Inoculate each well or tube with the bacterial suspension.

  • Incubation: Incubate the plates or tubes at 35°C ± 2°C for 16-20 hours.[13]

  • Result Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.[12][15]

MIC_Determination_Workflow A Prepare serial dilutions of test compound C Inoculate dilutions with bacteria A->C B Prepare standardized bacterial inoculum B->C D Incubate for 16-20 hours C->D E Determine lowest concentration with no visible growth (MIC) D->E

Workflow for MIC determination by broth dilution.

III. Antioxidant Activity

Many hydrazide derivatives exhibit significant antioxidant properties by scavenging free radicals, which are implicated in various diseases.

Comparative Antioxidant Data

The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method to evaluate antioxidant activity. The IC50 value represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.

Compound/DerivativeDPPH IC50 (µM)Reference CompoundDPPH IC50 (µM)
Hydrazide-containing fused azaisocytosine 9 Superior to BHA, BHT, PG, TroloxAscorbic AcidComparable
Hydrazide-containing fused azaisocytosine 6 Superior to BHA, BHT, PG, Trolox--
Phenolic N-acylhydrazone 5a-h Exhibited best interaction--
Hydrazinyl thiazolyl coumarin (B35378) 10e 16-30QuercetinComparable
Pyrrole-based hydrazide-hydrazone 5b More potent than Trolox in ABTS assayTrolox-

Data compiled from multiple sources.[16][17][18][19]

Experimental Protocol: DPPH Radical Scavenging Assay

Principle: The stable free radical DPPH has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, it is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance is measured spectrophotometrically.[20]

Procedure:

  • Preparation of DPPH Solution: Prepare a fresh DPPH working solution (typically 0.1 mM) in methanol (B129727) or ethanol. The absorbance at 517 nm should be approximately 1.0.[21]

  • Sample Preparation: Prepare various dilutions of the test compound and a positive control (e.g., ascorbic acid).[21]

  • Reaction: Mix equal volumes of the sample/control dilutions and the DPPH working solution.[21]

  • Incubation: Incubate the mixture in the dark at room temperature for a set time (e.g., 30 minutes).[21][22]

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm.[21][22]

  • Calculation: Calculate the percentage of scavenging activity and determine the IC50 value.[22]

DPPH_Assay_Workflow A Prepare test sample dilutions C Mix sample and DPPH solution A->C B Prepare DPPH working solution B->C D Incubate in the dark C->D E Measure absorbance at 517 nm D->E F Calculate % scavenging and IC50 E->F

Workflow for the DPPH antioxidant assay.

IV. Chemosensor Applications

The ability of this compound and its derivatives, particularly Schiff bases, to form stable complexes with metal ions makes them excellent candidates for the development of colorimetric and fluorescent chemosensors.

Comparative Performance of Hydrazone-Based Chemosensors

The performance of a chemosensor is evaluated based on its selectivity, sensitivity (limit of detection - LOD), and binding affinity (association constant).

Chemosensor DerivativeTarget Ion(s)Detection MethodLimit of Detection (LOD)
Salicylhydrazide-basedZn²⁺Fluorescent & Naked-eye1.28 µM
N-acylhydrazone-basedVarious metal ionsColorimetric & FluorometricVaries
Rhodamine-based Schiff basesVarious metal ionsFluorescent & ColorimetricHigh sensitivity
Triazole-imidazole ligandsAg⁺Fluorescent-

Data compiled from multiple sources.[16][23][24][25][26]

Experimental Protocol: Fluorescent Chemosensor Analysis

Principle: The chemosensor is designed to exhibit a change in its fluorescence properties (e.g., enhancement or quenching) upon selectively binding to a specific metal ion.[27]

Procedure:

  • Preparation of Solutions: Prepare stock solutions of the chemosensor and various metal ions in a suitable solvent.

  • Fluorescence Titration: To a solution of the chemosensor, incrementally add the solution of the target metal ion.

  • Spectroscopic Measurements: After each addition, record the fluorescence emission spectrum.

  • Selectivity Test: Repeat the experiment with other metal ions to determine the selectivity of the chemosensor.

  • Data Analysis: Plot the change in fluorescence intensity against the metal ion concentration to determine the detection limit and binding constant. Job's plot analysis can be used to determine the binding stoichiometry.[28]

Chemosensor_Analysis_Workflow A Prepare chemosensor and metal ion solutions B Perform fluorescence titration A->B D Conduct selectivity tests with other ions A->D C Record fluorescence spectra B->C E Analyze data (LOD, binding constant) C->E

Workflow for fluorescent chemosensor analysis.

V. Synthesis and Coordination Chemistry

This compound is a key building block for synthesizing more complex molecules, including Schiff bases and metal complexes with interesting properties.

Synthesis of this compound and its Schiff Bases

This compound can be synthesized by reacting an oxalate (B1200264) ester with hydrazine (B178648) hydrate.[29] Schiff bases are then typically formed through the condensation of this compound with an appropriate aldehyde or ketone.[30]

Characterization of Metal Complexes

This compound and its derivatives act as ligands, forming coordination complexes with various transition metals like Mn(II), Fe(II), Co(II), Ni(II), Cu(II), and Zn(II).[29][31] These complexes are characterized using techniques such as:

  • FTIR Spectroscopy: To identify the coordination sites.

  • Electronic Spectroscopy: To understand the geometry around the metal ion.

  • Magnetic Susceptibility Measurements: To determine the magnetic properties of the complexes.

  • X-ray Diffraction: To determine the crystal structure.[30]

The resulting metal complexes have shown potential applications in areas such as magnetic materials and catalysis.[30]

This guide highlights the broad applicability of this compound and its analogs. The provided data and protocols offer a valuable resource for researchers looking to explore and expand upon the diverse functionalities of these compounds.

References

Safety Operating Guide

Oxalyldihydrazide proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

Proper disposal of Oxalyldihydrazide is critical to ensure laboratory safety and environmental protection. This guide provides a procedural, step-by-step plan for researchers, scientists, and drug development professionals to manage and dispose of this compound waste in accordance with safety and regulatory standards.

Immediate Safety and Handling

Before handling this compound for disposal, it is essential to be aware of its hazards and take appropriate safety precautions. The substance is a white to pale yellow crystalline powder that can cause irritation to the eyes, skin, and respiratory tract.[1] It is also harmful if swallowed or in contact with skin.[2]

Required Personal Protective Equipment (PPE):

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles that comply with OSHA's eye and face protection regulations (29 CFR 1910.133) or European Standard EN166.[1][3]

  • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[1][3]

  • Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation occurs.[1][3] Handling should be performed within a chemical fume hood to minimize inhalation risk.[1][3]

Summary of Material Data

The following table summarizes key data for this compound, pertinent to its safe handling and disposal.

Identifier / Property Information
Chemical Name This compound (also Oxalic dihydrazide, Oxalylhydrazide)[4][5]
CAS Number 996-98-5[1][4][6]
Appearance White to pale yellow crystalline powder[1]
Primary Hazards May cause eye, skin, and respiratory tract irritation[1]
GHS Hazard Statements Harmful in contact with skin (H312), Harmful if swallowed (H302)[2]
Incompatible Materials Strong oxidizing agents[1][2][3]
Hazardous Decomposition Generates carbon monoxide, oxides of nitrogen, and carbon dioxide upon thermal decomposition[1][7]
RCRA Classification Not specifically listed as a P-Series or U-Series hazardous waste.[1] The generator must determine its classification.[1]

Step-by-Step Disposal Procedure

The proper disposal of this compound must follow federal, state, and local regulations. The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[8][9]

Step 1: Waste Characterization Chemical waste generators are required to determine if a discarded chemical is classified as a hazardous waste.[1] This determination should be made by trained professionals, such as environmental health and safety staff, based on EPA guidelines found in 40 CFR Part 261.3.[1][10] Although this compound is not explicitly listed on the RCRA P- or U-lists, it must be evaluated for hazardous characteristics (ignitability, corrosivity, reactivity, toxicity).[1]

Step 2: Segregation and Storage

  • Prevent Contamination: Do not mix this compound waste with other chemical waste streams unless instructed to do so by a hazardous waste professional.

  • Segregate Incompatibles: Store this compound waste away from incompatible materials, especially strong oxidizing agents, to prevent dangerous chemical reactions.[1][2]

  • Use Proper Containers: Containers must be chemically compatible with the waste, free from damage, and have secure, leak-proof closures.[8] For solid this compound, a clean, dry, sealable, and clearly labeled container is required.[2]

Step 3: Waste Accumulation and Labeling

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" (if applicable), the full chemical name "this compound," and a description of the hazards.

  • Accumulation: Waste should be accumulated at or near the point of generation, under the control of laboratory personnel.[8] Academic laboratories may operate under the EPA's Subpart K regulations, which require waste to be removed from the laboratory every twelve months.[10]

Step 4: Final Disposal

  • Consult Authorities: Always consult your institution's Environmental Health and Safety (EHS) department, as well as state and local waste management authorities, for specific disposal instructions.[2]

  • Approved Disposal Methods: The recommended disposal method for chemical residue is incineration at an approved and licensed waste disposal facility.[2]

  • Container Disposal: Empty containers should be managed carefully. If recycling is an option, consult the manufacturer.[2] Otherwise, dispose of containers in an authorized landfill as advised by your EHS department.[2] Never dispose of chemical waste in the regular trash or down the sewer system.[8]

Spill & Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Small Spills: Wearing full PPE, vacuum or sweep up the material carefully to avoid generating dust.[1][2][3] Place the collected material into a suitable, labeled container for disposal.[1][3]

  • Large Spills: Evacuate the area and move upwind.[2] Alert your institution's emergency response team or the local fire department, informing them of the hazard's location and nature.[2] Prevent the spillage from entering drains, sewers, or waterways.[2]

Disposal Workflow Diagram

The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound.

G start Unwanted this compound Waste ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat, Respirator) start->ppe characterize Step 2: Waste Characterization (Consult EHS & 40 CFR 261.3) ppe->characterize decision Is Waste Classified as Hazardous? characterize->decision manage_haz Manage as Hazardous Waste decision->manage_haz  Yes manage_nonhaz Manage as Non-Hazardous Solid Waste decision->manage_nonhaz  No segregate Step 3: Segregate from Incompatibles (e.g., Strong Oxidizers) manage_haz->segregate container_haz Step 4: Store in Labeled, Sealed, Compatible Container segregate->container_haz contact_vendor Step 5: Arrange Pickup by Certified Hazardous Waste Vendor container_haz->contact_vendor dispose_haz Step 6: Dispose via Approved Method (e.g., Incineration) contact_vendor->dispose_haz records Maintain All Disposal Records dispose_haz->records consult_local Confirm with Local & State Regulations manage_nonhaz->consult_local dispose_nonhaz Dispose per Institutional & Local Guidelines consult_local->dispose_nonhaz dispose_nonhaz->records

Caption: Logical workflow for the safe disposal of this compound.

References

Safe Handling and Disposal of Oxalyldihydrazide: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Oxalyldihydrazide. Adherence to these procedures is critical to ensure personal safety and proper disposal.

Hazard Assessment and Control

This compound is a chemical that requires careful handling to prevent irritation and other potential health effects. The primary hazards include skin, eye, and respiratory tract irritation.[1][2] In case of fire, it may produce irritating and highly toxic gases.[1][2] Therefore, a thorough risk assessment should be conducted before beginning any work.

Engineering Controls:

  • Always handle this compound in a well-ventilated area.[2][3]

  • A certified chemical fume hood is the recommended location for all weighing and transfer operations to minimize inhalation exposure.[1][4]

  • Facilities must be equipped with an eyewash station and a safety shower in the immediate work area.[1][2]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is crucial for safe handling. The following table summarizes the required PPE for various tasks involving this compound.

Task CategoryEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Low-Dust Activities (e.g., handling sealed containers, visual inspection)Safety glasses with side shields (ANSI Z87.1 or EN166 compliant)[5]Standard laboratory gloves (e.g., nitrile)Flame-resistant lab coat, long pants, closed-toe shoes[2][5]Not generally required
High-Dust/Dispensing Activities (e.g., weighing, transferring powder)Chemical splash goggles (ANSI Z87.1 or EN166 compliant)[2][5]Chemical-resistant gloves (consult manufacturer's resistance data)Flame-resistant lab coat, long pants, closed-toe shoes[2][5]Required if not in a fume hood; NIOSH/MSHA or EN 149 approved respirator[1]
Spill Cleanup Chemical splash goggles and a face shield[5]Heavy-duty, chemical-resistant glovesChemical-resistant apron or suit over a lab coat[3]NIOSH/MSHA or EN 149 approved respirator[1]

Step-by-Step Handling Protocol

Preparation:

  • Consult the SDS: Before starting, review the Safety Data Sheet (SDS) for this compound.[1][2]

  • Designate a Work Area: Clearly define the area where the chemical will be handled, preferably within a chemical fume hood.

  • Assemble PPE: Don all required PPE as outlined in the table above.

  • Prepare Equipment: Ensure all necessary equipment (spatulas, weigh boats, containers) is clean, dry, and readily accessible inside the fume hood to minimize movement.

Handling and Use:

  • Minimize Dust: Handle the container and powder carefully to avoid generating dust.[1][3]

  • Transfer: When transferring the powder, do so slowly and close to the receiving container's opening.

  • Container Management: Keep the container tightly closed when not in use.[1][2]

  • Avoid Incompatibilities: Keep this compound away from strong oxidizing agents.[1][3]

  • Personal Hygiene: Do not eat, drink, or smoke in the work area.[2][3] Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[1][2]

Emergency Procedures

First Aid:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1][4]

  • Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water. If irritation develops and persists, get medical aid.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek medical attention.[1][4]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Get immediate medical aid.[1][2]

Spill Response:

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Prevent the spill from spreading or entering drains.[3]

  • Clean-up: Wearing appropriate PPE, carefully sweep or vacuum the spilled solid. Avoid generating dust.[1][4] Place the collected material into a suitable, sealed, and labeled container for disposal.[3]

Disposal Plan

  • Waste Collection: All waste materials containing this compound, including contaminated PPE and cleaning materials, should be collected in a clearly labeled, sealed container.

  • Regulatory Compliance: Dispose of the chemical waste in accordance with all applicable federal, state, and local environmental regulations.[2] Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

  • Container Disposal: Do not reuse empty containers. They should be disposed of as unused product in accordance with institutional and regulatory guidelines.[2]

Diagram: this compound Handling Workflow

G cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Post-Handling & Disposal cluster_disposal 4. Waste Management cluster_emergency Emergency Procedures prep1 Review SDS prep2 Don Appropriate PPE prep1->prep2 prep3 Prepare Fume Hood prep2->prep3 handle1 Weigh/Transfer Chemical prep3->handle1 handle2 Perform Experiment handle1->handle2 spill Spill Occurs handle1->spill Potential Hazard first_aid Exposure Occurs handle1->first_aid Potential Hazard handle3 Seal Container handle2->handle3 disp1 Collect Waste in Labeled Container handle2->disp1 Waste Generation clean1 Decontaminate Workspace handle3->clean1 clean2 Doff PPE clean1->clean2 clean3 Wash Hands clean2->clean3 disp2 Consult EHS for Disposal disp1->disp2

Caption: Workflow for handling this compound from preparation to disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.